Aurora-A ligand 1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H23N5O3 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
4-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H23N5O3/c1-25(2)19(27)17-11-14-12-22-21(23-15-9-7-13(8-10-15)20(28)29)24-18(14)26(17)16-5-3-4-6-16/h7-12,16H,3-6H2,1-2H3,(H,28,29)(H,22,23,24) |
InChI-Schlüssel |
QOYBWPMLFXVESV-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of TPX2: A Core Ligand for Aurora-A Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A is a pivotal serine/threonine kinase that governs critical mitotic events, including centrosome maturation and separation, and the assembly of the bipolar spindle.[1][2] Its dysregulation is frequently implicated in tumorigenesis, making it a key target for anti-cancer therapies. The activity of Aurora-A is exquisitely regulated, primarily through phosphorylation and its interaction with co-activating proteins. The most well-characterized activating ligand for Aurora-A is the Targeting Protein for Xenopus kinesin-like protein 2 (TPX2).[1][2] While the term "Aurora-A ligand 1" is not standard nomenclature, it is widely understood to refer to TPX2 due to its central role as a direct binding partner and allosteric activator. This technical guide provides a comprehensive overview of the mechanism of action of TPX2 in activating Aurora-A, detailing the molecular interactions, downstream signaling consequences, and key experimental methodologies used to elucidate this process.
Core Mechanism: Allosteric Activation and Protection
The binding of TPX2 to Aurora-A is a multifaceted event that leads to the full activation of the kinase through several concerted mechanisms:
-
Allosteric Activation: The N-terminal region of TPX2, specifically the first 43 amino acids, is necessary and sufficient for binding to the catalytic domain of Aurora-A.[3][4] This interaction induces a conformational change in Aurora-A, stabilizing it in its active state.[4] This allosteric activation can occur even in the absence of phosphorylation on the activation loop of Aurora-A.[4]
-
Protection from Dephosphorylation: TPX2 binding shields the key activating phosphorylation site on Aurora-A, Threonine-288 (Thr288), from the activity of protein phosphatases such as Protein Phosphatase 1 (PP1).[3][4] This protection ensures that Aurora-A remains in its active, phosphorylated state.
-
Promotion of Autophosphorylation: The interaction with TPX2 also promotes the intermolecular autophosphorylation of Aurora-A on Thr288, further enhancing its kinase activity.[5]
-
Subcellular Localization: TPX2 is crucial for targeting Aurora-A to the spindle microtubules during mitosis, ensuring that the kinase is localized where its activity is required for proper spindle assembly.[1]
Structural Basis of the Aurora-A/TPX2 Interaction
The crystal structure of the Aurora-A/TPX2 complex reveals that the N-terminal 43 residues of TPX2 bind to a hydrophobic groove on the N-terminal lobe of the Aurora-A kinase domain.[3] This interaction is mediated by two distinct stretches within the N-terminus of TPX2: an upstream peptide (residues 7-21) and a downstream α-helix (residues 30-43), connected by a flexible linker.[3] Key residues in TPX2, including Tyr8, Tyr10, Phe16, and Trp34, have been identified as crucial for the high-affinity interaction with Aurora-A.[6]
Quantitative Analysis of the Aurora-A/TPX2 Interaction
The binding affinity between Aurora-A and TPX2 has been quantified using various biophysical techniques, providing insights into the stability of the complex.
| Parameter | Value | Method | Reference |
| Kd | 80 nM | Surface Plasmon Resonance (SPR) | [3] |
| Kd | 0.3 - 2 µM | Isothermal Titration Calorimetry (ITC) | [7] |
| Kd | 145 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| Kd | 63 µM | Fluorescence Polarization (FP) Assay | [8] |
| EC50 (Activation) | 2.3 nM | In vitro kinase assay | [9] |
Note: The variability in Kd values can be attributed to different experimental conditions, protein constructs, and techniques used.
Signaling Pathway
The activation of Aurora-A by TPX2 is a critical node in the complex network of mitotic regulation.
Caption: Aurora-A activation pathway initiated by TPX2.
Experimental Protocols
In Vitro Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kits designed to measure kinase activity by quantifying ATP consumption.
Materials:
-
Recombinant human Aurora-A kinase
-
Recombinant human TPX2 (N-terminal fragment)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of TPX2 in Kinase Assay Buffer.
-
Prepare a solution of Aurora-A kinase in Kinase Assay Buffer to the desired final concentration.
-
Prepare a solution of substrate and ATP in Kinase Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 5 µL of the TPX2 dilution (or buffer for control) to each well.
-
Add 5 µL of the Aurora-A kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate at room temperature for 30 minutes.[10]
-
Measure luminescence using a plate reader.
-
Caption: Workflow for an in vitro Aurora-A kinase assay.
Co-Immunoprecipitation (Co-IP) from Human Cells
This protocol describes the immunoprecipitation of endogenous Aurora-A to detect its interaction with TPX2.
Materials:
-
Human cell line (e.g., HeLa or U2OS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Aurora-A antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Western blot equipment and reagents
-
Anti-TPX2 antibody
Procedure:
-
Cell Lysis:
-
Culture and harvest cells.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Aurora-A antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein complexes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using the anti-TPX2 antibody to detect the co-immunoprecipitated protein.
-
Caption: Workflow for a co-immunoprecipitation experiment.
Conclusion
The interaction between Aurora-A and its activating ligand, TPX2, is a cornerstone of mitotic regulation. The allosteric activation, protection from dephosphorylation, and precise subcellular targeting mediated by TPX2 are essential for the faithful execution of cell division. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is critical for researchers in the fields of cell biology and oncology. The development of small molecule inhibitors that specifically disrupt the Aurora-A/TPX2 interaction represents a promising avenue for the development of novel anti-cancer therapeutics with high specificity.[3][12]
References
- 1. Human TPX2 is required for targeting Aurora-A kinase to the spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora-A/TPX2 complex: a novel oncogenic holoenzyme? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of the Aurora-A/TPX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Aurora-A stability through interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TPX2 Proteomimetic Has Enhanced Affinity for Aurora-A Due to Hydrocarbon Stapling of a Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Three Druggable Hot-Spots in the Aurora-A/TPX2 Interaction Using Biochemical, Biophysical, and Fragment-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biorxiv.org [biorxiv.org]
Discovery and Synthesis of a Potent Aurora-A Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora-A kinase, a key regulator of mitotic progression, is a well-validated target for anticancer drug discovery due to its frequent overexpression in a wide range of human cancers.[1][2] This overexpression is often correlated with poor prognosis.[3] This technical guide provides an in-depth overview of the discovery and synthesis of a representative Aurora-A ligand, focusing on a pyrimidine-based scaffold. It details the strategic approach from initial design to in vivo evaluation, offering comprehensive experimental protocols and quantitative data to support researchers in the development of novel Aurora-A inhibitors.
Introduction: Aurora-A Kinase as a Therapeutic Target
Aurora-A is a member of the serine/threonine kinase family that plays a crucial role in the regulation of cell division.[4] Its functions are critical for centrosome maturation and separation, mitotic entry, and the formation of a bipolar spindle.[1] Dysregulation and overexpression of Aurora-A can lead to genomic instability and tumorigenesis.[1][2] The kinase is known to be involved in multiple signaling pathways and interacts with various cellular proteins, including p53 and components of the Ras/Raf/MEK/ERK/MAPK and NF-κB pathways.[4] Furthermore, Aurora-A has been shown to stabilize the MYC-family of oncoproteins, which are notoriously difficult to target directly, making Aurora-A an attractive indirect target for MYC-driven cancers.[5][6][7]
The development of small molecule inhibitors targeting Aurora-A has been a major focus of cancer research. These inhibitors typically target the ATP-binding site of the kinase.[5][6] A key feature of the ATP-binding site is the DFG (Asp-Phe-Gly) motif, which can adopt two principal conformations: the active "DFG-in" state and the inactive "DFG-out" state.[5][6] Small molecules that can induce and stabilize the DFG-out conformation are often more selective.[5][6]
The Aurora-A Signaling Pathway
Aurora-A is a central node in a complex network of signaling pathways that control cell proliferation and survival. Its canonical role is in mitosis, where its activity is tightly regulated. Beyond mitosis, Aurora-A is implicated in oncogenic signaling. The diagram below illustrates a simplified overview of key Aurora-A interactions and downstream effects.
Discovery and Synthesis of a Pyrimidine-Based Aurora-A Ligand
This section details a representative workflow for the discovery and synthesis of a potent and selective pyrimidine-based Aurora-A inhibitor, herein referred to as "Ligand 13" based on a published study.[5][6][7] The strategy employed structure-based drug design to develop a molecule that induces the DFG-out conformation of Aurora-A.[5][6]
Design Strategy
The design of pyrimidine-based inhibitors was guided by molecular docking studies using the crystal structure of Aurora-A. The goal was to identify a scaffold that could form key hydrogen bond interactions with the hinge region of the kinase while also accessing a hydrophobic pocket to enhance potency and selectivity. The workflow for this process is outlined below.
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurora-A Ligand 1: A Technical Overview of Binding Affinity and Dissociation Constant
For Immediate Release
This technical guide provides an in-depth analysis of the binding characteristics of Aurora-A ligand 1, a significant molecule in the study of Aurora-A kinase. Aurora-A kinase is a crucial serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[1][2][3][4] Its dysregulation is frequently associated with various forms of cancer, making it a key target for therapeutic intervention.[1][2][3][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the binding affinity and dissociation constant (Kd) of this compound, alongside detailed experimental methodologies and relevant signaling pathways.
Quantitative Analysis of Binding Affinity
The interaction between a ligand and its protein target is a cornerstone of drug efficacy and specificity. For this compound, a high-affinity and specific interaction with Aurora-A kinase has been reported. The dissociation constant (Kd), a measure of the binding affinity, is a critical parameter in assessing the potential of a therapeutic compound. A lower Kd value signifies a stronger binding affinity between the ligand and its target.
| Ligand | Target | Dissociation Constant (Kd) | Assay Method |
| This compound | Aurora-A | 0.85 nM | Not Specified |
Table 1: Binding Affinity of this compound to Aurora-A Kinase. This compound demonstrates a high affinity for Aurora-A kinase with a dissociation constant in the nanomolar range.[6]
Experimental Protocols for Determining Binding Affinity
The determination of the dissociation constant (Kd) is achieved through various biophysical techniques. While the specific method used for this compound is not publicly detailed, the following are standard and robust protocols widely employed in the field for characterizing protein-ligand interactions.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[7]
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing the target protein.[7] The resulting heat changes are plotted against the molar ratio of ligand to protein, and the data is fitted to a binding model to extract the thermodynamic parameters.[8]
General Protocol:
-
Sample Preparation:
-
The Aurora-A protein and this compound must be in an identical, well-matched buffer to minimize heats of dilution.[7][9]
-
Typical starting concentrations are 5-50 µM of Aurora-A in the sample cell and 50-500 µM of this compound in the syringe.[7] The concentration of the ligand should ideally be at least 10 times that of the protein.[7][9]
-
All solutions should be thoroughly degassed to prevent the formation of air bubbles.[7]
-
-
Instrumentation and Setup:
-
Titration:
-
Data Analysis:
-
The integrated heat changes are plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time.[11][12][13][14]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[14] One binding partner (e.g., Aurora-A protein) is immobilized on the sensor surface, and the other (e.g., this compound) is flowed over the surface.[12] The binding and dissociation events cause a change in the refractive index, which is detected as a change in the SPR signal.[12]
General Protocol:
-
Sensor Chip Preparation:
-
A suitable sensor chip is selected and activated.
-
The Aurora-A protein is immobilized onto the sensor surface.
-
-
Binding Analysis:
-
A solution containing this compound at various concentrations is injected over the sensor surface.
-
The association (binding) of the ligand to the immobilized protein is monitored in real-time.
-
A buffer-only solution is then flowed over the surface to monitor the dissociation of the ligand.
-
-
Data Analysis:
-
The binding data (sensorgrams) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[15][16]
Principle: A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[16] When the tracer binds to a larger molecule (the protein), its tumbling is slowed, leading to an increase in fluorescence polarization.[16] In a competition assay, a non-labeled ligand competes with the tracer for binding to the protein, causing a decrease in polarization.
General Protocol (Competition Assay):
-
Assay Development:
-
A fluorescently labeled tracer that binds to Aurora-A is required.
-
The optimal concentrations of Aurora-A and the tracer are determined to provide a suitable assay window.
-
-
Competition Experiment:
-
A fixed concentration of Aurora-A and the fluorescent tracer are incubated with varying concentrations of the unlabeled competitor, this compound.
-
-
Measurement:
-
The fluorescence polarization is measured for each concentration of the competitor.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the concentration of the competitor.
-
The IC50 value (the concentration of competitor that displaces 50% of the tracer) is determined.
-
The IC50 value can then be converted to a Ki (an inhibition constant, which is analogous to Kd) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.
-
Aurora-A Signaling Pathway
Aurora-A is a central node in a complex signaling network that governs mitotic events.[1][2] Its activity is tightly regulated through phosphorylation and interactions with various cofactors.[3] Overexpression of Aurora-A can lead to genomic instability and is a hallmark of many cancers.[1][2][5]
The pathway diagram illustrates that Aurora-A, activated by proteins such as Plk1 and TPX2, is essential for critical mitotic processes including centrosome maturation and spindle assembly.[1][5] It also interacts with tumor suppressors like BRCA1 and p53.[1][5] Furthermore, Aurora-A can activate pro-tumorigenic pathways such as mTOR, NF-κB, and Akt, highlighting its role in cancer development.[1][5] The MAPK pathway can act upstream of Aurora-A.[5]
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Surface plasmon resonance for high-throughput ligand screening of membrane-bound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [helda.helsinki.fi]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
The Intricate Dance of Structure and Activity: A Technical Guide to Aurora-A Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora-A kinase, a pivotal regulator of mitotic progression, has emerged as a critical target in oncology drug discovery. Its overexpression is a hallmark of numerous human cancers, correlating with genomic instability and poor patient outcomes. The development of potent and selective Aurora-A inhibitors is therefore a significant focus of modern medicinal chemistry. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Aurora-A ligands. We will dissect the key chemical scaffolds, binding modes, and the intricate interplay between molecular structure and inhibitory potency. This document summarizes quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for key assays, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of Aurora-A inhibition.
Introduction: Aurora-A Kinase in Cell Cycle and Cancer
Aurora-A is a member of the serine/threonine kinase family that plays a crucial role in orchestrating multiple events during mitosis.[1][2] Its functions include centrosome maturation and separation, bipolar spindle assembly, and the regulation of the G2/M phase transition.[3][4][5] The gene encoding Aurora-A, AURKA, is located on chromosome 20q13, a region frequently amplified in various cancers, including breast, colon, and pancreatic tumors.[6] Overexpression of Aurora-A can lead to aneuploidy and oncogenic transformation, making it an attractive target for cancer therapy.[3][6]
Aurora-A's activity is tightly regulated through phosphorylation and its interaction with co-factors. A key activator is the microtubule-associated protein TPX2 (Targeting Protein for Xklp2), which binds to the kinase domain and promotes its autophosphorylation at Threonine 288 in the activation loop, leading to full enzymatic activity.[3][7] Given its central role in cell division and its dysregulation in cancer, significant effort has been dedicated to developing small molecule inhibitors that can modulate its activity.
The Aurora-A Signaling Pathway
The signaling cascade involving Aurora-A is complex and integrated with other key cell cycle regulators. Its activation and downstream effects are critical for proper mitotic progression. Dysregulation of this pathway is a common feature in cancer cells.
Structure-Activity Relationship (SAR) of Aurora-A Inhibitors
The development of Aurora-A inhibitors has led to the discovery of various chemical scaffolds that target the ATP-binding site of the kinase. Understanding the SAR for these scaffolds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Chemical Scaffolds and Their SAR
Several heterocyclic scaffolds have been identified as privileged structures for Aurora-A inhibition. These typically feature a core that can form critical hydrogen bonds with the hinge region of the kinase.
-
Pyrimidine-Based Inhibitors: Substituted pyrimidines are a common class of Aurora-A inhibitors. A 3D-QSAR pharmacophore model generated for this class highlighted the importance of hydrophobic features and a ring aromatic feature for inhibitory activity.[8] The model suggests that one hydrogen bond acceptor, two ring aromatic features, and one hydrophobic feature are key for potent inhibition.[8]
-
Pyrrolopyrazole-Based Inhibitors: The pyrrolopyrazole scaffold has been identified as a potent ATP-mimetic pharmacophore.[9] Structure-activity relationship studies on this class led to the development of inhibitors like PHA-680632 and Danusertib (PHA-739358).[9]
-
Quinazoline-Based Inhibitors: The 2-substituted quinazoline (B50416) scaffold has also yielded potent Aurora kinase inhibitors. For example, VX-680 (Tozasertib) was designed based on an amino pyrazole (B372694) linked to a 2-substituted quinazoline.[9]
Binding Modes of Aurora-A Ligands
The majority of Aurora-A inhibitors are ATP-competitive, binding to the active site and preventing the binding of ATP. The binding pocket can be broadly divided into the hinge region, a hydrophobic pocket, and the solvent-exposed region.
-
Hinge Region Interactions: A common feature of many inhibitors is the formation of one or more hydrogen bonds with the backbone of the hinge region, particularly with residues like Ala213.
-
Hydrophobic Interactions: The ATP binding site contains a deep hydrophobic pocket that can accommodate various lipophilic groups.[6] The flexibility of the glycine-rich loop can further expand this pocket.[6]
-
DFG-in and DFG-out Conformations: Like many other kinases, Aurora-A can adopt different conformations of its DFG (Asp-Phe-Gly) motif in the activation loop. The "DFG-in" conformation is typically associated with the active state, while the "DFG-out" conformation is characteristic of an inactive state. Some inhibitors, like MLN8054, selectively bind to and stabilize the DFG-out conformation, which can confer selectivity.[10][11] Profiling inhibitors against different activation states of Aurora-A has revealed that DFG-out inhibitors preferentially bind to the phosphorylated, active form of the kinase, while DFG-in inhibitors favor binding to Aurora-A that is allosterically activated by TPX2.[11][12]
-
Allosteric Inhibition: An alternative approach to targeting Aurora-A is through allosteric inhibition, which involves targeting sites other than the ATP-binding pocket.[13] One such strategy is to inhibit the interaction between Aurora-A and its activator TPX2.[14][15] This can lead to improved selectivity.[13]
-
Covalent Inhibition: Recently, the first-in-class irreversible covalent inhibitors of Aurora-A have been developed.[16] These inhibitors target a cysteine residue (Cys290) at the substrate-binding site, offering a different mechanism of action and potentially prolonged target engagement.[16]
Quantitative SAR Data
The following tables summarize the inhibitory activities of representative Aurora-A ligands from different chemical classes.
Table 1: Pan-Aurora Kinase Inhibitors
| Compound | Scaffold | Aurora-A IC50/Ki (nM) | Aurora-B IC50/Ki (nM) | Aurora-C IC50/Ki (nM) | Reference(s) |
| VX-680 (Tozasertib) | Quinazoline | 0.7 (Ki) | 18 (Ki) | 4.6 (Ki) | [9] |
| AT9283 | Pyrazole | 3 | 1.5 | - | [17] |
| AMG 900 | - | 5 | 4 | 1 | [17] |
| PHA-739358 (Danusertib) | Pyrrolopyrazole | 13 | 79 | 61 | [9] |
| SNS-314 | Benzamide | 9 | 31 | 3 | [9] |
Table 2: Aurora-A Selective Inhibitors
| Compound | Scaffold | Aurora-A IC50/Ki (nM) | Aurora-B IC50/Ki (nM) | Selectivity (Fold, B vs A) | Reference(s) |
| Alisertib (MLN8237) | Benzazepine | 1.2 | >1000 | >833 | [17] |
| MK-5108 | - | 0.064 | - | - | [17] |
| MLN8054 | Benzazepine | - | - | - | [10] |
Table 3: Dual/Multi-targeted Inhibitors with Aurora-A Activity
| Compound | Scaffold | Aurora-A IC50 (nM) | Other Key Targets (IC50, nM) | Reference(s) |
| JNJ-7706621 | - | 11 | CDK1 (9), CDK2 (3) | [17] |
| KW-2449 | - | 48 | FLT3 (6.6), ABL (14), ABLT315I (4) | [17] |
Experimental Protocols
The characterization of Aurora-A inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 2.5 µL of the test inhibitor dilution. For positive control and blank wells, add DMSO.[18]
-
Prepare a substrate/ATP mix in Kinase Assay Buffer. Add 5 µL of this mix to each well.[18]
-
Dilute the Aurora-A kinase in Kinase Assay Buffer.
-
To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without the enzyme to the "Blank" wells.[18]
-
Incubate the plate at 30°C for 45-60 minutes.[18]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.[18] Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Inhibition of Histone H3 Phosphorylation
This assay assesses the ability of an inhibitor to block the phosphorylation of a key downstream substrate of Aurora B, Histone H3 at Serine 10, which can also be a readout for pan-Aurora inhibitors in a cellular context.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Primary antibody: Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of the inhibitor for a specified time (e.g., 1-24 hours). Include a DMSO-treated vehicle control.[18]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting to separate the proteins and transfer them to a membrane.
-
Probe the membrane with the primary antibodies against phospho-Histone H3 (Ser10) and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of Histone H3 phosphorylation.
Experimental Workflow for Inhibitor Discovery
The discovery and development of Aurora kinase inhibitors typically follow a multi-stage process, from initial screening to preclinical evaluation.
Conclusion and Future Directions
The extensive research into the structure-activity relationships of Aurora-A ligands has yielded a diverse array of potent inhibitors, several of which have advanced into clinical trials.[19][20] The key to successful inhibitor design lies in exploiting the specific features of the ATP-binding pocket, including the hinge region and the hydrophobic pocket, as well as the conformational flexibility of the DFG motif.
Future efforts in this field will likely focus on:
-
Developing more selective inhibitors: While potent pan-Aurora inhibitors exist, selective Aurora-A inhibitors may offer a better therapeutic window by avoiding toxicities associated with the inhibition of other Aurora family members.[7]
-
Exploring novel binding modes: The development of allosteric and covalent inhibitors represents a promising avenue for achieving greater selectivity and overcoming resistance mechanisms.[13][16]
-
Understanding and overcoming resistance: As with other targeted therapies, acquired resistance to Aurora kinase inhibitors is a significant challenge.[1] Further research into the mechanisms of resistance will be crucial for developing next-generation inhibitors and combination therapies.
-
Combination Therapies: Recent studies suggest that Aurora-A inhibition can upregulate PD-L1 expression, potentially compromising anti-tumor efficacy.[21] This provides a strong rationale for combining Aurora-A inhibitors with immune checkpoint blockade.[21]
By integrating structural biology, computational modeling, and innovative medicinal chemistry approaches, the development of next-generation Aurora-A inhibitors holds great promise for the treatment of a wide range of human cancers.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rupress.org [rupress.org]
- 4. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 5. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csmres.co.uk [csmres.co.uk]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of small molecule inhibitors of the Aurora-A/TPX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Aurora-A Kinase Domain: Structure, Function, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora-A kinase (AURKA) is a pivotal serine/threonine kinase that governs critical cellular processes during mitosis, including centrosome maturation, spindle assembly, and mitotic entry.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] This guide provides a comprehensive technical overview of the Aurora-A kinase domain, detailing its intricate structure, multifaceted functions, and complex regulatory mechanisms. We will explore the quantitative aspects of its activity, outline key experimental protocols for its study, and visualize its signaling networks, offering a foundational resource for researchers in oncology and drug development.
The Aurora-A Kinase Domain: A Structural Overview
The catalytic activity of Aurora-A resides within its kinase domain (residues ~122-403), which adopts the canonical bilobal structure characteristic of protein kinases.[3] This domain is highly conserved and comprises an N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe), connected by a flexible hinge region.[3][4]
-
N-Lobe: Primarily composed of β-sheets, the N-lobe is responsible for anchoring and orienting the ATP molecule for catalysis. A key feature is the glycine-rich loop (P-loop) , which interacts with the phosphate (B84403) groups of ATP.
-
C-Lobe: Predominantly α-helical, the C-lobe is involved in substrate binding and catalysis.[5] It houses the catalytic loop and the activation loop.
-
Catalytic Cleft: The active site is located in the cleft between the two lobes, where ATP and the substrate peptide bind for the phosphotransfer reaction to occur.
Key Structural Motifs
Several conserved motifs within the kinase domain are crucial for its function:
-
Activation Loop (T-loop): This flexible loop, located in the C-lobe, is a central regulatory element.[2][6] In its inactive state, the T-loop blocks the active site. Activation requires a significant conformational change, which is primarily driven by the phosphorylation of a key threonine residue, Thr288 .[6] Phosphorylation of Thr288 stabilizes the T-loop in an extended, active conformation, allowing for proper substrate binding and catalysis.[7]
-
DFG Motif: Situated at the beginning of the activation loop, the Asp-Phe-Gly (DFG) motif is critical for catalysis. The orientation of the phenylalanine residue determines the kinase's state; the "DFG-in" conformation is associated with the active state, while the "DFG-out" conformation represents an inactive state where the phenylalanine residue occupies the ATP-binding pocket.[8][9]
-
αC-Helix: Located in the N-lobe, the positioning of this helix is coupled to the kinase's activation state. In the active conformation, the αC-helix swings inward, allowing a conserved glutamate (B1630785) residue to form a critical salt bridge with a lysine (B10760008) in the β3-strand (the E181-K162 ion pair), which helps to correctly position ATP.[8][9]
The overall structure of the kinase domain consists of 8 α-helices and 7 β-strands, forming a scaffold that supports its dynamic regulatory mechanisms.[5]
Function and Regulation of Aurora-A Kinase Activity
Aurora-A is a master regulator of mitosis. Its activity peaks during the G2/M phase transition, where it orchestrates a multitude of events essential for faithful cell division.[1]
Core Functions in Mitosis
-
Centrosome Maturation and Separation: Aurora-A is essential for recruiting key proteins, such as TACC3 and γ-tubulin, to the centrosomes, which increases their microtubule-nucleating capacity. It also phosphorylates the motor protein Eg5 to drive the separation of duplicated centrosomes, a prerequisite for forming a bipolar spindle.[10][11]
-
Bipolar Spindle Assembly: Through its interaction with TPX2 and phosphorylation of various microtubule-associated proteins, Aurora-A ensures the proper formation and stability of the mitotic spindle.[10][12]
-
Mitotic Entry: Aurora-A promotes entry into mitosis by contributing to the activation of the Cyclin B1-Cdk1 complex.[13]
Mechanisms of Regulation
The activity of Aurora-A is exquisitely controlled by a multi-layered regulatory network involving phosphorylation, allosteric protein binding, and targeted degradation.
1. T-Loop Phosphorylation: The primary mechanism of activation is the intermolecular autophosphorylation of Thr288 within the activation loop.[8][9] This phosphorylation event is not merely an on/off switch but triggers a dynamic shift within the kinase, enhancing the catalytic activity of the active state.[7] While phosphorylation provides a ~100-fold increase in activity, it is often not sufficient for full activation in the cellular context.[7]
2. Allosteric Activation by Cofactors:
-
TPX2 (Targeting Protein for Xenopus Kinesin-like protein 2): TPX2 is a critical activator and targeting protein. The N-terminal region of TPX2 binds to a hydrophobic pocket on the C-lobe of the Aurora-A kinase domain.[4] This binding event induces a conformational change that stabilizes the active state, promotes Thr288 autophosphorylation, and protects it from phosphatases.[12][14] TPX2 can activate Aurora-A by up to several hundred-fold, even in the absence of T-loop phosphorylation, by promoting a population shift from the inactive "DFG-out" to the active "DFG-in" state.[7][15]
-
Bora: In the cytoplasm, the cofactor Bora binds to and activates Aurora-A. This interaction is itself regulated by Cdk1-mediated phosphorylation of Bora, linking Aurora-A activation to the master cell cycle controller and triggering mitotic entry.
3. Other Regulatory Mechanisms:
-
Cep192: At the centrosome, Cep192 promotes Aurora-A activation by mediating its oligomerization.
-
Degradation: At the end of mitosis, Aurora-A levels are reduced through proteasomal degradation mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C), which recognizes destruction box (D-box) and A-box motifs in the kinase.[2][3]
Signaling Pathways and Substrate Specificity
Aurora-A sits (B43327) at the heart of a complex signaling network that ensures mitotic fidelity. Its activation is a highly localized and timed event, leading to the phosphorylation of a multitude of downstream substrates.
Substrate Recognition
Aurora-A is a basophilic kinase that recognizes and phosphorylates serine or threonine residues within a specific consensus sequence: R/K/N-R-X-S/T-B , where 'B' is a hydrophobic residue (but not Proline).[13] The presence of a proline immediately following the phosphorylation site (at position n+1) abrogates substrate phosphorylation.[13]
Key Downstream Substrates
The phosphorylation of key substrates by Aurora-A drives mitotic progression.
-
PLK1 (Polo-like kinase 1): Aurora-A, in complex with Bora, directly phosphorylates and activates PLK1, another master mitotic kinase.
-
TACC3 (Transforming acidic coiled-coil containing protein 3): Phosphorylation of TACC3 promotes its interaction with other proteins to stabilize spindle microtubules.[16]
-
Eg5 (Kinesin-5): Phosphorylation of this motor protein is crucial for centrosome separation.[10]
-
CENP-E (Centromere-associated protein E): Aurora-A can phosphorylate this kinesin at the spindle poles, regulating its attachment to microtubules.[11]
-
p53: In cancer contexts, Aurora-A can phosphorylate and promote the degradation of the tumor suppressor p53.
Caption: Spatially distinct activation pathways of Aurora-A kinase.
Caption: Key downstream substrates and functions of Aurora-A kinase.
Quantitative Data for Drug Development
The development of selective Aurora-A inhibitors requires precise quantitative data on enzyme kinetics and inhibitor potency. Over the past decade, numerous small molecules have been developed, with some showing high selectivity for Aurora-A over the other isoforms, Aurora-B and Aurora-C.
Table 1: IC₅₀ Values of Selected Aurora Kinase Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. High selectivity for Aurora-A over Aurora-B is often desired to minimize off-target effects related to Aurora-B's roles in chromosome segregation and cytokinesis.
| Inhibitor | Aurora-A IC₅₀ (nM) | Aurora-B IC₅₀ (nM) | Aurora-C IC₅₀ (nM) | Selectivity (AurB/AurA) | Reference |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | ~330-fold | [17] |
| MK-5108 (VX-689) | 0.064 | 14.1 (220x) | 12.2 (190x) | 220-fold | [18] |
| MLN8054 | 4 | >180 (40x) | - | >40-fold | [19] |
| PHA-739358 (Danusertib) | 13 | 79 | 61 | 6-fold | [18][19] |
| VX-680 (Tozasertib) | 1.0 (Kᵢ) | 1.0 (Kᵢ) | - | 1-fold | [17] |
| AZD1152-HQPA | 260 (Kᵢ) | 0.37 | - | 0.0014-fold | [17] |
| ZM 447439 | 110 | 130 | - | 1.2-fold | [19] |
| Compound 28c | 67 | 12,710 | - | 190-fold | [20] |
| Compound 40f | 15 | 3,050 | - | 203-fold | [20] |
Note: IC₅₀ and Kᵢ values can vary based on assay conditions (e.g., ATP concentration, presence of activators like TPX2). Data is compiled from multiple sources for comparison.
Key Experimental Protocols
Studying Aurora-A requires a range of biochemical and cell-based assays. Below are outlines of essential protocols.
Protocol 1: Recombinant Protein Expression and Purification
This protocol is for producing the Aurora-A kinase domain for in vitro assays and structural studies.
-
Cloning: Subclone the human Aurora-A kinase domain (e.g., residues 122-403) into a bacterial expression vector, such as pGEX or pET, containing an N-terminal tag (e.g., GST or His₆) for purification.
-
Expression: Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow a large-scale culture (1-4 L) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18°C) overnight to improve protein solubility.[21][22]
-
Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors). Lyse cells using sonication or a microfluidizer.
-
Affinity Chromatography: Clarify the lysate by ultracentrifugation. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Glutathione-Sepharose for GST-tagged protein). Wash the column extensively to remove non-specifically bound proteins. Elute the tagged protein using a high concentration of imidazole or reduced glutathione.[22]
-
Tag Cleavage (Optional): If required, cleave the affinity tag using a specific protease (e.g., TEV or Thrombin) by incubating the eluted protein with the protease overnight during dialysis against a low-imidazole/glutathione buffer.
-
Ion-Exchange Chromatography: Perform a second purification step using an ion-exchange column to separate the cleaved protein from the tag and any remaining impurities.
-
Size-Exclusion Chromatography (Gel Filtration): As a final polishing step, run the protein over a size-exclusion column to ensure it is monodisperse and in a suitable buffer for downstream applications (e.g., kinase assays or crystallization).[22]
-
Quality Control: Assess purity by SDS-PAGE (should be >95-99% pure), confirm identity by mass spectrometry, and determine concentration using a spectrophotometer or BCA assay.
Protocol 2: In Vitro Kinase Assay (Luminescence-Based)
This protocol measures the kinase activity of purified Aurora-A and is suitable for high-throughput screening of inhibitors. The ADP-Glo™ assay is a common method.[1][23]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]
-
Substrate/ATP Mix: Prepare a solution containing the desired substrate (e.g., Kemptide peptide or Myelin Basic Protein) and ATP in Kinase Buffer. The ATP concentration should be near the Kₘ for accurate inhibitor potency determination.[24]
-
Enzyme: Dilute purified recombinant Aurora-A to the desired concentration in Kinase Buffer.
-
Inhibitors: Prepare serial dilutions of test compounds in Kinase Buffer. Ensure the final DMSO concentration is low (<1%).
-
-
Assay Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution.
-
Add 5 µL of the Substrate/ATP mix.
-
Initiate the reaction by adding 2.5 µL of the diluted Aurora-A enzyme.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[25]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then generates a luminescent signal via luciferase. Incubate for 30-45 minutes at room temperature.[24][25]
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate percent inhibition relative to a DMSO control and determine IC₅₀ values by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for an in vitro Aurora-A kinase assay.
Protocol 3: Cellular Assay for Aurora-A Inhibition (Immunofluorescence)
This protocol assesses the effect of inhibitors on Aurora-A activity within cells by monitoring the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or U2OS) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Synchronize cells at the G2/M boundary using a reagent like RO-3306 for a more homogenous population, if desired.
-
Treat cells with a serial dilution of the Aurora-A inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[24]
-
Incubate with a primary antibody against a specific Aurora-A phosphorylation mark (e.g., anti-phospho-Aurora-A Thr288) or a downstream substrate marker overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.[24]
-
Wash three times with PBS and mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of the phospho-signal in mitotic cells. A dose-dependent decrease in the signal indicates inhibition of Aurora-A in the cellular environment. This allows for the determination of a cellular IC₅₀.
-
Conclusion and Future Directions
The Aurora-A kinase domain is a highly dynamic and exquisitely regulated molecular machine that is central to the process of cell division. Its structural features, including the activation loop and allosteric binding sites, provide multiple avenues for therapeutic intervention. The development of highly potent and selective inhibitors, guided by quantitative biochemical and cellular assays, remains a key objective in oncology drug discovery.[17] Future research will likely focus on exploiting the distinct activation states of Aurora-A to design novel allosteric inhibitors and on further elucidating the non-mitotic roles of this critical kinase to better inform therapeutic strategies.[26][27]
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A dynamic mechanism for allosteric activation of Aurora kinase A by activation loop phosphorylation | eLife [elifesciences.org]
- 8. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Aurora A Protein Kinase: To the Centrosome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel mechanism for activation of the protein kinase Aurora A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A dynamic mechanism for allosteric activation of Aurora kinase A by activation loop phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mouse Aurora A: expression in Escherichia coli and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. scispace.com [scispace.com]
- 27. Nuclear localisation of Aurora-A: its regulation and significance for Aurora-A functions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aurora-A in Mitotic Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora-A kinase is a critical regulator of mitotic progression, ensuring the faithful segregation of genetic material to daughter cells. Its precise spatiotemporal activity is essential for multiple mitotic events, including centrosome maturation, mitotic entry, spindle assembly, and the spindle assembly checkpoint. Dysregulation of Aurora-A is a hallmark of many cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of Aurora-A in mitosis, detailed experimental protocols for its study, and quantitative data to support our current understanding of its multifaceted roles.
Core Functions of Aurora-A in Mitotic Progression
Aurora-A is a serine/threonine kinase that plays a pivotal role in orchestrating the complex series of events that constitute mitosis. Its functions are tightly regulated through its localization, protein-protein interactions, and post-translational modifications, primarily phosphorylation.
Mitotic Entry and G2/M Transition
Aurora-A is a key player in the commitment to mitosis.[1][2] Its activity begins to increase in the G2 phase, contributing to the activation of the Cdk1/Cyclin B complex, the master regulator of mitotic entry.[3] Aurora-A phosphorylates and activates Plk1 (Polo-like kinase 1), which in turn promotes the activation of Cdk1/Cyclin B through the degradation of the inhibitory kinase Wee1 and the activation of the phosphatase Cdc25. This creates a positive feedback loop that drives the cell into mitosis.
Centrosome Maturation and Separation
One of the most well-characterized roles of Aurora-A is in centrosome maturation, the process by which centrosomes increase their microtubule-nucleating capacity at the onset of mitosis.[4][5][6][7][8] Aurora-A is recruited to the centrosomes in G2 by Cep192 (centrosomal protein 192 kDa).[9][10][11][12] This recruitment facilitates the subsequent localization of other critical pericentriolar material (PCM) components, including γ-tubulin, the primary microtubule nucleator.[4][5][6][13] Aurora-A-dependent phosphorylation of various centrosomal proteins, such as TACC3 and NEDD1, is crucial for this process.[7] Inhibition of Aurora-A leads to defects in centrosome maturation, resulting in reduced microtubule nucleation and subsequent spindle abnormalities.[4][5][8][13][14] In C. elegans, depletion of the Aurora-A homolog AIR-1 results in a failure to recruit γ-tubulin, ZYG-9, and CeGrip to the centrosomes.[4][5]
Bipolar Spindle Assembly
Proper assembly of the bipolar mitotic spindle is essential for accurate chromosome segregation, and Aurora-A is a central coordinator of this process.[7] There are two main pools of Aurora-A that contribute to spindle formation: a centrosomal pool and a microtubule-associated pool.[2]
-
Centrosomal Aurora-A: As described above, this pool is critical for nucleating microtubules from the centrosomes.
-
Microtubule-associated Aurora-A: This pool is activated by the Ran-GTP pathway and its binding partner TPX2 (Targeting Protein for Xklp2).[3][14][15][16][17][18][19] TPX2 is released from importin-β by Ran-GTP in the vicinity of chromosomes and binds to and activates Aurora-A.[2] The Aurora-A/TPX2 complex then localizes to spindle microtubules, where it promotes their stabilization and organization into a bipolar array.[3][5][14][15][16][17][18][19][20][21]
Spindle Assembly Checkpoint (SAC)
The spindle assembly checkpoint (SAC) is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the onset of anaphase. Overexpression of Aurora-A has been shown to override the SAC, leading to premature anaphase entry even in the presence of misaligned chromosomes, a condition that can result in aneuploidy.[15] Conversely, inhibition of Aurora-A can also abrogate a pre-existing mitotic arrest induced by microtubule-perturbing agents, suggesting a direct role for Aurora-A in maintaining the SAC.
Quantitative Data on Aurora-A Function
The following tables summarize key quantitative data related to the function and regulation of Aurora-A in mitotic progression.
Table 1: Effects of Aurora-A Inhibition on Mitotic Progression
| Parameter Measured | Cell Line | Inhibitor (Concentration) | Effect | Reference |
| Mitotic Duration (NEBD to Anaphase) | U2OS | MLN8237 (50 nM) | Increased from ~35 min to ~125 min in cells with multipolar divisions | [4] |
| G2/M Arrest | HCT-116 | Alisertib (0.050 µmol/L) | Increase in G2/M population at 24 and 48 hours | [22] |
| Mitotic Slippage | HCT-116 (paclitaxel-treated) | MLN8054 | Accelerated mitotic slippage | [19] |
| Centrosomal α-tubulin fluorescence | C. elegans embryos (air-1 RNAi) | N/A | Accumulates to only 40% of wild-type levels | [8][13][14] |
Table 2: Key Phosphorylation Sites on Aurora-A and Their Function
| Phosphorylation Site (Human) | Function | Activating/Inhibitory | Reference |
| Threonine 288 (T288) | Autophosphorylation in the activation loop, critical for kinase activity | Activating | [3][19] |
| Serine 51 (S51) | Phosphorylation inhibits degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C) | Stabilizing | [23] |
| Serine 342 (S342) | Phosphorylation by PAK1 contributes to activation | Activating | |
| Tyrosine 148 (Y148) | Phosphorylation by Src is required for centrosomal localization | Activating/Localizing | [24] |
Table 3: Quantitative Changes in Protein Levels and Phosphorylation upon Aurora-A Inhibition
| Protein/Phosphosite | Cell Line | Inhibitor (Concentration) | Fold Change | Reference |
| p-Aurora-A (T288) | U2OS | MLN8237 (250 nM) | ~7-fold reduction | [1] |
| p-Aurora-A (T288) | HT29 | Alisertib (5 µM) | 93.7% decrease | [25] |
| Aurora-A protein levels | U2OS (TPX2 siRNA) | N/A | Decreased levels in G2 and prometaphase | [5] |
| p-Histone H3 (S10) | HeLa | Alisertib (1 µmol/L) | Significant decrease | [26] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Aurora-A. The following sections provide step-by-step protocols for key experiments.
In Vitro Kinase Assay for Aurora-A Activity
This protocol is adapted from commercially available kinase assay kits and published research.[3][27]
Objective: To measure the kinase activity of purified Aurora-A on a model substrate.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase Buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[27]
-
ATP solution (e.g., 10 mM stock)
-
Substrate (e.g., Kemptide or Myelin Basic Protein)
-
[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
384-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure (Luminescence-based):
-
Prepare Reagents: Dilute enzyme, substrate, ATP, and any inhibitors in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add:
-
1 µl of inhibitor or vehicle (e.g., 5% DMSO).
-
2 µl of diluted Aurora-A enzyme.
-
2 µl of substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (using ADP-Glo™):
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record luminescence using a plate reader.
Immunofluorescence Staining for Aurora-A Localization
This protocol is a generalized procedure based on common immunofluorescence techniques.[26]
Objective: To visualize the subcellular localization of Aurora-A in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against Aurora-A
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Aurora-A antibody in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the localization of Aurora-A using a fluorescence microscope.
Co-immunoprecipitation of Aurora-A and Binding Partners
This protocol outlines the general steps for co-immunoprecipitation to identify proteins that interact with Aurora-A.[28][29][30]
Objective: To isolate Aurora-A and its interacting proteins from cell lysates.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing protease and phosphatase inhibitors)
-
Antibody against Aurora-A (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Aurora-A antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of interactors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Aurora-A.
Conclusion
Aurora-A kinase is an indispensable regulator of mitosis, with multifaceted roles in ensuring the accurate segregation of chromosomes. Its functions in mitotic entry, centrosome maturation, and spindle assembly are tightly controlled by a complex network of protein-protein interactions and post-translational modifications. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of Aurora-A and to develop novel therapeutic strategies targeting this key mitotic kinase in cancer and other proliferative diseases. The continued exploration of Aurora-A's functions will undoubtedly yield further insights into the fundamental processes of cell division and its deregulation in human disease.
References
- 1. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora-A and an interacting activator, the LIM protein Ajuba, are required for mitotic commitment in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Aurora-A stability through interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Aurora-A and centrosomin at the microtubule-nucleating site in Drosophila and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aurora-A kinase is required for centrosome maturation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. The Cep192-organized Aurora A-Plk1 cascade is essential for centrosome cycle and bipolar spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AurkA nuclear localization is promoted by TPX2 and counteracted by protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]
- 16. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two TPX2-Dependent Switches Control the Activity of Aurora A | PLOS One [journals.plos.org]
- 18. Binding of TPX2 to Aurora A alters substrate and inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 21. Identification of small molecule inhibitors of the Aurora-A/TPX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. Aurora-A recruitment and centrosomal maturation are regulated by a Golgi-activated pool of Src during G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. promega.com [promega.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Aurora-A: A Comprehensive Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A kinase is a pivotal serine/threonine kinase that orchestrates critical events throughout the cell cycle, most notably during mitosis. Its precise regulation is paramount for maintaining genomic integrity. Dysregulation of Aurora-A activity, often through overexpression or interaction with various cellular partners, is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of Aurora-A's target specificity and the selectivity of its ligands, with a focus on its protein-protein interactions and small molecule inhibitors. We present quantitative binding data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.
Target Specificity of Aurora-A: A Network of Interactions
The function and localization of Aurora-A are intricately controlled by a dynamic network of interacting proteins. These "ligands" or binding partners modulate its kinase activity, stability, and substrate targeting. Key interactors include TPX2, CEP192, Ajuba, and Bora.
Key Interacting Proteins
-
TPX2 (Targeting Protein for Xklp2): A crucial activator and targeting protein, TPX2 binds to the catalytic domain of Aurora-A, inducing a conformational change that promotes kinase activity.[1] This interaction is essential for localizing Aurora-A to the spindle microtubules during mitosis. The N-terminal region of TPX2 is sufficient for this interaction and activation.
-
CEP192 (Centrosomal Protein 192): This protein is a major cofactor for Aurora-A at the centrosome.[2] CEP192 is required for the recruitment and activation of Aurora-A at the centrosome, which is a critical step for centrosome maturation and separation.[3] The interaction between CEP192 and Aurora-A is mediated by a conserved helix within CEP192 that binds to a distinct site on the Aurora-A kinase domain compared to TPX2.[2][4]
-
Ajuba: The LIM-domain protein Ajuba has been identified as an activator of Aurora-A.[5] It interacts with Aurora-A, promoting its autophosphorylation and activation, which is important for mitotic entry.[5]
-
Bora: Bora is an essential activator of Aurora-A, particularly in the context of Polo-like kinase 1 (Plk1) activation.[6][7][8] The Bora-Aurora-A complex is a key regulator of the G2/M transition.[9]
Quantitative Analysis of Aurora-A Protein-Protein Interactions
The affinity of these interactions is critical for their biological function. The following table summarizes the available quantitative data for the binding of Aurora-A to its key protein partners.
| Interacting Protein | Aurora-A Construct | Method | Dissociation Constant (Kd) | Reference |
| TPX2 (1-43) | Aurora-A | Isothermal Titration Calorimetry (ITC) | 0.3-2 µM | |
| TPX2 peptide | Aurora-A | Fluorescence Polarization (FP) | 1.2 nM | [10] |
| CEP192 (506-536) | Aurora-A (123-403) | Fluorescence Polarization (FP) | 15.8 ± 1.4 μM | |
| CEP192 (442-533) | Aurora-A (inactive mutant) | Isothermal Titration Calorimetry (ITC) | 72 nM | [11] |
| FAM-CEP192 (501-533) | Unphosphorylated Aurora-A | Fluorescence Anisotropy (FA) | 420 ± 244 nM | [11] |
| FAM-CEP192 (501-533) | Phosphorylated Aurora-A | Fluorescence Anisotropy (FA) | 370 ± 130 nM | [11] |
Ligand Selectivity: Small Molecule Inhibitors of Aurora-A
The development of small molecule inhibitors targeting Aurora-A has been a major focus of anti-cancer drug discovery. These inhibitors can be broadly categorized based on their selectivity for Aurora-A over the closely related Aurora-B kinase. "Aurora-A ligand 1" is a high-affinity and specific Aurora-A inhibitor with a dissociation constant (Kd) of 0.85 nM, often used in the development of PROTAC (Proteolysis Targeting Chimera) degraders.[12][13]
Quantitative Analysis of Aurora-A Inhibitors
The potency and selectivity of various Aurora-A inhibitors are summarized in the tables below. These values are critical for selecting appropriate tool compounds for research and for the development of therapeutic agents with minimal off-target effects.
Table 1: Potency of Selected Aurora-A Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound | Aurora-A | Not specified | Kd: 0.85 nM | [13] |
| Alisertib (MLN8237) | Aurora-A | Enzymatic | IC50: 1.0 nM | |
| MK-5108 | Aurora-A | Enzymatic | Ki: ≤10 pM | [14] |
| MK-8745 | Aurora-A | Enzymatic | Ki: Sub-nanomolar | [14] |
| MLN8054 | Aurora-A | Enzymatic | IC50: 4 nM | [15] |
| VX-680 | Aurora-A | Enzymatic | Ki: 0.7 nM | [16] |
| PF-03814735 | Aurora-A | Enzymatic | IC50: 5 nM | [17][18] |
| AMG 900 | Aurora-A | Enzymatic | IC50: 5 nM | [19] |
Table 2: Selectivity of Aurora-A Inhibitors
| Inhibitor | Aurora-A IC50/Ki | Aurora-B IC50/Ki | Selectivity (Fold, B/A) | Reference |
| Alisertib (MLN8237) | Ki: Sub-nanomolar | Ki: 27-fold higher than A | 27 | [14] |
| MK-8745 | Ki: Sub-nanomolar | Ki: 1,030-fold higher than A | 1,030 | [14] |
| MLN8054 | IC50: 4 nM | IC50: >40-fold higher than A | >40 | [15] |
| VX-680 | Ki: 0.7 nM | Ki: 18 nM | ~26 | [16] |
| 28c (imidazo[4,5-b]pyridine derivative) | IC50: 0.067 µM | IC50: 12.71 µM | ~190 | [20] |
| Barasertib-hQPA | Ki: 1.4 µM | Ki: < 0.001 µM | 0.0007 (Aurora-B selective) | [18][19] |
Experimental Protocols
Detailed and robust experimental protocols are essential for studying Aurora-A's interactions and activity. The following sections provide methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is a general guideline for the co-immunoprecipitation of Aurora-A and its interacting partners from cell lysates. Optimization of antibody concentrations, lysis buffers, and wash conditions is recommended for each specific interaction.
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[7]
-
Primary antibody specific to the "bait" protein (e.g., anti-Aurora-A)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-Aurora-A) to the pre-cleared lysate. As a negative control, add an isotype control antibody to a separate aliquot of the lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "bait" protein (Aurora-A) and the suspected interacting "prey" protein.
-
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of Aurora-A, which is suitable for high-throughput screening of inhibitors. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[12]
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[12]
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a solution of Aurora-A kinase in Kinase Assay Buffer.
-
Prepare a solution of substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for Aurora-A for accurate IC50 determination.
-
-
Assay Reaction:
-
Add the diluted inhibitor or DMSO (for controls) to the wells of the assay plate.
-
Add the diluted Aurora-A kinase to all wells except the "no enzyme" blank.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol provides a general framework for measuring the binding affinity between Aurora-A and a fluorescently labeled ligand (e.g., a peptide derived from an interacting protein or a small molecule inhibitor).
Materials:
-
Purified Aurora-A protein
-
Fluorescently labeled ligand (tracer)
-
Unlabeled competitor ligand (for competition assays)
-
FP Assay Buffer: e.g., 100 mM HEPES (pH 7.4), 100 mM Mg-acetate, 50 mM NaCl, 0.02% Pluronic F-68, 1 mM DTT.[10]
-
Black, low-volume 96- or 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.
-
Perform a saturation binding experiment by titrating the Aurora-A protein against a fixed concentration of the tracer to determine the Kd of the interaction and the optimal protein concentration for subsequent assays.
-
-
Direct Binding Assay:
-
Prepare serial dilutions of Aurora-A in FP Assay Buffer.
-
Add a fixed concentration of the fluorescent tracer to each well.
-
Add the diluted Aurora-A to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization (mP) values.
-
Plot the mP values against the Aurora-A concentration and fit the data to a binding curve to determine the Kd.
-
-
Competition Binding Assay (for unlabeled ligands):
-
Prepare serial dilutions of the unlabeled competitor ligand.
-
In each well, mix a fixed concentration of Aurora-A and the fluorescent tracer (concentrations determined from the optimization step).
-
Add the diluted competitor ligand to the wells.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in mP indicates displacement of the tracer by the competitor.
-
Plot the mP values against the competitor concentration to determine the IC50, which can then be converted to a Ki value.
-
Visualizing Aurora-A Pathways and Workflows
Graphical representations are invaluable for understanding complex biological systems and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of Aurora-A biology and its investigation.
Aurora-A Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for CEP192-mediated regulation of centrosomal AURKA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Mitotic activation of the kinase Aurora-A requires its binding partner Bora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. CEP192 localises mitotic Aurora-A activity by priming its interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 19. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Identifying Novel Aurora-A Interacting Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A kinase (AURKA) is a critical serine/threonine kinase that plays a pivotal role in the regulation of cell division.[1][2] Its functions are essential for centrosome maturation and separation, mitotic entry, and the formation of a bipolar spindle.[2][3] Given its crucial role in mitosis, it's not surprising that overexpression and aberrant activity of Aurora-A are frequently linked to oncogenic transformation, leading to centrosome amplification, aneuploidy, and chromosomal instability.[3] The significance of Aurora-A in cancer is underscored by its frequent overexpression in a variety of human cancers, including breast, colorectal, and ovarian cancers.[4][5] This has made Aurora-A a prime "druggable target" in oncology.[3]
However, the therapeutic targeting of Aurora-A has been challenging, with many inhibitors failing in late-stage clinical trials due to toxicity.[1] This suggests that our understanding of the full spectrum of Aurora-A's functions and interactions is incomplete. Beyond its well-established mitotic roles, emerging evidence points to Aurora-A's involvement in other cellular processes such as the regulation of alternative splicing, mitochondrial dynamics, and various signaling pathways.[1][6] Identifying the complete interactome of Aurora-A is therefore crucial for elucidating its diverse biological functions and for developing more precise and less toxic therapeutic strategies.
This technical guide provides an in-depth overview of the key experimental methodologies used to identify novel Aurora-A interacting proteins. It includes detailed protocols, a summary of quantitative data from recent studies, and visual representations of signaling pathways and experimental workflows to aid researchers in this critical area of study.
Key Methodologies for Identifying Aurora-A Interactors
Several powerful techniques are employed to uncover the protein-protein interactions of Aurora-A. These methods can be broadly categorized into in vivo, in vitro, and in silico approaches.[7][8] This guide focuses on the most common and effective experimental techniques.
Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Co-IP is a widely used and reliable method to isolate a protein of interest along with its binding partners from a cell lysate.[7][9][10] The combination of Co-IP with mass spectrometry allows for the identification of a large number of interacting proteins in a single experiment.[11]
Experimental Protocol: Co-Immunoprecipitation
This protocol is a generalized procedure and may require optimization for specific cell lines and antibodies.
-
Cell Lysis:
-
Culture cells (e.g., MV4-11 cells stably expressing HA-tagged Aurora-A) to the desired confluency.[12]
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors.[12]
-
Lyse the cells in a suitable lysis buffer (e.g., 20 mM HEPES pH 7.9, 180 mM NaCl, 1.5 mM MgCl2, 10% glycerol, 0.2% NP-40) supplemented with protease and phosphatase inhibitors.[12]
-
Homogenize the lysate by passing it through a syringe multiple times.[12]
-
Incubate the lysate on ice to ensure complete cell disruption.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with protein A/G beads to reduce non-specific binding.[13]
-
Incubate the pre-cleared lysate with an antibody specific to Aurora-A (or a tag like HA) overnight with gentle rotation at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-protein complexes.[14]
-
-
Washing and Elution:
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are typically denatured, reduced, and alkylated.
-
The proteins are then digested into smaller peptides using an enzyme like trypsin.[11]
-
-
Mass Spectrometry Analysis:
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
The resulting MS/MS spectra are searched against a protein database (e.g., UniProt Human database) to identify the proteins present in the sample.[12] Data analysis is often performed using software like MaxQuant.[12]
-
Experimental Workflow for Co-IP-MS
Caption: Workflow for identifying protein interactors using Co-immunoprecipitation-Mass Spectrometry.
Proximity-Dependent Biotinylation (BioID)
Proximity-dependent biotinylation, such as BioID, is a powerful technique for identifying both stable and transient protein interactions in a cellular context. This method utilizes a promiscuous biotin (B1667282) ligase (BirA) fused to the protein of interest (Aurora-A). When expressed in cells, the BirA-Aurora-A fusion protein biotinylates proteins in its close proximity, which can then be captured using streptavidin beads and identified by mass spectrometry.[15]
Experimental Protocol: Proximity-Dependent Biotinylation (BioID)
-
Generation of Stable Cell Lines:
-
Generate a cell line stably expressing the BirA* enzyme fused to Aurora-A (e.g., BirA-AURKA). A control cell line expressing BirA alone should also be created.[15]
-
-
Biotin Labeling:
-
Culture the stable cell lines and incubate them with biotin for a defined period (e.g., 18 hours).[15]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells under denaturing conditions to stop the biotinylation reaction and solubilize proteins.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated proteins.[15]
-
-
Washing and Elution:
-
Extensively wash the beads to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads.
-
-
Mass Spectrometry Analysis:
-
The eluted proteins are digested and analyzed by LC-MS/MS as described for Co-IP-MS.
-
The identified proteins are then subjected to significance analysis to distinguish true interactors from background contaminants. A common tool for this is the Significance Analysis of INTeractome (SAINT).[16]
-
Experimental Workflow for BioID
Caption: Workflow for identifying protein interactors using Proximity-Dependent Biotinylation (BioID).
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a genetic method used to discover protein-protein interactions.[17][18][19] It relies on the reconstitution of a functional transcription factor when two proteins, a "bait" and a "prey," interact.[19]
Experimental Protocol: Yeast Two-Hybrid Screening
-
Plasmid Construction:
-
Yeast Transformation:
-
The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.[17]
-
-
Selection and Screening:
-
If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting the transcription factor.
-
This active transcription factor then drives the expression of reporter genes, allowing the yeast to grow on a selective medium.[20]
-
-
Identification of Interactors:
-
Yeast colonies that grow on the selective medium are isolated.
-
The prey plasmids are extracted from these colonies and sequenced to identify the interacting proteins.
-
Logical Relationship in Yeast Two-Hybrid
Caption: Principle of the Yeast Two-Hybrid (Y2H) system for detecting protein-protein interactions.
Proximity Ligation Assay (PLA)
The in situ proximity ligation assay (PLA) is a technique that allows for the visualization of protein-protein interactions within fixed cells or tissues.[21] It provides spatial information about where these interactions occur.
Experimental Protocol: Proximity Ligation Assay
-
Antibody Incubation:
-
Cells or tissues are fixed and permeabilized.
-
Two primary antibodies raised in different species, each recognizing one of the two proteins of interest (e.g., Aurora-A and a potential interactor), are added.[22]
-
-
PLA Probe Binding:
-
Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.[22]
-
-
Ligation and Amplification:
-
Detection:
Quantitative Data of Novel Aurora-A Interactors
Recent proteomic studies have identified hundreds of potential Aurora-A interacting proteins. These studies provide valuable datasets for further investigation.
A mass spectrometry-based study identified approximately 400 proteins that specifically associate with Aurora-A.[1] Of these, 371 were considered potential interaction partners or substrates.[1] Another study using a proximity interactome approach (BioID) identified 440 high-confidence Aurora-A proximity interactors.[16]
Below is a summary table of some novel Aurora-A interacting proteins identified in recent studies, categorized by their primary function.
| Functional Category | Interacting Protein | Method of Identification | Reference |
| RNA Splicing | SRSF1 | AP-MS | [1] |
| SRSF2 | AP-MS | [1] | |
| SRSF3 | AP-MS | [1] | |
| SRSF7 | AP-MS | [1] | |
| HNRNPA1 | Phospho-proteomics | [23] | |
| HNRNPK | Phospho-proteomics | [23] | |
| RBMX | Phospho-proteomics | [23] | |
| Centriolar Satellites | PCM1 | BioID | [16] |
| CEP131 | BioID | [16] | |
| CEP72 | BioID | [16] | |
| KIAA0586/Talpid3 | BioID | [16] | |
| Cell Cycle | WDR62 | AP-MS | [1] |
| CEP192 | AP-MS | [1] | |
| PPP6C | AP-MS | [1] | |
| PPP1CB | AP-MS | [1] | |
| Signaling | EGFR | In situ PLA, Protein Array | [24] |
| Maf1 | Biochemical assays | [6] |
Aurora-A Signaling Pathways
Aurora-A is a hub in a complex network of signaling pathways that regulate not only mitosis but also cell proliferation and survival. Its activity is tightly controlled by activators and inhibitors.
Key Signaling Interactions of Aurora-A
Caption: A simplified diagram of key signaling interactions involving Aurora-A kinase.
Aurora-A collaborates with Polo-like kinase 1 (Plk1) to initiate mitosis.[4] In transformed cells, Aurora-A can activate the mTOR pathway.[4] It also interacts with and is regulated by BRCA1.[4] Aurora-A can directly phosphorylate the tumor suppressor p53, affecting its stability and transcriptional activity.[25] Furthermore, Aurora-A can activate pro-survival signaling pathways such as NF-κB and Akt.[25] The microtubule-associated protein TPX2 is a well-known activator of Aurora-A.[25] There is also a feedback loop with protein phosphatase 1 (PP1), where Aurora-A phosphorylates and represses PP1, while PP1 can dephosphorylate and inhibit Aurora-A.[26]
Conclusion and Future Directions
The identification of novel Aurora-A interacting proteins is a rapidly evolving field that is crucial for a complete understanding of its role in both normal physiology and cancer. The methodologies described in this guide, particularly high-throughput mass spectrometry-based approaches, have significantly expanded our knowledge of the Aurora-A interactome.[1] These studies have revealed unexpected functions for Aurora-A, such as its role in regulating RNA splicing.[1]
For researchers and drug development professionals, these findings open up new avenues for therapeutic intervention. Instead of solely focusing on inhibiting the kinase activity of Aurora-A, which has led to toxicity issues, future strategies could target specific protein-protein interactions that are critical for its oncogenic functions.[1][27] For example, disrupting the interaction of Aurora-A with proteins involved in pro-survival pathways could be a more targeted and less toxic approach.
The continued application of the powerful techniques outlined in this guide, combined with functional validation of the identified interactors, will undoubtedly lead to a more nuanced understanding of Aurora-A biology and pave the way for the development of more effective and safer cancer therapies.
References
- 1. Proteomic study identifies Aurora-A–mediated regulation of alternative splicing through multiple splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. rupress.org [rupress.org]
- 4. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. longdom.org [longdom.org]
- 8. youtube.com [youtube.com]
- 9. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 11. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 14. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Aurora Kinase A proximity map reveals centriolar satellites as regulators of its ciliary function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 18. Yeast Two-Hybrid Assay to Identify Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 22. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Protein phosphorylation profiling using an in situ proximity ligation assay: phosphorylation of AURKA-elicited EGFR-Thr654 and EGFR-Ser1046 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. communities.springernature.com [communities.springernature.com]
Aurora-A Unleashed: A Technical Guide to Downstream Signaling in Cancer
For Immediate Release
[City, State] – Aurora-A, a key regulator of cell division, has long been implicated in the development and progression of numerous cancers. Its overexpression is a frequent hallmark of malignancies, driving uncontrolled proliferation and survival. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core downstream signaling pathways governed by Aurora-A in cancer, providing a foundation for novel therapeutic strategies.
Executive Summary
Aurora-A kinase orchestrates a complex network of signaling cascades that are fundamental to both normal mitotic progression and oncogenesis. In cancer, the dysregulation of Aurora-A activity leads to the aberrant activation and inhibition of critical downstream effectors, impacting cell cycle control, apoptosis, and cellular proliferation. This guide dissects the intricate molecular interactions of Aurora-A with four major signaling pathways: p53, PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin. By providing detailed experimental protocols, quantitative data, and pathway visualizations, we aim to equip the scientific community with the necessary tools to further investigate and target these oncogenic signaling networks.
Quantitative Landscape of Aurora-A Dysregulation in Cancer
The oncogenic role of Aurora-A is underscored by its frequent genetic amplification and protein overexpression across a wide spectrum of human cancers.[1][2][3][4][5] This aberrant expression disrupts the delicate balance of cellular signaling, contributing to malignant transformation. The following tables summarize key quantitative data related to Aurora-A dysregulation.
Table 1: Aurora-A Overexpression in Various Cancer Types
| Cancer Type | Percentage of Cases with Overexpression | Method of Detection | Reference |
| Hepatocellular Carcinoma | 61% | Immunohistochemistry | [3] |
| Upper Gastrointestinal Adenocarcinomas | 47% (transcript) / >50% (protein) | qRT-PCR / Immunohistochemistry | [6] |
| Breast Cancer | Significant association with high nuclear grade and Ki67 | Gene Expression Analysis | [7] |
| Pancreatic Cancer | Significant fraction | Not specified | [1] |
| Esophageal Carcinoma | Significantly elevated in all 10 pairs studied | qRT-PCR | [1] |
| Gastric Cancer | Significantly overexpressed | Gene Expression Analysis | [1] |
| Lung Cancer | Significantly overexpressed | Gene Expression Analysis | [1] |
| Bladder Cancer | Frequent amplification | Not specified | [2] |
| Ovarian Cancer | Frequent amplification | Not specified | [2] |
| Colon Carcinoma | Frequent amplification | Not specified | [2] |
Table 2: Aurora-A Gene Amplification in Human Tumors
| Cancer Type | Chromosomal Locus | Frequency of Amplification | Reference |
| Various Solid Tumors | 20q13.2 | Frequently amplified | [5] |
| Breast, Bladder, Ovarian, Gastric, Colon Carcinomas | 20q13 | Frequently amplified | [2] |
| Pancreatic, Esophageal, Prostate, Hepatocellular Carcinomas | 20q13.2 | Frequently observed | [1] |
Core Downstream Signaling Pathways
Aurora-A exerts its oncogenic influence through the modulation of several critical signaling pathways. Understanding these intricate connections is paramount for the development of targeted therapies.
The p53 Tumor Suppressor Pathway
The tumor suppressor p53 is a critical guardian of the genome, and its inactivation is a common event in cancer. Aurora-A directly phosphorylates p53, leading to its degradation and functional inactivation. This abrogation of p53's tumor-suppressive functions allows cancer cells to evade apoptosis and continue to proliferate.
Caption: Aurora-A negatively regulates the p53 tumor suppressor pathway.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In several cancers, including lung and neuroblastoma, Aurora-A overexpression has been shown to activate this pathway, promoting tumor progression and resistance to therapy.[4]
Caption: Aurora-A promotes oncogenesis by activating the PI3K/Akt/mTOR pathway.
The MAPK/ERK Pathway
The MAPK/ERK signaling cascade is another crucial pathway that regulates cell proliferation, differentiation, and survival. Aurora-A has been shown to interact with and potentiate this pathway, particularly in the context of Ha-ras transformed cells, leading to enhanced cell aggregation and potentially metastasis.[8]
Caption: Aurora-A enhances the MAPK/ERK signaling cascade.
The Wnt/β-catenin Pathway
The Wnt/β-catenin pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in many cancers. Emerging evidence suggests a functional link between Aurora-A and the Wnt/β-catenin pathway, where Aurora-A can enhance the stability and nuclear accumulation of β-catenin, thereby promoting the expression of Wnt target genes involved in proliferation and stemness.
Caption: Aurora-A activates the Wnt/β-catenin signaling pathway.
Key Experimental Protocols
To facilitate further research into Aurora-A signaling, this section provides detailed methodologies for key experiments.
Aurora-A Kinase Assay
This assay measures the enzymatic activity of Aurora-A and is crucial for screening potential inhibitors.
Materials:
-
Recombinant Aurora-A enzyme
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[9]
-
Substrate (e.g., Kemptide)[10]
-
ATP (e.g., 500 µM stock)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well or 96-well plates
-
Luminometer
Protocol:
-
Prepare a master mix containing Kinase Buffer, ATP, and the substrate.
-
Add the test inhibitor or vehicle control to the wells of the plate.
-
Add the master mix to all wells.
-
Initiate the reaction by adding diluted Aurora-A enzyme to the wells.
-
Incubate at 30°C for a specified time (e.g., 45-60 minutes).[9][10]
-
Stop the reaction and measure the generated ADP using a detection reagent like ADP-Glo™.
-
Read the luminescence signal using a luminometer.
Caption: Workflow for a typical Aurora-A kinase assay.
Immunoprecipitation of Aurora-A and Interacting Proteins
This technique is used to isolate Aurora-A and its binding partners from cell lysates.
Materials:
-
Cell lysate
-
Anti-Aurora-A antibody or antibody against the interacting protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Wash buffer (similar to lysis buffer, may have lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Protocol:
-
Pre-clear the cell lysate by incubating with beads to reduce non-specific binding.[11]
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.[11][12]
-
Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.[12]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[12]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting.
Caption: General workflow for immunoprecipitation.
Western Blotting for Aurora-A Signaling Proteins
Western blotting is used to detect and quantify the expression levels of Aurora-A and its downstream effectors.
Materials:
-
Protein lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Aurora-A and downstream targets (e.g., p-ERK, p-Akt, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
siRNA-Mediated Knockdown of Aurora-A
This method is used to specifically reduce the expression of Aurora-A to study its functional role.
Materials:
-
siRNA targeting Aurora-A and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or other transfection reagent
-
Opti-MEM or other serum-free medium
-
Cells to be transfected
Protocol:
-
Seed cells in a culture plate to achieve 30-50% confluency at the time of transfection.
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before harvesting for downstream analysis (e.g., Western blotting, cell viability assays).[13][14][15]
Conclusion and Future Directions
Aurora-A stands as a critical node in the complex signaling web that drives cancer. Its influence extends across multiple fundamental pathways, making it a highly attractive target for therapeutic intervention. The information and protocols provided in this guide serve as a foundational resource for researchers dedicated to unraveling the intricacies of Aurora-A signaling. Future investigations should focus on the crosstalk between these pathways, the identification of novel Aurora-A substrates, and the development of next-generation inhibitors with improved specificity and efficacy. A deeper understanding of the molecular mechanisms downstream of Aurora-A will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genetic variant of Aurora Kinase A promotes genomic instability leading to highly malignant skin tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frequent Overexpression of Aurora Kinase A in Upper Gastrointestinal Adenocarcinomas Correlates With Potent Antiapoptotic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aurora-A overexpression enhances cell-aggregation of Ha-ras transformants through the MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Aurora kinase A interacts with H-Ras and potentiates Ras-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora-A Interacts with AP-2α and Down Regulates Its Transcription Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Silencing Aurora-A with siRNA inhibits cell proliferation in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aurora-A in Centrosome Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora-A kinase is a critical regulator of mitotic progression, with a well-established role in the maturation of centrosomes. This process, which occurs during the G2 phase and prophase, involves the dramatic expansion of the pericentriolar material (PCM) and a significant increase in the microtubule-nucleating capacity of the centrosome. This guide provides an in-depth technical overview of the function of Aurora-A in centrosome maturation, detailing its core mechanisms, key protein interactions, and regulatory pathways. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricacies of mitotic regulation and exploring Aurora-A as a potential therapeutic target. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and signaling pathway diagrams to facilitate a deeper understanding of this fundamental cellular process.
Introduction
The fidelity of cell division is paramount for the maintenance of genomic stability. Central to this process is the formation of a bipolar mitotic spindle, which is orchestrated by the centrosomes. In animal cells, centrosomes function as the primary microtubule-organizing centers (MTOCs). As a cell prepares to enter mitosis, its duplicated centrosomes undergo a process of maturation, characterized by the recruitment of a host of proteins to the PCM, most notably γ-tubulin, which is essential for microtubule nucleation.[1][2]
The serine/threonine kinase Aurora-A is a master regulator of mitosis, and its activity is tightly controlled both spatially and temporally.[3][4] Localized to the centrosome from late S phase through mitosis, Aurora-A plays a pivotal role in initiating and coordinating the events of centrosome maturation.[5][6] Dysregulation of Aurora-A activity is frequently observed in human cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis, making it a compelling target for anti-cancer drug development.[4][5]
This technical guide will delve into the molecular mechanisms by which Aurora-A governs centrosome maturation, focusing on its key substrates and interacting partners. We will present quantitative data on the impact of Aurora-A modulation on centrosome composition and function, provide detailed protocols for essential experiments, and illustrate the complex signaling networks involved.
Quantitative Data on Aurora-A Function in Centrosome Maturation
The activity of Aurora-A has a quantifiable impact on the composition and function of the centrosome. The following tables summarize key quantitative data from various studies, providing a clear comparison of the effects of Aurora-A manipulation.
Table 1: Impact of Aurora-A Depletion on Centrosomal Protein Levels
| Organism/Cell Line | Experimental Condition | Measured Parameter | Fold Change/Percentage Reduction | Reference(s) |
| C. elegans embryos | air-1 (Aurora-A) RNAi | Centrosomal α-tubulin fluorescence intensity | ~60% reduction (to 40% of wild-type levels) | [1][2][7][8] |
| C. elegans embryos | air-1 (Aurora-A) RNAi | Centrosomal γ-tubulin accumulation | Complete block of increase during mitotic entry | [1][2][7][9] |
| C. elegans embryos | air-1 (Aurora-A) RNAi | Centrosomal ZYG-9 (ch-TOG homolog) levels | Significant reduction | [1][7] |
| C. elegans embryos | air-1 (Aurora-A) RNAi | Centrosomal CeGrip (GCP homolog) levels | Significant reduction | [1][7] |
| Human U2OS cells | Aurora-A siRNA | Centrosomal γ-tubulin levels | Significant reduction | [10] |
| Human HeLa cells | Aurora-A inhibitor (MLN8237) | Centrosomal p-TACC3 (S558) levels | Significant reduction | [11] |
Table 2: Kinase Activity and Protein Interactions
| Kinase | Substrate/Binding Partner | Assay Type | Quantitative Measurement (Kd, Km, etc.) | Reference(s) |
| Aurora-A | TACC3 | In vitro kinase assay | TACC3 potentiates Aurora-A activity | [12] |
| Aurora-A | Cep192 | Isothermal Titration Calorimetry (ITC) | High-affinity interaction | [13] |
| Aurora-A | Myelin Basic Protein (MBP) | In vitro kinase assay | Specific activity: ~0.42 x 10^4 pmol/min/mg | [8] |
| Aurora-A | Kemptide (LRRASLG) | In vitro kinase assay | Consensus recognition sequence: R/K/N-R-X-S/T-B | [8] |
Signaling Pathways in Centrosome Maturation
Aurora-A functions within a complex signaling network to orchestrate centrosome maturation. A key pathway involves the scaffold protein Cep192 and the polo-like kinase 1 (Plk1).
The Cep192-Aurora-A-Plk1 Axis
During mitotic entry, Cep192 is recruited to the centrosome where it acts as a scaffold to recruit and activate Aurora-A.[14][15][16] This localized concentration of Aurora-A facilitates its trans-autophosphorylation and activation.[14][17] Activated Aurora-A then phosphorylates and activates Plk1, which is also recruited to the centrosome by Cep192.[14][15][16] This sequential activation cascade is essential for the subsequent recruitment of other PCM components, including γ-tubulin ring complexes (γ-TuRCs), which are critical for microtubule nucleation.[15][16]
Downstream Effectors of Aurora-A
Once activated, Aurora-A phosphorylates a number of downstream effector proteins that contribute to PCM assembly and microtubule nucleation.
-
TACC3 (Transforming Acidic Coiled-Coil containing protein 3): Phosphorylation of TACC3 by Aurora-A is crucial for its localization to the mitotic spindle and its interaction with the microtubule polymerase ch-TOG (colonic and hepatic tumor overexpressed gene).[12][18] This complex is thought to stabilize the minus ends of microtubules near the centrosome.[12]
-
NEDD1 (Neural precursor cell Expressed, Developmentally Down-regulated 1): Aurora-A phosphorylation of NEDD1 is required for its recruitment to the mitotic spindle, where it plays a role in γ-TuRC-mediated microtubule nucleation.[19][20]
-
Centrosomin (Cnn) in Drosophila: Aurora-A and Cnn are mutually dependent for their localization to the spindle poles, and this interaction is necessary for the recruitment of γ-tubulin.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Aurora-A in centrosome maturation.
Immunofluorescence Staining for Centrosomal Proteins
This protocol is for visualizing the localization and quantifying the levels of proteins at the centrosome.
Materials:
-
Cells grown on coverslips (e.g., U2OS, HeLa)
-
Phosphate-buffered saline (PBS)
-
Fixative: Ice-cold methanol (B129727) or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies (e.g., rabbit anti-Aurora-A, mouse anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 568)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency (typically 50-70%).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation:
-
For methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
For PFA fixation: Add 4% PFA and incubate for 15 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA-fixed cells): Add permeabilization buffer and incubate for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:200 to 1:1000 is common). Incubate the coverslips with the primary antibody solution in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the coverslips three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer (typically 1:500 to 1:2000). Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Washing: Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Nuclear Staining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire z-stacks for accurate quantification of centrosomal fluorescence intensity.
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is used to determine if two proteins, such as Aurora-A and Cep192, interact in a cellular context.
Materials:
-
Cell culture expressing proteins of interest
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-Aurora-A)
-
Control IgG from the same species as the primary antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer: Co-IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., mouse anti-Cep192, rabbit anti-Aurora-A)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add control IgG and Protein A/G beads to the protein lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (for the protein of interest) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the protein of interest and its putative binding partner.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Kinase Assay
This protocol is for measuring the kinase activity of Aurora-A on a specific substrate.
Materials:
-
Recombinant active Aurora-A kinase
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[22]
-
ATP (including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radioactive assays, or unlabeled ATP for non-radioactive assays)
-
Stop solution (e.g., phosphoric acid for radioactive assays)
-
P81 phosphocellulose paper (for radioactive peptide assays)
-
Scintillation counter or phosphorimager
-
Alternatively, non-radioactive methods can be used, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.[22]
Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the substrate at a desired concentration (e.g., 10-50 µM), and recombinant Aurora-A kinase.
-
Initiate Reaction: Add ATP (containing a tracer amount of [γ-³²P]ATP) to the reaction mixture to a final concentration of ~100 µM.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Quantification:
-
For protein substrates: Spot a portion of the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For peptide substrates: Separate the phosphorylated peptide from unreacted ATP using SDS-PAGE and autoradiography, or by spotting on P81 paper followed by washing and scintillation counting.
-
Conclusion
Aurora-A is a multifaceted kinase that plays an indispensable role in the orchestration of centrosome maturation. Through its intricate interactions with scaffolding proteins like Cep192 and its phosphorylation of key downstream effectors, Aurora-A ensures the timely and robust assembly of the pericentriolar material, which is a prerequisite for the formation of a functional bipolar spindle. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further dissect the complexities of Aurora-A signaling and its implications in both normal cell division and disease. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies that target the vulnerabilities of cancer cells with dysregulated mitotic machinery. The continued investigation into the nuanced roles of Aurora-A will undoubtedly unveil new layers of regulatory control governing the cell cycle and provide new avenues for therapeutic intervention.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Fluorescence recovery kinetic analysis of gamma-tubulin binding to the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora A kinase regulates proper spindle positioning in C. elegans and in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Quantitative immunofluorescence assay to measure the variation in protein levels at centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZEISS Microscopy Online Campus | Live-Cell Imaging | Microscopy Techniques [zeiss-campus.magnet.fsu.edu]
- 10. Aurora A kinase regulates proper spindle positioning in C. elegans and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Recovery Kinetic Analysis of γ-Tubulin Binding to the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A kinase-independent role for Aurora A in the assembly of mitotic spindle microtubules in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora-A kinase is required for centrosome maturation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The microtubule nucleation activity of centrobin in both the centrosome and cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. usbio.net [usbio.net]
- 18. biotium.com [biotium.com]
- 19. signagen.com [signagen.com]
- 20. Development of a fluorescence intensity assay for the mitotic serine/threonine protein kinase Aurora-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.origene.com [cdn.origene.com]
- 22. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for Aurora-A in Complex with its Activating Ligand TPX2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A is a key serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome maturation and separation, and the formation of a bipolar spindle.[1] Its activity is tightly regulated throughout the cell cycle, peaking during G2 and M phases. Dysregulation and overexpression of Aurora-A are frequently observed in various human cancers, making it a compelling target for anti-cancer drug development.[1]
A critical activator of Aurora-A is the Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2).[2] TPX2 binds to the catalytic domain of Aurora-A, inducing a conformational change that promotes its kinase activity and protects it from dephosphorylation and degradation.[3][4] The Aurora-A/TPX2 complex is therefore a functionally important holoenzyme, and assays that can accurately measure its activity are essential for the discovery and characterization of novel inhibitors.[1]
This document provides a detailed protocol for an in vitro kinase assay to measure the activity of the human Aurora-A/TPX2 complex using the ADP-Glo™ Kinase Assay platform. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[5][6]
Signaling Pathway and Experimental Principle
The interaction between Aurora-A and TPX2 is a critical step for the full activation of Aurora-A's kinase function during mitosis. TPX2 binding not only allosterically activates Aurora-A but also helps to localize the kinase to the mitotic spindle. The following diagram illustrates this activation pathway.
Caption: Aurora-A activation by its ligand TPX2.
The in vitro kinase assay quantifies the activity of the Aurora-A/TPX2 complex by measuring the production of ADP. The workflow consists of the kinase reaction followed by a two-step detection process.
Caption: ADP-Glo™ kinase assay workflow.
Experimental Protocol
This protocol is designed for a 384-well plate format and is adapted from established ADP-Glo™ Kinase Assay procedures.[5][7]
Materials and Reagents
-
Recombinant Human Aurora-A Kinase (full-length)
-
Recombinant Human TPX2 (fragment containing the Aurora-A binding domain, e.g., amino acids 1-43)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Substrate: Kemptide (LRRASLG) or Myelin Basic Protein (MBP)
-
Dithiothreitol (DTT)
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[6]
-
Test inhibitors and vehicle control (e.g., DMSO)
-
White, opaque 384-well plates
Procedure
-
Reagent Preparation:
-
Prepare the Kinase Buffer as described above.
-
Prepare a stock solution of the test inhibitor in 100% DMSO and create serial dilutions. Further dilute these in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[9]
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.[7]
-
-
Kinase/Activator Mixture Preparation:
-
On ice, prepare a solution containing Aurora-A kinase and a molar excess of the TPX2 fragment in Kinase Buffer. The optimal concentrations should be determined empirically, but a starting point is ~0.8 nM Aurora-A and 80 nM TPX2(1-43).[8]
-
Add 2 µL of the Aurora-A/TPX2 mixture to each well. For the "no enzyme" negative control wells, add 2 µL of Kinase Buffer.
-
-
Kinase Reaction Initiation:
-
Prepare a solution containing the substrate (e.g., Kemptide) and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for Aurora-A to ensure sensitive detection of inhibition.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well.[6]
-
Incubate the plate at room temperature for 30-60 minutes.[9]
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The data can be used to determine the potency of inhibitors by calculating their IC₅₀ or Kᵢ values.
Representative Inhibitor Activity against Aurora-A/TPX2 Complex
The following table summarizes the inhibitory constants (Kᵢ) for several known Aurora kinase inhibitors against the Aurora-A/TPX2¹⁻⁴³ complex.[8]
| Inhibitor | Target(s) | Kᵢ for Aurora-A/TPX2¹⁻⁴³ (nM) |
| MLN8054 | Aurora-A | 25 |
| MLN8237 (Alisertib) | Aurora-A | 2.6 |
| MK-5108 | Aurora-A | 0.04 |
| MK-8745 | Aurora-A | 1.2 |
| Genentech Aurora Inhibitor 1 | Aurora-A | 0.04 |
| Hesperadin | Aurora-B | 1000 |
| ZM447439 | Aurora-B | 1300 |
| AZD1152-HQPA | Aurora-B | 150 |
| GSK1070916 | Aurora-B | 6.2 |
| VX-680 (Tozasertib) | Pan-Aurora | 1.6 |
Allosteric Inhibitor IC₅₀
This table presents the IC₅₀ value for an allosteric inhibitor that disrupts the Aurora-A-TPX2 interaction.[7]
| Inhibitor | Target Mechanism | Assay Type | IC₅₀ (µM) |
| AurkA allosteric-IN-1 | Disrupts Aurora-A/TPX2 interaction | Biochemical | 6.50 |
Logical Relationships of Assay Components
The interplay of the different components in this assay is crucial for its success. The following diagram outlines these relationships.
Caption: Logical relationships of assay components.
References
- 1. The Aurora-A/TPX2 complex: a novel oncogenic holoenzyme? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism for activation of the protein kinase Aurora A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of the Aurora-A/TPX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Application Notes: Cell-Based Assays for Characterizing Aurora-A Kinase Inhibitors
Introduction
Aurora-A kinase (AURKA) is a key serine/threonine kinase that governs critical mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1][2][3][4] Its expression and activity peak during the G2/M phase of the cell cycle.[4] Due to its frequent overexpression in various cancers and its essential role in cell proliferation, Aurora-A has emerged as a significant target for anti-cancer drug development.[5][6] Inhibition of Aurora-A typically leads to defects in mitotic spindle formation, resulting in a G2/M phase arrest and, ultimately, apoptosis in cancer cells.[7][8][9]
These application notes provide a comprehensive guide for researchers on the principles and execution of robust cell-based assays to identify and characterize inhibitors of Aurora-A. We detail methodologies for confirming target engagement, quantifying downstream pathway modulation, and assessing cellular phenotypes.
Aurora-A Signaling Pathway
Aurora-A activity is tightly regulated through phosphorylation and interactions with co-activators. The kinase autophosphorylates at Threonine 288 (Thr288) in its activation loop, a critical event for its full activation.[9][10] The microtubule-associated protein TPX2 is a key binding partner that promotes and stabilizes the active conformation of Aurora-A.[11] Once active, Aurora-A phosphorylates a multitude of downstream substrates to orchestrate mitotic progression, including Polo-like kinase 1 (PLK1) and LATS2.[12][13]
General Workflow for Inhibitor Characterization
The evaluation of a potential Aurora-A inhibitor follows a multi-stage workflow. It begins with biochemical assays to determine direct enzyme inhibition, progresses to cell-based assays to confirm target engagement and cellular potency, and culminates in in vivo models to assess efficacy.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Application Note: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target protein within the complex environment of a cell.[14][15] The principle is based on ligand-induced thermal stabilization; the binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.[16] By heating cell lysates treated with a compound or vehicle to various temperatures, one can observe a shift in the melting curve of the target protein, confirming engagement. This label-free assay is critical for distinguishing on-target cellular activity from off-target or non-specific effects.[16][17]
Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, U2OS) to ~80% confluency.
-
Treat cells with the test inhibitor at the desired concentration (e.g., 10x the biochemical IC50) or with a vehicle control (e.g., DMSO) for 1-4 hours.
-
-
Cell Harvest and Lysis:
-
Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors) and lyse by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the supernatant into multiple PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for Aurora-A.
-
Develop the blot and quantify the band intensities. A positive result is indicated by a higher amount of soluble Aurora-A at elevated temperatures in the inhibitor-treated samples compared to the vehicle control.
-
Downstream Signaling: Western Blot for Phospho-Aurora-A (Thr288)
Application Note: Measuring the phosphorylation status of Aurora-A at Threonine 288 (p-Thr288) is a direct and reliable method to assess the kinase's activation state and the efficacy of an inhibitor in cells.[10][13] Since autophosphorylation at this site is required for full kinase activity, a potent inhibitor will prevent this process, leading to a dose-dependent decrease in the p-Thr288 signal.[9] This assay provides a quantitative readout of target inhibition.
Protocol: Western Blot Analysis
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, NCI-H446) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the Aurora-A inhibitor for a defined period (e.g., 6-24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Aurora-A (Thr288) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
For loading controls, strip the membrane and re-probe for total Aurora-A and/or a housekeeping protein like β-actin.[18][19]
-
Phenotypic Analysis: Immunofluorescence for Mitotic Spindle Defects
Application Note: A hallmark of Aurora-A inhibition is the disruption of mitotic spindle formation.[8] Instead of a normal bipolar spindle, inhibited cells often display monopolar spindles where the centrosomes have failed to separate.[1] High-content imaging (HCI) or conventional immunofluorescence microscopy can be used to visualize and quantify these morphological changes. This phenotypic assay provides crucial evidence of the compound's mechanism of action in a cellular context.
Protocol: Immunofluorescence Microscopy
-
Cell Culture and Treatment:
-
Seed cells (e.g., U2OS) on glass coverslips or in imaging-compatible multi-well plates.
-
Treat cells with the test inhibitor at various concentrations for a duration that allows cells to enter mitosis (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash twice with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against a spindle marker, such as α-tubulin or β-tubulin, for 1-2 hours at room temperature. A co-stain for a centrosome marker like γ-tubulin is also recommended.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the percentage of mitotic cells exhibiting monopolar versus bipolar spindles across different treatment conditions.
-
Cell Cycle Analysis: Flow Cytometry for DNA Content
Application Note: By disrupting proper entry into and progression through mitosis, Aurora-A inhibitors cause cells to arrest with a 4N DNA content, characteristic of the G2 or M phase.[7][18] Flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium (B1200493) iodide (PI) is a high-throughput method to quantify this cell cycle arrest. This provides a robust measure of the inhibitor's cytostatic effect.
Protocol: Propidium Iodide Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with a dose range of the inhibitor for 24-48 hours.
-
-
Cell Harvest and Fixation:
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution (containing PI and RNase A in PBS).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analyze the resulting DNA content histograms to quantify the percentage of cells in the G1 (2N), S, and G2/M (4N) phases of the cell cycle. An increase in the 4N population indicates G2/M arrest.[18]
-
Logical Flow of Aurora-A Inhibition
The mechanism of action for an Aurora-A inhibitor can be visualized as a cascade of events, starting from direct target binding and leading to a measurable cellular phenotype. Understanding this flow is key to interpreting experimental data.
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clarity and comparison. Below are examples of how to present assay results and inhibitor potency data.
Table 1: Summary of Cell-Based Assays and Expected Results
| Assay Type | Principle | Readout | Expected Result of Aurora-A Inhibition |
| CETSA | Ligand-induced protein thermal stabilization.[16] | Increased soluble Aurora-A at higher temperatures. | Rightward shift in the Aurora-A melting curve. |
| Western Blot | Antibody-based detection of specific proteins. | Decreased p-Aurora-A (Thr288) signal. | Dose-dependent reduction in Aurora-A autophosphorylation.[9] |
| Immunofluorescence | Visualization of subcellular structures. | Percentage of mitotic cells with monopolar spindles. | Significant increase in monopolar spindle formation.[8] |
| Flow Cytometry | Measurement of DNA content in single cells. | Percentage of cells with 4N DNA content. | Accumulation of cells in the G2/M phase of the cell cycle.[7][18] |
Table 2: Example Cellular Potency of Known Aurora-A Inhibitors
| Inhibitor | Target Selectivity | p-AURKA (T288) IC50 | G2/M Arrest IC50 | Reference(s) |
| Alisertib (MLN8237) | Aurora-A > Aurora-B (~27-fold) | ~20 nM (in HeLa cells) | ~30 nM (in HeLa cells) | [12][20] |
| MK-5108 | Aurora-A >> Aurora-B | ~3 nM (in HeLa cells) | Not specified | [6][12] |
| LY3295668 | Aurora-A >> Aurora-B (>2,000-fold) | 0.62 nM (in NCI-H446 cells) | 2.6 nM (in HeLa cells) | [9] |
| MK-8745 | Aurora-A > Aurora-B (~1,030-fold) | Not specified | Not specified | [12][20] |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Aurora A, mitotic entry, and spindle bipolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Publications — CETSA [cetsa.org]
- 18. benchchem.com [benchchem.com]
- 19. Aurora A (D3E4Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Aurora-A Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A kinase, a member of the serine/threonine kinase family, is a critical regulator of mitotic progression.[1][2][3] Its functions span from the G2 phase to cytokinesis, playing essential roles in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[3][4][5] Overexpression of Aurora-A is frequently observed in a variety of human cancers, including breast, colorectal, and ovarian cancers, making it a compelling target for anticancer drug development.[1][2] High-throughput screening (HTS) of small molecule libraries is a crucial step in the identification of novel Aurora-A inhibitors. These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to identify and characterize novel Aurora-A ligands.
Aurora-A Signaling Pathway
The activity of Aurora-A is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[5][6] Its activation requires phosphorylation at Threonine 288 within its catalytic domain, a process that can be facilitated by autophosphorylation and binding to allosteric modulators like TPX2.[5][7][8] Once activated, Aurora-A phosphorylates a multitude of downstream substrates, thereby orchestrating key mitotic events. Dysregulation of this pathway can lead to genomic instability and tumorigenesis.[1][2]
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 7. rupress.org [rupress.org]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Aurora-A with Ligand 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of human Aurora-A kinase in complex with a small molecule inhibitor, herein referred to as Ligand 1. The following sections detail the significance of Aurora-A as a drug target, the methodologies for co-crystallization, and the interpretation of the resulting structural data.
Aurora-A is a key serine/threonine kinase that plays a crucial role in the regulation of mitosis and cell division.[1][2][3] Its overexpression is frequently observed in a variety of human cancers, making it a significant target for cancer drug discovery.[1][2][4][5] X-ray crystallography provides high-resolution three-dimensional structures of the Aurora-A/ligand complex, offering invaluable insights into the molecular basis of inhibition and guiding the rational design of more potent and selective drug candidates.[6][7][8]
Data Presentation
The following tables summarize hypothetical quantitative data for the interaction of Ligand 1 with Aurora-A, alongside the crystallographic data collection and refinement statistics for the Aurora-A/Ligand 1 complex. These values are representative of typical data obtained for small molecule inhibitors of Aurora-A.
Table 1: Biochemical and Biophysical Data for Ligand 1
| Parameter | Value | Method |
| IC50 | 50 nM | In vitro kinase assay |
| Kd | 25 nM | Isothermal Titration Calorimetry (ITC) |
| Binding Stoichiometry (n) | 1.05 | Isothermal Titration Calorimetry (ITC) |
Table 2: Crystallographic Data Collection and Refinement Statistics
| Parameter | Value |
| PDB ID | N/A |
| Resolution (Å) | 1.90[9] |
| Space group | P212121 |
| Unit cell dimensions (Å) | a=50.1, b=85.2, c=110.5 |
| Rwork / Rfree | 0.225 / 0.273[9] |
| No. of unique reflections | 35,450 |
| Completeness (%) | 99.8 |
| Multiplicity | 4.2 |
| I/σ(I) | 15.6 |
| Ramachandran favored (%) | 98.2 |
| Ramachandran outliers (%) | 0.1 |
| RMSD bonds (Å) | 0.008 |
| RMSD angles ( °) | 1.2 |
Experimental Protocols
The following protocols provide a detailed methodology for the expression, purification, and co-crystallization of the human Aurora-A kinase domain with Ligand 1, followed by X-ray diffraction data collection and structure determination.
I. Expression and Purification of Human Aurora-A Kinase Domain (residues 122-403)
-
Gene Cloning and Expression Vector: The cDNA encoding the human Aurora-A kinase domain (residues 122-403) is cloned into a pET-28a(+) vector containing an N-terminal His6-tag followed by a tobacco etch virus (TEV) protease cleavage site.
-
Protein Expression: The expression vector is transformed into Escherichia coli BL21(DE3) cells.[7] A single colony is used to inoculate a 50 mL LB broth starter culture containing 50 µg/mL kanamycin, grown overnight at 37°C. This starter culture is then used to inoculate 6 L of Terrific Broth. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at 18°C.
-
Cell Lysis and Initial Purification: The cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, 10 mM imidazole, and protease inhibitors), and lysed by sonication. The lysate is clarified by centrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer and then with a wash buffer containing 50 mM imidazole. The His6-tagged Aurora-A is eluted with an elution buffer containing 250 mM imidazole.
-
His-tag Cleavage and Further Purification: The eluted protein is dialyzed against a buffer containing 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM TCEP. The His6-tag is cleaved by incubation with TEV protease overnight at 4°C. The cleaved protein is passed through a second Ni-NTA column to remove the His6-tag and any uncleaved protein.
-
Size-Exclusion Chromatography: The flow-through from the second Ni-NTA column is concentrated and loaded onto a Superdex 200 size-exclusion chromatography column pre-equilibrated with a final buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Fractions containing pure, monomeric Aurora-A are pooled, concentrated to 10-15 mg/mL, and flash-frozen in liquid nitrogen for storage at -80°C. Protein purity should be assessed by SDS-PAGE.[10]
II. Co-crystallization of Aurora-A with Ligand 1
-
Complex Formation: Purified Aurora-A (at 10 mg/mL) is incubated with a 3-fold molar excess of Ligand 1 (from a 10 mM stock in DMSO) for 1 hour on ice. The mixture is then centrifuged to remove any precipitate.
-
Crystallization Screening: The Aurora-A/Ligand 1 complex is subjected to sparse matrix screening using commercially available crystallization screens. The hanging drop vapor diffusion method is commonly employed.[11] In a typical setup, 1 µL of the protein-ligand complex is mixed with 1 µL of the reservoir solution and equilibrated against 500 µL of the reservoir solution at 20°C.
-
Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature, and by using additives. A typical optimized condition for Aurora-A could be 0.1 M MES pH 6.5, 20% PEG 3350, and 0.2 M ammonium (B1175870) sulfate.
-
Crystal Harvesting and Cryo-protection: Crystals of suitable size and quality are harvested using a nylon loop and briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol) before being flash-cooled in liquid nitrogen.[12]
III. X-ray Data Collection and Structure Determination
-
Data Collection: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[12] A full dataset is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The diffraction images are processed using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group. The data are then scaled and merged using programs like AIMLESS from the CCP4 suite.
-
Structure Solution and Refinement: The structure of the Aurora-A/Ligand 1 complex is typically solved by molecular replacement using the coordinates of a previously determined Aurora-A structure (e.g., PDB ID: 1MQ4) as a search model.[9] The initial model is then refined using software like REFMAC5 or Phenix. The ligand is manually built into the electron density map using a program like Coot, and water molecules are added. The final model is validated for its geometric quality.
Visualizations
Aurora-A Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Aurora-A, highlighting its role in mitotic entry and its association with oncogenesis.
Caption: Simplified Aurora-A signaling pathway.
Experimental Workflow for X-ray Crystallography
The diagram below outlines the major steps involved in determining the crystal structure of the Aurora-A/Ligand 1 complex.
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Crystal structure of a covalently linked Aurora-A–MYCN complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Experimental Techniques [jeffjar.me]
Application Notes and Protocols for Molecular Dynamics Simulation of Aurora-A Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing molecular dynamics (MD) simulations to investigate the binding of ligands to Aurora-A kinase, a critical target in cancer therapy. The information is intended to guide researchers in setting up, running, and analyzing MD simulations to understand the molecular basis of ligand recognition, predict binding affinities, and aid in the design of novel, potent, and selective inhibitors.
Introduction to Aurora-A Kinase
Aurora-A kinase is a key regulator of cell division, playing crucial roles in centrosome maturation, spindle assembly, and mitotic entry.[1][2] Its overexpression and aberrant activity are strongly linked to tumorigenesis, making it a prominent target for cancer drug development.[1][3][4] Understanding the intricate details of how ligands bind to Aurora-A at an atomic level is paramount for the rational design of effective cancer therapeutics. Molecular dynamics simulations offer a powerful computational microscope to visualize and quantify these interactions over time.
Aurora-A Signaling Pathway
Aurora-A's activity is tightly regulated throughout the cell cycle. It is involved in a complex network of interactions that ensure the fidelity of mitosis. Key events in the Aurora-A signaling pathway include its activation through phosphorylation and binding to co-factors like TPX2, and its downstream phosphorylation of numerous substrates that orchestrate mitotic events.[1][3] The following diagram illustrates a simplified representation of the Aurora-A signaling pathway.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. Molecular simulations and machine learning methods for the identification of novel aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation of Aurora-A Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A kinase is a crucial regulator of mitotic events, and its dysregulation is frequently implicated in tumorigenesis. Understanding the composition and dynamics of Aurora-A protein complexes is essential for elucidating its cellular functions and for the development of targeted cancer therapies. Co-immunoprecipitation (Co-IP) is a powerful technique to isolate and identify interacting proteins of a specific target protein from cell lysates. This document provides a detailed protocol for the immunoprecipitation of endogenous Aurora-A and its associated proteins.
Key Principles of Co-immunoprecipitation
Co-immunoprecipitation is a variation of immunoprecipitation (IP) that aims to pull down not only the primary target protein (the "bait") but also its interacting partners (the "prey"). The general workflow involves lysing cells under non-denaturing conditions to preserve protein-protein interactions, incubating the lysate with an antibody specific to the target protein, capturing the antibody-protein complexes with affinity beads (e.g., Protein A/G), washing away non-specific binders, and finally eluting the protein complexes for downstream analysis, such as Western blotting or mass spectrometry.
Data Presentation: Quantitative Parameters
Successful Co-IP experiments depend on the optimization of several quantitative parameters. The following tables summarize recommended ranges and specific values for key reagents and experimental steps.
Table 1: Reagents and Buffers
| Component | Composition | Notes |
| Lysis Buffer (RIPA - Milder) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate | A commonly used buffer that effectively solubilizes many cellular proteins while preserving many protein-protein interactions.[1][2] |
| Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 | A gentler lysis buffer that is less likely to disrupt weaker protein-protein interactions.[1] |
| Lysis Buffer (High Stringency) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate, 0.1% SDS | Can be used if the protein of interest is difficult to solubilize, but may disrupt some protein interactions.[3] |
| Wash Buffer | Lysis buffer without protease and phosphatase inhibitors or TBS/PBS with 0.1-0.2% Tween-20 | The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations to minimize non-specific binding.[2][4] |
| Elution Buffer (Denaturing) | 1x or 2x Laemmli Sample Buffer (containing SDS) | Commonly used for samples to be analyzed by SDS-PAGE and Western blotting.[1] |
| Elution Buffer (Non-denaturing) | 0.1 M Glycine (pH 2.5-3.0) or 100 mM Tris-HCl (pH 8.0) with 2% SDS | Glycine buffer is acidic and will disrupt antibody-antigen interactions; the eluate should be neutralized immediately. The Tris-SDS buffer provides a gentler elution than Laemmli buffer.[2] |
| Protease & Phosphatase Inhibitors | Commercially available cocktails | Should be added fresh to the lysis buffer just before use to prevent protein degradation and dephosphorylation. |
Table 2: Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate Protein Concentration | 0.5 - 2.0 mg/mL | The optimal concentration depends on the expression level of Aurora-A in the chosen cell line. |
| Antibody Amount for IP | 1 - 5 µg per 1 mg of lysate | This should be optimized for each specific antibody. Refer to the manufacturer's datasheet for initial recommendations. |
| Incubation with Antibody | 2 hours to overnight at 4°C | Longer incubation times may increase the yield of the immunoprecipitated protein but can also lead to higher non-specific binding. |
| Protein A/G Bead Slurry | 20 - 50 µL per IP | The amount of beads should be sufficient to bind the antibody used. |
| Incubation with Beads | 1 - 4 hours at 4°C | Gentle rotation or rocking is required to keep the beads in suspension. |
| Washing Steps | 3 - 5 times with 0.5 - 1.0 mL of wash buffer | Thorough washing is critical to remove non-specifically bound proteins. |
| Elution Volume | 20 - 50 µL | A smaller volume will result in a more concentrated sample. |
| Centrifugation Speed (Cell Harvesting) | 500 x g for 5 minutes at 4°C | To gently pellet the cells.[3] |
| Centrifugation Speed (Lysate Clarification) | 12,000 - 16,000 x g for 10-15 minutes at 4°C | To pellet cell debris and insoluble material.[5] |
| Centrifugation Speed (Bead Pelleting) | 1,000 - 2,000 x g for 1 minute at 4°C | To gently pellet the beads during washing steps.[2] |
Experimental Protocols
This protocol provides a general guideline for the co-immunoprecipitation of Aurora-A and its interacting partners from cultured mammalian cells.
Materials:
-
Cultured mammalian cells expressing Aurora-A (e.g., HeLa, HEK293T)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (choose from Table 1, add protease and phosphatase inhibitors fresh)
-
Wash Buffer (see Table 1)
-
Elution Buffer (see Table 1)
-
Primary antibody against Aurora-A (validated for IP)
-
Isotype control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Microcentrifuge tubes
-
Rotating wheel or rocker
-
Magnetic rack (for magnetic beads)
Procedure:
-
Cell Lysis
-
Culture cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000-16,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Pre-clearing the Lysate (Optional but Recommended)
-
Add 20-30 µL of Protein A/G beads to 1 mg of protein extract.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody against Aurora-A (e.g., 1-5 µg). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry to each tube.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Add 500 µL of ice-cold wash buffer and resuspend the beads.
-
Pellet the beads again and discard the supernatant.
-
Repeat the wash step 3-4 more times. After the final wash, remove as much of the supernatant as possible.
-
-
Elution
-
Add 20-50 µL of elution buffer to the beads.
-
If using a denaturing elution buffer (e.g., Laemmli buffer), boil the samples at 95-100°C for 5-10 minutes.
-
If using a non-denaturing elution buffer, incubate at room temperature for 10-15 minutes with gentle agitation.
-
Pellet the beads and carefully transfer the supernatant (containing the eluted proteins) to a new tube.
-
-
Analysis
-
The eluted protein complexes are now ready for downstream analysis, such as SDS-PAGE and Western blotting to confirm the presence of Aurora-A and its known or suspected interacting partners. For the identification of novel interacting proteins, mass spectrometry is the preferred method.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Aurora-A, highlighting key upstream activators and downstream effectors.
Caption: Experimental workflow for the co-immunoprecipitation of Aurora-A protein complexes.
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 5. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of Phospho-Aurora-A (Thr288) by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A kinase is a crucial regulator of mitotic progression, with its activity tightly controlled by phosphorylation. The phosphorylation of Aurora-A at Threonine 288 (Thr288) in its activation loop is a hallmark of its catalytic activation and is essential for its functions in centrosome maturation, spindle assembly, and mitotic entry.[1][2][3][4] Dysregulation of Aurora-A activity is frequently observed in various cancers, making it a key target for anti-cancer drug development.[3][5][6] Western blotting is a fundamental technique to specifically detect and quantify the levels of phosphorylated Aurora-A (Thr288), providing a valuable tool for studying its regulation and for evaluating the efficacy of targeted therapies.
This document provides a detailed protocol for the detection of phospho-Aurora-A (Thr288) using Western blot, including sample preparation, electrophoresis, antibody incubation, and detection. Additionally, it outlines the key aspects of the Aurora-A signaling pathway and presents representative data.
Aurora-A Signaling Pathway and Activation
Aurora-A kinase activity is regulated by a complex interplay of phosphorylation and protein-protein interactions. During the G2/M transition, Aurora-A is activated through phosphorylation at Thr288.[1][4] This phosphorylation can be an autophosphorylation event or mediated by other kinases.[3] The protein TPX2 plays a crucial role by binding to and allosterically activating Aurora-A, which also promotes its autophosphorylation.[2][3][7] Conversely, protein phosphatases like PP1 and PP6 can dephosphorylate Thr288, thereby inactivating the kinase.[2][7] The balance between these activating and inactivating signals is critical for proper mitotic progression.
Caption: Diagram of the Aurora-A activation and inactivation cycle.
Experimental Protocol: Western Blot for Phospho-Aurora-A (Thr288)
This protocol is a general guideline. Optimization may be required for specific cell lines and experimental conditions.
I. Reagents and Buffers
Lysis Buffer:
-
RIPA Buffer (recommended for whole-cell lysates) or a buffer with strong detergents.[6]
-
Protease Inhibitor Cocktail (add fresh before use).[8]
-
Phosphatase Inhibitor Cocktail (crucial for preserving phosphorylation).[8][9]
SDS-PAGE:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
Sodium Dodecyl Sulfate (SDS)
-
TEMED
-
Ammonium Persulfate (APS)
-
2x Laemmli Sample Buffer (with β-mercaptoethanol or DTT).[9]
Transfer:
-
PVDF or Nitrocellulose membrane
-
Transfer Buffer (e.g., Towbin buffer)
-
Methanol
Immunodetection:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or casein in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[11]
-
Primary Antibody: Rabbit monoclonal anti-phospho-Aurora-A (Thr288) antibody. Recommended starting dilution is 1:1000.[12] Refer to the manufacturer's datasheet for optimal dilution.[4][5][12][13]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.[14]
II. Experimental Workflow
Caption: Step-by-step workflow for Western blotting of phospho-Aurora-A (Thr288).
III. Detailed Protocol
A. Sample Preparation
-
Cell Culture and Treatment (Positive Control): Culture cells to 70-80% confluency. To induce G2/M phase arrest and increase the population of cells with phosphorylated Aurora-A, treat cells with a mitotic inhibitor such as nocodazole (B1683961) (e.g., 100 ng/mL for 16-20 hours) or paclitaxel (B517696) (e.g., 100 nM for 20 hours).[1] Untreated, asynchronously growing cells can serve as a negative control.[15][16]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation for Loading:
B. SDS-PAGE and Protein Transfer
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
C. Immunodetection
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-Aurora-A (Thr288) antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Data Presentation
The following table provides representative quantitative data from a Western blot analysis comparing phospho-Aurora-A (Thr288) levels in untreated HeLa cells versus cells treated with nocodazole to induce mitotic arrest.
| Cell Treatment | Total Aurora-A (Normalized Intensity) | Phospho-Aurora-A (Thr288) (Normalized Intensity) | Ratio of p-Aurora-A / Total Aurora-A |
| Untreated (Asynchronous) | 1.00 | 1.00 | 1.00 |
| Nocodazole (100 ng/mL, 20h) | 1.25 | 8.50 | 6.80 |
Data are representative and for illustrative purposes. Actual values may vary depending on experimental conditions.
This type of quantitative analysis demonstrates a significant increase in Aurora-A phosphorylation at Thr288 upon mitotic arrest, confirming the antibody's specificity and the role of this phosphorylation event in mitosis.[1][16]
Troubleshooting
-
High Background:
-
Ensure adequate blocking. Consider trying different blocking agents like casein.[10]
-
Optimize antibody concentrations.
-
Increase the duration and number of wash steps.
-
-
No or Weak Signal:
-
Confirm the presence of Aurora-A in your lysates by running a parallel blot with an antibody against total Aurora-A.
-
Ensure that phosphatase inhibitors were added to the lysis buffer and that samples were kept cold during preparation.[11]
-
Increase the amount of protein loaded per lane.
-
Use a positive control, such as lysates from nocodazole-treated cells, to confirm antibody and protocol efficacy.[15][16]
-
-
Non-specific Bands:
References
- 1. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Activation of Aurora-A kinase by protein phosphatase inhibitor-2, a bifunctional signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]
- 4. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 6. Invitrogen Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) 100 | Fisher Scientific [fishersci.com]
- 7. rupress.org [rupress.org]
- 8. Western Blot Sample Preparation Protocol [novusbio.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. Phospho-Aurora A (Thr288) Polyclonal Antibody (44-1210G) [thermofisher.com]
- 13. Phospho-Aurora A (Thr288) Polyclonal Antibody (PA5-97372) [thermofisher.com]
- 14. raybiotech.com [raybiotech.com]
- 15. mesoscale.com [mesoscale.com]
- 16. mesoscale.com [mesoscale.com]
Application Notes: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Aurora-A Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora-A is a member of the serine/threonine kinase family that plays a crucial role in regulating mitotic events, including centrosome maturation and the assembly of the bipolar spindle.[1] Its overexpression is frequently observed in various human cancers, making it a significant target for the development of anti-cancer therapeutics.[2][3] Understanding the binding kinetics of small molecule inhibitors to Aurora-A is fundamental for drug discovery and development.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time.[2] It allows for the precise determination of kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which defines the binding affinity.[4] These application notes provide a detailed protocol for analyzing the binding of small molecule inhibitors to immobilized Aurora-A kinase using SPR technology.
Aurora-A Signaling Pathway and Experimental Workflow
The diagrams below illustrate the simplified signaling role of Aurora-A in mitosis and the general workflow for its analysis using SPR.
Caption: Simplified Aurora-A signaling pathway during mitosis.
Caption: General experimental workflow for Aurora-A SPR analysis.
Principle of the SPR Assay
The SPR-based binding assay involves the immobilization of one molecule (the ligand) onto the surface of a sensor chip, while its binding partner (the analyte) is flowed across the surface.[5] For Aurora-A analysis, purified, recombinant Aurora-A kinase serves as the ligand, and the small molecule inhibitors are the analytes. The binding event causes an increase in mass on the sensor surface, which alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte, reported in resonance units (RU).[5]
Detailed Experimental Protocols
This section provides a comprehensive protocol for performing an SPR-based kinetic analysis of Aurora-A inhibitors.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, ProteOn)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran (B179266) surface)
-
Ligand: High-purity recombinant human Aurora-A kinase
-
Analytes: Small molecule inhibitors of interest
-
Immobilization Reagents:
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), Ethanolamine-HCl (pH 8.5)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0[6]
-
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.005% v/v Surfactant P20, 5% DMSO (DMSO concentration should be matched to the analyte solvent).[7]
-
Other Reagents:
-
ATP (for active site protection during immobilization)
-
Regeneration solutions (e.g., 10 mM Glycine-HCl pH 2.0, high salt buffers)
-
High-purity water (Milli-Q or equivalent)
-
Step 1: Sensor Chip Preparation and Ligand Immobilization
Maintaining the catalytic activity of the immobilized kinase is critical.[7] The standard amine coupling procedure is outlined below, with a key modification to protect the kinase's active site.
-
Instrument Setup: Prime the instrument with running buffer to ensure a stable baseline.
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.1 M NHS and 0.4 M EDC. Inject this mixture over the selected flow cells for 7 minutes at a flow rate of 5-10 µL/min to activate the carboxymethyl groups on the sensor surface.[6]
-
Ligand Preparation: Dilute the Aurora-A kinase to a concentration of 10-20 µg/mL in the immobilization buffer (10 mM Sodium Acetate, pH 5.0). Crucially, supplement this buffer with 10 mM ATP to protect the active site of the kinase during the coupling reaction. [7]
-
Ligand Immobilization: Inject the prepared Aurora-A/ATP solution over the activated surface. The goal for kinetic analysis is typically a lower immobilization level (e.g., to achieve an Rmax of 100-150 RU for small molecule binding).[6] Monitor the immobilization level in real-time and stop the injection once the target is reached.
-
Surface Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block any remaining active esters on the surface, preventing non-specific binding.[6]
-
Reference Surface: Prepare a reference flow cell using the same activation and deactivation procedure but without injecting the Aurora-A kinase. This is essential for subtracting bulk refractive index changes and non-specific binding.
Step 2: Analyte Preparation
-
Stock Solutions: Prepare high-concentration stock solutions of the small molecule inhibitors in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the inhibitors in the running buffer. It is critical that the final DMSO concentration is identical across all analyte samples and in the running buffer itself to minimize buffer mismatch effects. A typical concentration series for a potent inhibitor might range from 100 nM down to sub-nM levels.
Step 3: Kinetic Binding Analysis
A single-cycle kinetics (SCK) or multi-cycle kinetics (MCK) approach can be used. SCK is often preferred for high-affinity interactions as it avoids potential surface degradation from multiple regeneration steps.
-
Analyte Injection: Sequentially inject the prepared analyte dilutions over the ligand and reference surfaces at a typical flow rate of 30-50 µL/min.[6]
-
Association Phase: Allow each concentration to flow over the surface for a defined period (e.g., 60-120 seconds) to monitor the binding event (association).[6]
-
Dissociation Phase: After the final analyte injection, allow the running buffer to flow over the surface for an extended period (e.g., 10-20 minutes) to monitor the dissociation of the inhibitor from Aurora-A. High-affinity compounds may require longer dissociation times.[8]
Step 4: Surface Regeneration
If using a multi-cycle kinetics approach, a regeneration step is required after each binding cycle.
-
Scouting: Test different regeneration solutions (e.g., short pulses of low pH glycine (B1666218) or high salt buffers) to find a condition that removes >90% of the bound analyte without irreversibly denaturing the immobilized Aurora-A.[6]
-
Application: Inject the chosen regeneration solution between each analyte cycle to return the baseline to its starting level.
Data Analysis and Presentation
-
Data Processing: The raw data (sensorgram) is processed by subtracting the response from the reference flow cell and then subtracting the response from a buffer-only (blank) injection. This double-referencing corrects for instrument drift, bulk refractive index changes, and non-specific binding.
-
Kinetic Fitting: The processed sensorgrams are fitted to a suitable binding model. For many small molecule inhibitor interactions, a 1:1 Langmuir binding model is appropriate. This analysis yields the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Quantitative Data Summary: The binding affinities and kinetic constants for various inhibitors should be summarized for clear comparison.
Table 1: Binding Affinities of Representative Inhibitors for Aurora-A Kinase
| Inhibitor | Target(s) | Binding Constant Type | Value (nM) | Reference |
| Danusertib (PHA-739358) | Aurora A/B/C, Abl | Kₑ | 1.69 | [6] |
| Alisertib (MLN8237) | Aurora A selective | IC₅₀ | 1.2 | [5] |
| MK-5108 | Aurora A selective | Kᵢ | ≤ 0.01 | [9] |
| MK-8745 | Aurora A selective | Kᵢ | 0.19 | [9] |
| AT9283 | Aurora A/B, JAK2/3, Abl | IC₅₀ | 1 - 30 | [10] |
Note: Kₑ (equilibrium dissociation constant from SPR), Kᵢ (inhibition constant), and IC₅₀ (half-maximal inhibitory concentration) are related but distinct measures of compound potency. Values are presented as reported in the cited literature.
Conclusion
SPR is an indispensable tool in the drug discovery pipeline for Aurora-A kinase inhibitors. It provides high-quality kinetic data that is crucial for understanding the structure-activity relationship (SAR) and for selecting lead candidates with desirable binding properties, such as high affinity and long residence time on the target. The detailed protocol provided here offers a robust framework for obtaining reliable and reproducible kinetic data for Aurora-A binding analysis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Danusertib, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of aurora A kinase inhibitor MLN8237 in advanced solid tumors: safety, pharmacokinetics, pharmacodynamics, and bioavailability of two oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dynamics of human protein kinase Aurora A linked to drug selectivity | eLife [elifesciences.org]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Ubiquitination Assay for Aurora-A Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the in vivo ubiquitination of Aurora-A substrates, a critical process in cell cycle regulation and a key area of interest in cancer research and drug development. Aurora-A kinase is a crucial regulator of mitosis, and its activity is tightly controlled by the ubiquitin-proteasome system.[1][2][3] Dysregulation of Aurora-A levels, often due to altered ubiquitination, is linked to tumorigenesis.[4][5] This document outlines the principles of the in vivo ubiquitination assay, provides a step-by-step experimental protocol, and includes diagrams to illustrate the signaling pathway and experimental workflow.
Introduction to Aurora-A and Ubiquitination
Aurora-A is a serine/threonine kinase that plays a pivotal role in mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[6][7] Its protein levels are meticulously regulated throughout the cell cycle, peaking in G2/M phase and declining sharply upon mitotic exit.[1][8] This rapid degradation is primarily mediated by the ubiquitin-proteasome pathway.[1][2][3]
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is covalently attached to a substrate protein. This process involves a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] The E3 ligase provides substrate specificity. For many mitotic proteins, including Aurora-A, the Anaphase-Promoting Complex/Cyclosome (APC/C), in conjunction with its coactivator Cdh1, functions as the primary E3 ubiquitin ligase targeting them for degradation.[2][3][9] However, other E3 ligases and regulatory mechanisms for Aurora-A ubiquitination also exist.[4][10]
The in vivo ubiquitination assay is a powerful technique to study the ubiquitination status of a specific protein within a cellular context. It typically involves overexpressing a tagged version of the protein of interest and a tagged version of ubiquitin, followed by immunoprecipitation and western blot analysis to detect the polyubiquitinated forms of the target protein.
Principle of the In Vivo Ubiquitination Assay
The in vivo ubiquitination assay is designed to capture and detect the transient process of protein ubiquitination within living cells. The general principle involves the following key steps:
-
Overexpression of Tagged Proteins: A plasmid encoding the protein of interest (e.g., an Aurora-A substrate) with an epitope tag (e.g., HA, FLAG, or Myc) and a plasmid encoding tagged ubiquitin (e.g., His-ubiquitin or HA-ubiquitin) are co-transfected into cultured cells.[11][12] The use of tagged proteins facilitates their detection and purification.
-
Proteasome Inhibition: To prevent the immediate degradation of ubiquitinated proteins by the 26S proteasome, cells are treated with a proteasome inhibitor, such as MG132, prior to cell lysis.[5][12] This allows for the accumulation of polyubiquitinated substrates.
-
Cell Lysis under Denaturing Conditions: Cells are lysed in a denaturing buffer (e.g., containing 6 M guanidinium-HCl or 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs), which would otherwise remove ubiquitin chains from the substrate.
-
Affinity Purification/Immunoprecipitation: The tagged protein of interest or the tagged ubiquitin is immunoprecipitated from the cell lysate using specific antibodies coupled to agarose (B213101) or magnetic beads.[13][14] When using His-tagged ubiquitin, Ni-NTA agarose beads can be used for affinity purification.[6][15]
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with an antibody against the protein of interest. A characteristic high-molecular-weight smear or ladder of bands above the unmodified protein indicates polyubiquitination.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Aurora-A Substrate Ubiquitination
References
- 1. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-Mediated Degradation of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ubiquitin-Mediated Degradation of Aurora Kinases [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora A/B Substrate Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Co-immunoprecipitation assay (Co-IP) and ubiquitination assay [bio-protocol.org]
- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fragment-Based Screening of Aurora-A Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A kinase (AURKA) is a key regulator of mitotic progression, with critical roles in centrosome maturation and separation, spindle assembly, and ensuring faithful chromosome segregation.[1] Its overexpression and aberrant activity are frequently observed in a multitude of human cancers, making it a compelling and validated target for the development of novel anticancer therapeutics.[1][2] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel chemical matter for challenging targets like kinases.[3][4] This approach involves screening libraries of low molecular weight compounds ("fragments") to identify weak binders, which are then optimized into potent and selective lead compounds, often guided by structural biology.[3][4]
These application notes provide detailed protocols and guidelines for conducting a fragment-based screening campaign to identify new ligands for Aurora-A kinase. The workflow encompasses protein production, primary screening using various biophysical techniques, hit validation, and data analysis.
Aurora-A Signaling Pathway
Aurora-A is a central node in the regulation of mitosis. Its activity is tightly controlled through phosphorylation and interactions with co-factors such as TPX2.[5] Understanding the signaling cascade is crucial for designing effective screening assays and interpreting cellular responses to inhibitors.
Caption: Simplified signaling pathway of Aurora-A kinase in mitosis.
Experimental Workflow for Fragment-Based Screening
The identification of novel Aurora-A ligands through FBDD follows a structured workflow, beginning with the preparation of high-quality protein and a suitable fragment library, followed by a cascade of screening and validation experiments.
Caption: General experimental workflow for Aurora-A fragment screening.
Data Presentation: Quantitative Analysis of Aurora-A Ligands
A critical aspect of FBDD is the quantitative assessment of fragment binding. Ligand efficiency (LE) is a key metric used to normalize binding affinity for molecular size, guiding the selection of promising fragments for further optimization.
Table 1: Fragment Hits Identified for Aurora-A Kinase
| Fragment ID | Screening Method | IC50 (µM) | Kd (µM) | Ligand Efficiency (LE) | Reference |
|---|---|---|---|---|---|
| 1 | Biochemical Assay | 177 | - | - | [6] |
| 4 | Biochemical Assay | 3 | - | - | [6] |
| 5 | Biochemical Assay | 20 | - | - | [6] |
| 7 | Biochemical Assay | 21 | - | - | [6] |
| Tetrahydro-pyrazolo-isoquinoline (Hit 7) | Biochemical Assay | 0.852 | - | 0.44 |[7] |
Table 2: Optimized Inhibitors of Aurora Kinases
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Selectivity | Reference |
|---|---|---|---|---|---|
| AT9283 | Aurora A/B | 3 (Aurora A), 3 (Aurora B) | - | Pan-Aurora | [2] |
| MK-5108 | Aurora A | - | - | Selective for Aurora A | [8] |
| MK-8745 | Aurora A | - | - | Selective for Aurora A | [8] |
| AZD1152-HQPA | Aurora B | - | - | Selective for Aurora B | [8] |
| VX-680 (Tozasertib) | Aurora A/B | - | - | Pan-Aurora | [8] |
| Compound 17 | Aurora A/B | - | - | Dual Aurora A/B | [9] |
| Compound 21 | Aurora B | - | - | Aurora B selective | [9] |
| Compound 30 | Aurora A | - | - | Aurora A selective |[9] |
Experimental Protocols
Recombinant Human Aurora-A Production and Purification
High-quality, active, and monodisperse protein is a prerequisite for any biophysical screening campaign. This protocol describes the expression of His-tagged human Aurora-A in E. coli and subsequent purification.[10][11]
Materials and Reagents:
-
Expression plasmid containing human Aurora-A (e.g., in a pET vector with an N-terminal His-tag).[10]
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB Broth and Agar (B569324) plates with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Size Exclusion Chromatography (SEC) Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Ni-NTA affinity resin.
-
SEC column (e.g., Superdex 200).
Protocol:
-
Transformation: Transform the Aurora-A expression plasmid into competent E. coli cells and plate on selective agar plates. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of selective LB broth and grow overnight at 37°C with shaking.
-
Large-Scale Expression: Inoculate 1 L of selective LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow overnight at 18°C.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the baseline absorbance at 280 nm is stable. Elute the protein with Elution Buffer.
-
Size Exclusion Chromatography: Concentrate the eluted protein and apply it to an SEC column equilibrated with SEC Buffer to remove aggregates and further purify the protein.
-
Quality Control: Assess the purity and homogeneity of the final protein sample by SDS-PAGE. Confirm protein identity by mass spectrometry.
Primary Screening: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a rapid and cost-effective method for primary screening of fragment libraries. It measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm (a positive thermal shift).[12][13]
Materials and Reagents:
-
Purified Aurora-A kinase.
-
DSF Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (or other suitable fluorescent dye).
-
Fragment library compounds dissolved in DMSO.
-
qPCR instrument with a thermal ramping capability.
-
384-well PCR plates.
Protocol:
-
Assay Preparation: Prepare a master mix of Aurora-A and SYPRO Orange dye in DSF buffer. A final protein concentration of 2-5 µM and a 5X concentration of SYPRO Orange are common starting points.
-
Plate Layout: Dispense the protein-dye master mix into the wells of a 384-well plate.
-
Compound Addition: Add the fragment compounds from the library to the wells. The final fragment concentration is typically in the range of 100-500 µM, with a final DMSO concentration of ≤1%. Include appropriate controls (DMSO only, no protein).
-
Thermal Melt: Seal the plate and centrifuge briefly. Place the plate in a qPCR instrument and perform a thermal melt from 25°C to 95°C with a ramp rate of 1°C/minute, monitoring fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the melt curve. A positive thermal shift (ΔTm) of ≥ 2°C is often considered a preliminary hit.
Hit Validation and Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions. It is an excellent method for validating hits from primary screens and for determining the binding affinity (Kd) of fragment-protein interactions.[14][15]
Materials and Reagents:
-
Purified Aurora-A kinase.
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Fragment hits dissolved in running buffer with matched DMSO concentration.
Protocol:
-
Protein Immobilization: Immobilize Aurora-A onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Assay Development: Optimize the running buffer and regeneration conditions.
-
Binding Analysis: Inject a series of concentrations of the fragment hit over the Aurora-A and reference surfaces.
-
Data Analysis: After subtracting the reference channel signal, analyze the binding sensorgrams. For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (Kd). For kinetic analysis, fit the association and dissociation phases of the sensorgrams to determine the on-rate (ka) and off-rate (kd).
Hit Validation and Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for fragment screening that can detect weak binding events and provide structural information about the binding site. Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for fragment screening.[16][17]
Materials and Reagents:
-
Purified Aurora-A kinase.
-
NMR buffer (e.g., deuterated phosphate (B84403) buffer, pH 7.4, with D2O).
-
Fragment hits.
-
NMR spectrometer with a cryoprobe.
Protocol (STD NMR):
-
Sample Preparation: Prepare a sample containing a low concentration of Aurora-A (e.g., 10-20 µM) and a higher concentration of the fragment hit (e.g., 200-500 µM) in NMR buffer.
-
Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein signals is irradiated.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Hit Identification: Signals that appear in the STD spectrum are from the fragment that has bound to the protein and received saturation transfer. The intensity of the STD signals is proportional to the binding affinity.
Biochemical IC50 Determination
Once fragment hits have been validated and characterized, their inhibitory activity against Aurora-A kinase needs to be quantified. This is typically done by determining the half-maximal inhibitory concentration (IC50) in a biochemical assay.[1][18]
Materials and Reagents:
-
Purified, active Aurora-A kinase.
-
Kinase substrate (e.g., Kemptide or Myelin Basic Protein).
-
ATP.
-
Kinase assay buffer.
-
Fragment/inhibitor compounds.
-
A detection reagent/kit to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
Protocol (using ADP-Glo™):
-
Compound Preparation: Perform a serial dilution of the inhibitor in DMSO.
-
Kinase Reaction: In a multi-well plate, combine the inhibitor dilutions, Aurora-A kinase, and the kinase substrate.
-
Initiate Reaction: Start the reaction by adding ATP. The final ATP concentration should be close to the Km for Aurora-A.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Fragment-based screening is a highly effective approach for the discovery of novel ligands for Aurora-A kinase. The successful implementation of an FBDD campaign relies on the use of high-quality protein and a well-designed fragment library, coupled with a robust cascade of biophysical and biochemical assays for hit identification, validation, and characterization. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to initiate and execute a fragment-based screening project targeting Aurora-A, with the ultimate goal of developing novel therapeutics for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. astx.com [astx.com]
- 3. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 13. Protein-adaptive differential scanning fluorimetry using conformationally responsive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aurora-A Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ATP concentration in Aurora-A kinase assays for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the ATP concentration crucial for my Aurora-A kinase assay?
Optimizing the ATP concentration is critical for several reasons. For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration. Assays are often performed with the ATP concentration at or near the Michaelis constant (Km) of the kinase. This practice ensures that the assay is sensitive enough to detect inhibitors and that the IC50 values more closely reflect the inhibitor's binding affinity (Ki). Using an ATP concentration that is too high can mask the effect of competitive inhibitors, leading to an underestimation of their potency. Conversely, a concentration that is too low may result in a weak signal and poor assay performance.
Q2: What is the relationship between ATP concentration and the IC50 value of an ATP-competitive inhibitor?
For ATP-competitive inhibitors, the IC50 value increases as the ATP concentration increases. This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km). As the concentration of ATP ([ATP]) increases, it outcompetes the inhibitor for binding to the kinase, leading to a higher required concentration of the inhibitor to achieve 50% inhibition.
Q3: When should I use a high ATP concentration in my kinase assay?
While assays are often run at the ATP Km, using a higher ATP concentration, such as one that mimics physiological conditions (e.g., 1 mM), can be important for assessing a compound's specificity and cellular effects. However, be aware that high ATP concentrations can lead to a significant increase in the apparent IC50 value for ATP-competitive inhibitors.
Q4: What are the known functions and regulation of Aurora-A kinase?
Aurora-A is a serine/threonine kinase that plays a crucial role in cell division, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry. Its activity is regulated by phosphorylation, notably at Thr288 in the activation loop, and by its interaction with cofactors such as TPX2. Overexpression of Aurora-A is linked to various cancers, making it a significant target for drug development.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Kinase Activity / Weak Signal | Suboptimal ATP Concentration | Perform an ATP titration to determine the optimal concentration for Aurora-A and your specific substrate. A very low ATP concentration can limit the reaction, while a very high concentration can sometimes be inhibitory. |
| Inactive Enzyme | Ensure proper storage and handling of the Aurora-A kinase. Aliquot the enzyme to prevent multiple freeze-thaw cycles and always keep it on ice during use. | |
| Incorrect Buffer Composition | Verify the pH, salt concentration, and the presence of necessary cofactors like MgCl2 in your kinase buffer. Kinase activity is highly dependent on buffer conditions. | |
| Degraded Detection Reagents | Prepare detection reagents, such as those used in luminescence-based assays, fresh before each experiment as they can be unstable. | |
| High Background Signal | Bead Concentration (for AlphaScreen/AlphaLISA) | If using bead-based assays, ensure the donor and acceptor bead concentrations are optimized. Too high a concentration can lead to high background. |
| Buffer Selection (for AlphaScreen/AlphaLISA) | Use recommended buffers like AlphaLISA Immunoassay Buffer. If background remains high, specialized high-block buffers may be necessary. | |
| Contamination | Be cautious of inadvertent contamination with your target analyte from external sources, especially when measuring human analytes. | |
| Poor Reproducibility | Inconsistent Reagent Preparation | Prepare master mixes for buffers, enzymes, and substrates to ensure consistency across all wells and experiments. |
| Variable Incubation Times and Temperatures | Use a calibrated incubator and a precise timer to ensure consistent incubation conditions for all assays. | |
| Compound Interference | Some test compounds can interfere with the detection system (e.g., quenching fluorescence or inhibiting luciferase). Run controls to test for such interference in the absence of the kinase reaction. |
Experimental Protocols
Protocol 1: Determining the Apparent ATP Km for Aurora-A Kinase
This protocol outlines the steps to determine the apparent Michaelis constant (Km) for ATP, which is essential for optimizing your Aurora-A kinase assay.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Aurora-A substrate (e.g., Kemptide)
-
A range of ATP concentrations (e.g., 0 to 500 µM)
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Prepare a Kinase Reaction Master Mix: Create a master mix containing the kinase buffer, a fixed concentration of Aurora-A kinase, and the substrate.
-
Prepare ATP Dilutions: Perform serial dilutions of ATP in the kinase buffer to create a range of concentrations.
-
Set Up the Reaction Plate:
-
Add the kinase reaction master mix to the wells of the 384-well plate.
-
Add the different concentrations of ATP to the corresponding wells to initiate the kinase reaction.
-
-
Incubate: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Stop the Reaction and Detect Signal:
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent).
-
Incubate as required by the detection kit (e.g., 40 minutes at room temperature).
-
Add the final detection reagent (e.g., Kinase Detection Reagent) and incubate again (e.g., 30 minutes at room temperature).
-
-
Measure the Signal: Read the plate using a luminometer.
-
Data Analysis:
-
Plot the reaction velocity (luminescence signal) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) to determine the Km value. The Km is the ATP concentration at which the reaction velocity is half of Vmax.
-
Protocol 2: Aurora-A Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for measuring the direct inhibition of purified Aurora-A kinase.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase buffer
-
Aurora-A substrate
-
ATP solution (at or near the determined Km)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of substrate and ATP in the Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for Aurora-A.
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Dilute the Aurora-A kinase enzyme to the desired working concentration in Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add the inhibitor solutions to the wells of the 384-well plate. For positive controls (100% activity), add buffer with DMSO. For negative controls (blank), add buffer with DMSO.
-
Add the diluted kinase solution to all wells except the negative controls. For negative controls, add Kinase Assay Buffer without the enzyme.
-
Initiate the reaction by adding the substrate/ATP solution to all wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other wells.
-
Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Typical ATP Concentrations for Kinase Assays
| Assay Condition | Typical ATP Concentration | Rationale |
| Biochemical IC50 Determination | At or near the ATP Km | Increases sensitivity to ATP-competitive inhibitors and allows for more accurate Ki determination. |
| High-Throughput Screening | 10 µM (general starting point) | A common concentration used when the Km is unknown or for general screening purposes. |
| Physiological Mimicry | ~1 mM | Represents cellular ATP levels, useful for assessing inhibitor activity in a more biologically relevant context. |
| Radiometric Assay Example | Varies; requires optimization | A specific radiometric assay for Aurora-A used a concentration as required based on the specific activity of [gamma-33P]-ATP. |
Visualizations
Caption: Simplified Aurora-A signaling pathway in G2/M phase.
Caption: Experimental workflow for determining the apparent ATP Km.
Troubleshooting low signal in Aurora-A TR-FRET assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Aurora-A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Troubleshooting Guide: Low Signal Issues
A low or absent TR-FRET signal is a common challenge that can arise from multiple factors, ranging from incorrect instrument settings to suboptimal reagent concentrations.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause of a weak signal.
Summary of Potential Causes and Solutions for Low TR-FRET Signal
| Potential Cause | Recommended Solution | Expected Outcome/Parameter |
| Incorrect Plate Reader Settings | Verify excitation and emission wavelengths are appropriate for the donor (e.g., Europium ~320-340 nm) and acceptor (e.g., ~665 nm). Ensure the use of a time-resolved fluorescence reading mode with an appropriate delay time (e.g., 50-150 µs) and a measurement window.[2][3] | Correct settings should yield a significant increase in the raw signal of both donor and acceptor fluorophores. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the Aurora-A enzyme, the substrate, and the TR-FRET antibody pair (donor and acceptor) to determine the optimal range. Excessively high acceptor concentrations can lead to self-quenching, which reduces the signal.[1][4] | An optimal concentration will maximize the signal-to-background ratio. A typical starting point for the enzyme is in the low nanomolar range. |
| Enzyme Inactivity | Ensure the Aurora-A enzyme has been stored and handled correctly to maintain its activity. It is crucial to keep the enzyme on ice and avoid repeated freeze-thaw cycles.[1] | An active enzyme should result in a clear, time-dependent increase in the TR-FRET signal. |
| Substrate Degradation | Verify that the FRET substrate has been stored properly, typically at -80°C and protected from light, to prevent degradation.[1][5] | Using a fresh, properly stored substrate should restore the expected signal. |
| Incorrect Buffer Conditions | The pH and composition of the assay buffer significantly impact enzyme activity.[1] An optimized buffer for Aurora-A kinase typically includes Tris-HCl, MgCl2, BSA, and DTT.[6] | An optimized buffer will support maximal enzyme activity and a robust TR-FRET signal. |
| Incubation Time and Temperature | Optimize the incubation time and temperature for the kinase reaction. While some assays are stable for hours, the optimal window may be shorter.[7] A typical incubation is 60 minutes at room temperature.[6] | A clear signal window should be established where the reaction has proceeded sufficiently without reaching a plateau or showing signal degradation. |
| Compound Interference | Test compounds may be autofluorescent, which can interfere with the TR-FRET signal. The time-resolved nature of the assay helps to minimize this, but high compound concentrations can still be problematic.[2][8] | Running a control with the compound but without the enzyme can help identify autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the Aurora-A TR-FRET assay?
The Aurora-A TR-FRET assay is a homogeneous (no-wash) assay used to measure the enzymatic activity of Aurora-A kinase.[9] It relies on the principle of Förster Resonance Energy Transfer (FRET), which is the non-radiative transfer of energy between two fluorophores—a donor and an acceptor—when they are in close proximity.[8] In this assay, a substrate peptide is phosphorylated by Aurora-A. A specific antibody that recognizes the phosphorylated substrate is labeled with an acceptor fluorophore, while an antibody that binds another part of the substrate or a tag on the enzyme is labeled with a donor fluorophore (typically a lanthanide like Europium or Terbium). When the substrate is phosphorylated, the two antibodies bind, bringing the donor and acceptor close enough for FRET to occur. The resulting signal is proportional to the amount of phosphorylated substrate and thus, the activity of the Aurora-A kinase. The use of a long-lifetime lanthanide donor allows for time-resolved detection, which reduces background fluorescence and increases the signal-to-noise ratio.[3]
Q2: My TR-FRET signal is low. What are the first things I should check?
When encountering a low TR-FRET signal, start by systematically checking the most common sources of error:
-
Plate Reader Settings: Confirm that you are using the correct excitation and emission wavelengths for your specific donor-acceptor pair and that the instrument is set to a time-resolved fluorescence mode.[1]
-
Reagent Preparation: Double-check all reagent concentrations and ensure that they were prepared correctly according to the protocol.
-
Positive Control: If you are using inhibitors, ensure that your positive control (Aurora-A activity without inhibitor) is showing a robust signal. If not, the issue likely lies with the assay components themselves.
Q3: How can I optimize the concentrations of my enzyme and substrate?
To optimize the enzyme and substrate concentrations, it is recommended to perform a titration.[1] For enzyme titration, keep the substrate concentration constant and test a range of Aurora-A concentrations to find the amount that gives a robust signal without being in excess. For substrate titration, use the optimized enzyme concentration and vary the substrate concentration to determine the Km value, which will inform the optimal substrate concentration for your assay (often at or near the Km).
Q4: Can the assay buffer composition affect my TR-FRET signal?
Yes, the assay buffer is critical for optimal enzyme activity.[1] Key components for an Aurora-A kinase assay buffer often include:
-
A buffering agent (e.g., 40mM Tris, pH 7.5)[6]
-
A divalent cation (e.g., 20mM MgCl2)[6]
-
A protein carrier to prevent non-specific binding (e.g., 0.1 mg/ml BSA)[6]
-
A reducing agent (e.g., 50µM DTT)[6]
It is important to ensure the final buffer conditions are compatible with all assay components.
Q5: Why does the TR-FRET signal decrease at very high acceptor concentrations?
A decrease in the FRET signal at high acceptor concentrations can be due to a phenomenon known as self-quenching or the "hook effect".[1][4] When the acceptor concentration is too high, unbound acceptor molecules can absorb the energy emitted by other acceptor molecules, leading to a reduction in the overall measured signal. This is why it is crucial to titrate the acceptor-labeled reagent to find the optimal concentration that maximizes the signal-to-background ratio.
Experimental Protocols
Standard Aurora-A TR-FRET Assay Protocol
This protocol provides a general framework for performing an Aurora-A TR-FRET assay. Specific reagent concentrations and incubation times should be optimized for your particular enzyme, substrate, and antibody pair.
1. Reagent Preparation:
-
Aurora-A Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.[6]
-
Aurora-A Enzyme: Prepare a stock solution of Aurora-A in kinase buffer. On the day of the experiment, dilute the enzyme to the desired working concentration in cold kinase buffer immediately before use. Keep the enzyme on ice.
-
Substrate and ATP Mixture: Prepare a mixture of the peptide substrate and ATP in kinase buffer. The final concentration of ATP is typically at or near its Km for Aurora-A.
-
TR-FRET Detection Reagents: Prepare the donor-labeled antibody and acceptor-labeled antibody in the detection buffer provided by the manufacturer.
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound (or vehicle for controls) to the appropriate wells.
-
Add 2.5 µL of the substrate/ATP mixture to all wells.
-
To initiate the kinase reaction, add 5 µL of the diluted Aurora-A enzyme to all wells except the negative control wells (add 5 µL of kinase buffer instead).
-
Mix the plate gently for 30-60 seconds.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Stop the kinase reaction by adding 10 µL of the TR-FRET detection reagent mixture (containing both donor and acceptor antibodies) to all wells.
-
Incubate the plate at room temperature for 60 minutes to 2 hours to allow for antibody binding.[2]
-
Read the plate on a TR-FRET-compatible plate reader using the appropriate excitation and emission wavelengths and a time-resolved setting.
3. Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal. This ratiometric measurement helps to correct for well-to-well variations.[10]
-
Subtract the background signal (from negative control wells) from all other wells.
-
For inhibitor studies, plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Aurora-A TR-FRET Assay Principle
Caption: Principle of the Aurora-A TR-FRET assay.
Troubleshooting Workflow for Low TR-FRET Signal
References
- 1. benchchem.com [benchchem.com]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Aurora-A ligand 1 in solution
Welcome to the technical support center for Aurora-A Ligand 1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of the ligand in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C for up to three years or at -80°C for longer-term storage. The compound is typically shipped on blue ice or at ambient temperature, and short-term exposure to these conditions is generally acceptable.
Q2: What is the best solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Ensure you are using a high-purity, anhydrous grade of DMSO to minimize the introduction of water, which can promote hydrolysis.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A: Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.[4]
Q4: Can I store the stock solution at 4°C?
A: Storing stock solutions of small molecule inhibitors at 4°C is not recommended for more than a few hours. Room temperature or refrigerated storage can lead to faster degradation compared to frozen conditions.
Q5: My this compound solution appears to have precipitated. What should I do?
A: Precipitation can occur if the solubility of the ligand is exceeded in the working solution or if the stock solution was not fully dissolved. Gentle warming and sonication can be used to aid dissolution.[5] Always visually inspect the solution for clarity before use. If preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent-induced artifacts in your assay.[6]
Q6: How can I check if my this compound has degraded?
A: Loss of activity in your biological assay is a primary indicator of degradation. For a definitive assessment, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound peak.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in the assay | 1. Compound Degradation: Improper storage, repeated freeze-thaw cycles, or instability in the assay medium.[6] 2. Incorrect Concentration: Error in dilution calculations. | 1. Prepare fresh working solutions from a new aliquot of the stock solution. Review storage and handling procedures. Perform a stability check using HPLC if the problem persists. 2. Double-check all dilution calculations and ensure accurate pipetting. |
| Precipitate forms in the working solution | 1. Low Aqueous Solubility: The concentration of the ligand exceeds its solubility limit in the aqueous assay buffer.[6] 2. Solvent Shock: The DMSO stock was diluted too rapidly or into an incompatible buffer, causing the compound to crash out of solution. | 1. Lower the final concentration of the ligand in the assay. If possible, perform a solubility test. 2. Add the DMSO stock to the aqueous buffer slowly while vortexing. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%).[6] |
| Inconsistent results between experiments | 1. Variable Compound Activity: Degradation due to inconsistent handling or using old working solutions. 2. Assay Conditions: Fluctuations in temperature, incubation times, or reagent quality. | 1. Always use freshly prepared working solutions. Ensure all users follow the same standardized protocol for handling the compound. 2. Standardize all assay parameters. Use high-quality reagents and calibrated equipment. |
| High background signal in the assay | Compound Interference: The ligand itself may interfere with the assay detection method (e.g., fluorescence). | Run a control with the compound in the assay medium without the target enzyme or cells to measure its intrinsic signal. |
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues with this compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the steps for preparing a stable stock solution of this compound.
-
Safety First: Handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming or brief sonication in a water bath can be used to aid solubilization.[5] Visually confirm that no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, clearly labeled low-retention microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Working Solution Preparation: For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate assay buffer immediately before use. Discard any unused portion of the thawed aliquot; do not re-freeze.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The primary analytical method is stability-indicating HPLC.[9][10]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose to Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:[9]
-
Acidic Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing at least 1.2 million lux hours (as per ICH Q1B guidelines).[9][11] Keep a control sample wrapped in foil at the same temperature.
-
-
Sample Preparation for HPLC: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient elution of water/acetonitrile with 0.1% formic acid).[8]
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample (stored at -80°C). Quantify the percentage of the remaining parent compound and identify any significant degradation products.
Workflow for Stability Assessment
The diagram below illustrates the general workflow for assessing the stability of this compound.
Background: The Aurora-A Signaling Pathway
Understanding the role of Aurora-A is essential for appreciating the importance of using a stable, active ligand. Aurora-A is a key serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation, mitotic spindle assembly, and chromosome segregation.[12][13][14] Its overexpression is linked to genomic instability and tumorigenesis.[15] this compound is a potent inhibitor of this kinase, making it a valuable tool for cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. Aurora A, meiosis and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
Technical Support Center: Off-Target Effects of Aurora-A Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges related to the off-target effects of Aurora-A kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with Aurora-A kinase inhibitors?
A1: The most common off-target effect is the inhibition of other kinases, particularly the closely related Aurora-B kinase.[1][2] Many inhibitors exhibit activity against a broader range of kinases, which can be identified through kinome profiling.[1][2] These off-target inhibitions can lead to cellular phenotypes that are distinct from those expected for specific Aurora-A inhibition, such as cytotoxicity that is not linked to mitotic arrest.[1] For instance, some compounds may induce apoptosis independent of the G2/M phase arrest typically associated with Aurora-A inhibition.[1] Furthermore, unexpected pathway modulation can occur, such as the upregulation of PD-L1 expression following Aurora-A inhibition, which may impact the inhibitor's anti-tumor efficacy.[3][4]
Q2: Why do my in vitro kinase assay results not match my cell-based assay results?
A2: Discrepancies between biochemical and cell-based assays are frequently encountered and can be attributed to several factors:
-
Intracellular ATP Concentration: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the significantly higher ATP levels within a cell. High intracellular ATP can outcompete ATP-competitive inhibitors, leading to a reduced apparent potency in cellular assays.[5]
-
Cell Permeability and Efflux: The compound may have poor cell membrane permeability, or it could be a substrate for cellular efflux pumps like P-glycoprotein, resulting in a lower intracellular concentration than expected.[5]
-
Target Availability and State: The target kinase may not be expressed at sufficient levels or may be in an inactive conformation in the chosen cell line.[5] The activation state of Aurora-A can be influenced by binding partners like TPX2, which can affect inhibitor binding.[6][7][8]
Q3: How can I determine if an observed cellular phenotype is a result of an off-target effect?
A3: A key indicator of off-target activity is a cellular phenotype that does not align with the known function of Aurora-A. The gold-standard method to confirm this is a rescue experiment.[5] Overexpression of a drug-resistant mutant of Aurora-A should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of an off-target molecule.[5] Additionally, using a structurally unrelated inhibitor that targets Aurora-A can help verify that the observed phenotype is due to on-target inhibition.[5]
Q4: What is "phenotypic-based selectivity" and how does it relate to off-target effects?
A4: Phenotypic-based selectivity refers to the observable cellular outcome of kinase inhibition. Inhibition of Aurora-A and Aurora-B, for example, leads to distinct cellular phenotypes.
-
Aurora-A inhibition typically disrupts mitotic spindle assembly, leading to a transient G2/M arrest and subsequent apoptosis.[9][10]
-
Aurora-B inhibition often results in cytokinesis failure, leading to endoreduplication and the formation of polyploid cells that may then undergo cell death.[9][10] Observing a phenotype inconsistent with the intended target (e.g., significant endoreduplication when using a supposedly highly selective Aurora-A inhibitor) can indicate off-target inhibition of Aurora-B.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity
Symptom: The inhibitor shows significant cytotoxicity at concentrations that are not expected to induce a strong mitotic arrest, or the observed cell death is not preceded by a clear G2/M arrest.
Possible Cause: The inhibitor may have off-target effects on other kinases or cellular components that are essential for cell survival.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected inhibitor cytotoxicity.
Experimental Steps:
-
Dose-Response Analysis: Perform parallel dose-response experiments to measure both cytotoxicity (e.g., using a CellTiter-Glo® assay) and mitotic arrest (e.g., by quantifying phosphohistone H3 Ser10 levels via flow cytometry or immunofluorescence).
-
Compare Potencies: If the IC50 for cytotoxicity is significantly lower than the EC50 for mitotic arrest, it suggests that cell death is occurring through a mechanism independent of Aurora-A inhibition in mitosis.
-
Kinome Profiling: To identify potential off-targets, perform kinome-wide profiling by screening the inhibitor against a large panel of kinases.[5]
-
Target Validation: Validate any identified off-targets using techniques such as siRNA-mediated knockdown of the suspected off-target kinase to see if it phenocopies the inhibitor's cytotoxic effect.
Problem 2: Ambiguous Results in Cellular Assays for Aurora-A Activity
Symptom: Inconsistent or difficult-to-interpret results when measuring Aurora-A activity in cells, for example, using phospho-T288 Aurora-A levels as a readout.
Possible Cause: The regulation of Aurora-A is complex, involving multiple activating and inhibiting proteins and post-translational modifications.[11] The specific cellular context, including the expression levels of activators like TPX2 and NEDD9, can influence inhibitor efficacy.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous cellular assay results.
Experimental Steps:
-
Use Downstream Readouts: Instead of or in addition to measuring Aurora-A autophosphorylation, assess the phosphorylation of downstream substrates. Immunofluorescence-based detection of phospho-LATS2 is a reliable readout for Aurora-A activity, while phospho-histone H3 (Ser10) is a marker for Aurora-B activity.[1][2]
-
Distinguish On- and Off-Target Effects: A selective Aurora-A inhibitor should decrease p-LATS2 levels without significantly affecting p-H3S10 at similar concentrations. A decrease in both markers suggests dual Aurora-A/B inhibition.
-
Interpret Paradoxical Effects: Be aware that potent Aurora-A inhibition can cause mitotic arrest, leading to an increase in the population of mitotic cells. This can result in an apparent increase in the p-H3S10 signal, even if the inhibitor does not directly target Aurora-B.[12] Live-cell imaging to measure the duration of the G2 phase can provide a more specific readout of Aurora-A activity.[1][2]
Quantitative Data Summary
Table 1: Selectivity of Common Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Aurora A IC50 / Ki (nM) | Aurora B IC50 / Ki (nM) | Fold Selectivity (Aurora B / Aurora A) | Reference |
| MLN8054 | Aurora A | 44 (Ki) | 1,260 (Ki) | ~29 | [1] |
| MLN8237 (Alisertib) | Aurora A > B | 2 (Ki) | 53 (Ki) | ~27 | [1] |
| MK-5108 | Aurora A | ≤0.01 (Ki) | 1.8 (Ki) | >180 | [1] |
| MK-8745 | Aurora A | 0.06 (Ki) | 62 (Ki) | ~1,030 | [1] |
| AZD1152-HQPA | Aurora B | 2,000 (Ki) | 0.3 (Ki) | ~0.00015 | [1] |
| LY3295668 | Aurora A | 0.37 (Ki) | 419 (Ki) | >1,000 | [13] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of an Aurora-A inhibitor by screening it against a broad panel of kinases.
Methodology:
-
Service Provider: Engage a commercial vendor that offers kinase profiling services (e.g., Eurofins, Reaction Biology). These services typically provide panels of hundreds of human kinases.
-
Compound Submission: Provide the inhibitor at a specified concentration (e.g., 1 µM) for initial screening.
-
Primary Screen: The inhibitor is tested at a single concentration against the kinase panel. The percentage of inhibition for each kinase is determined.
-
Data Analysis: Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response Follow-up: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which quantifies the inhibitor's potency against these off-targets.
-
Selectivity Calculation: Compare the IC50 values for the on-target kinase (Aurora-A) and the identified off-target kinases to establish the inhibitor's selectivity profile.
Protocol 2: Immunofluorescence Staining for p-LATS2 and p-H3S10
Objective: To simultaneously assess the inhibition of Aurora-A and Aurora-B in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) on coverslips and allow them to adhere. Treat the cells with a dose range of the inhibitor for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against p-LATS2 (Aurora-A substrate) and p-H3S10 (Aurora-B substrate) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the fluorescence intensity of p-LATS2 and p-H3S10 per cell using image analysis software. Plot the dose-response curves to determine the IC50 for the inhibition of each kinase in the cellular environment.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitor on cell cycle progression and identify phenotypes such as G2/M arrest or polyploidy.
Methodology:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Gate the cell populations based on their DNA content to quantify the percentage of cells in the G1, S, and G2/M phases, as well as any polyploid (>4N) populations. An increase in the 4N population is indicative of a G2/M arrest (on-target for Aurora-A), while the appearance of an 8N or >4N population suggests endoreduplication and polyploidy (a hallmark of Aurora-B inhibition).[9]
Signaling Pathway Diagrams
Caption: On-target vs. potential off-target effects of an Aurora-A inhibitor.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 11. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Aurora-A Luminescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and achieve optimal results in their Aurora-A luminescence assays.
Troubleshooting High Background Signals
High background luminescence can mask the true signal from your Aurora-A kinase activity, leading to reduced assay sensitivity and inaccurate data. This guide provides a systematic approach to identifying and mitigating common causes of high background.
Initial Checks & Quick Fixes
| Issue | Recommended Action |
| Plate Phosphorescence | "Dark adapt" your plate by incubating it in the dark for at least 10 minutes before reading.[1][2] Store plates in a dark environment.[1] |
| Ambient Light Exposure | Minimize exposure of plates to ambient light during reagent addition and incubation.[1][2][3] |
| Bubbles in Wells | Visually inspect wells for bubbles after reagent addition. If present, carefully remove them with a sterile pipette tip. Avoid vigorous pipetting.[4] |
| Inconsistent Temperature | Ensure that the assay plate and reagents are at a consistent temperature, typically room temperature, before reading.[1][4] The plate reader chamber should also be temperature-controlled.[4] |
Reagent & Buffer Optimization
| Issue | Recommended Action |
| Reagent Contamination | Prepare fresh reagents for each experiment.[3] Use aseptic techniques to prevent contamination, especially with ATP.[1] If using injectors, ensure they are thoroughly cleaned between uses to avoid cross-contamination.[1] |
| Suboptimal Reagent Concentration | Titrate the Aurora-A enzyme to determine the optimal concentration that gives a robust signal-to-background ratio.[5] Optimize ATP and substrate concentrations; high ATP can lead to high background in ADP-detection assays.[6] The final ATP concentration should ideally be at or near the Kₘ value for Aurora-A.[5] |
| Buffer Composition | Ensure the kinase buffer composition is optimal for Aurora-A activity. A common buffer includes 40mM Tris pH 7.5, 20mM MgCl₂, and 0.1mg/ml BSA.[7] The inclusion of a non-ionic detergent like 0.01% Triton X-100 can sometimes help reduce background by preventing compound aggregation.[6] |
| Reagent Equilibration | Allow frozen reagents to fully equilibrate to room temperature before use to ensure consistent enzymatic activity.[1] |
Plate & Instrumentation Settings
| Issue | Recommended Action |
| Inappropriate Plate Type | Use opaque, white-walled microplates to maximize the luminescent signal and minimize well-to-well crosstalk.[1][3][4][8] Black plates can be used to reduce signal if it is too strong, but this will also decrease overall luminescence.[1][4] |
| Well-to-Well Crosstalk | Avoid placing very high signal wells (e.g., positive controls) next to very low signal wells (e.g., negative controls or blanks).[9] If crosstalk is suspected, measure it by plating high-signal wells adjacent to blank wells.[8] |
| Luminometer Gain Settings | Optimize the gain setting on your luminometer. The sensitivity must be high enough to detect the signal but remain within the linear range of the reader.[1] |
| Incorrect Plate Reader Settings | For assays like Promega's ADP-Glo™, ensure there is no excitation filter in the light path; an opaque plug should be used.[1] An open aperture on the emission filter wheel is generally used for luminescence.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in Aurora-A luminescence assays?
A1: The most frequent culprits include phosphorescence from the microplate, contamination of reagents with ATP or previously amplified luminescent signals, well-to-well crosstalk, and suboptimal concentrations of ATP or the kinase itself.[1][9]
Q2: How can I differentiate between background from my reagents and background from the microplate?
A2: To check for plate phosphorescence, measure an empty, new plate in the luminometer. If the signal is high and decreases over time with repeated readings, the plate is the likely source.[2] To test for reagent-based background, set up "no enzyme" and "no substrate" control wells. The "no enzyme" control, containing all components except the kinase, is crucial for identifying interference from your test compounds with the detection system.[6]
Q3: Can the type of microplate I use really make a difference?
A3: Absolutely. Opaque, white-walled plates are highly recommended for luminescence assays as they reflect light and maximize the signal output.[1][4] Using clear or black plates can significantly reduce the luminescent signal and may increase crosstalk from the bottom of the plate.[1][4]
Q4: My negative control (no kinase activity) has a high signal. What should I do?
A4: A high signal in the negative control points towards a problem with the background signal. This could be due to contamination of your reagents (especially the detection reagents) or interference from a test compound. Prepare fresh reagents and include a "no enzyme" control to test for compound interference.[6]
Q5: How does ATP concentration affect the background signal?
A5: In luminescence assays that measure ADP production (like ADP-Glo™), the signal is inversely proportional to the amount of ATP remaining. If the initial ATP concentration is too high, the amount of ADP produced by the kinase reaction may be a very small percentage of the total nucleotide pool, making it difficult to detect above the background.[6] Conversely, contaminating ADP in the ATP stock can lead to a high background signal.[10][11] It is recommended to use an ATP concentration at or near the Kₘ for the kinase.[5]
Experimental Protocols
Protocol: Aurora-A Kinase Activity Assay (Luminescence-Based using ADP-Glo™)
This protocol is adapted from methodologies for the ADP-Glo™ Kinase Assay and is suitable for measuring the direct inhibition of purified Aurora-A kinase.[5][12]
Materials:
-
Purified recombinant Aurora-A kinase
-
Kinase substrate (e.g., Kemptide)[5]
-
ATP (ultra-pure)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5][7]
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates suitable for luminescence[4][5]
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ value for Aurora-A.[5]
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[12]
-
Dilute the Aurora-A kinase enzyme to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by titration.[5]
-
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).
-
Add 5 µL of the substrate/ATP mix.
-
To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells.
-
Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.[5]
-
-
Kinase Reaction:
-
Signal Detection:
Diagrams
Caption: Simplified Aurora-A signaling pathway during mitosis.
Caption: Troubleshooting workflow for high background in luminescence assays.
Caption: Workflow of the ADP-Glo™ kinase assay for Aurora-A.
References
- 1. agilent.com [agilent.com]
- 2. berthold.com [berthold.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 9. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [worldwide.promega.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Technical Support Center: Confirmation of Aurora-A Inhibition in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm Aurora-A inhibition in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm Aurora-A inhibition in cell culture?
A1: The primary methods to confirm Aurora-A inhibition involve a multi-faceted approach targeting different aspects of cellular function:
-
Biochemical Assays: Directly measure the enzymatic activity of Aurora-A in the presence of an inhibitor.
-
Target Engagement Assays (Western Blot): Assess the phosphorylation status of Aurora-A itself (autophosphorylation) and its downstream substrates.
-
Cellular Phenotypic Assays (Immunofluorescence & Microscopy): Observe the characteristic cellular effects of Aurora-A inhibition, such as defects in mitotic spindle formation.
-
Cell Cycle Analysis (Flow Cytometry): Quantify the proportion of cells arrested in the G2/M phase of the cell cycle, a hallmark of Aurora-A inhibition.
Q2: What are the expected cellular phenotypes following Aurora-A inhibition?
A2: Inhibition of Aurora-A kinase activity disrupts normal mitotic progression, leading to several distinct cellular phenotypes:
-
Mitotic Spindle Defects: Aurora-A is crucial for centrosome maturation and separation, as well as bipolar spindle assembly.[1][2] Its inhibition often results in the formation of monopolar or multipolar spindles.[3][4]
-
G2/M Arrest: Cells with defective mitotic spindles activate the spindle assembly checkpoint, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5][6][7][8]
-
Apoptosis: Prolonged mitotic arrest or mitotic catastrophe resulting from spindle defects can trigger programmed cell death (apoptosis).[5][9]
Q3: How do I choose the right Aurora-A inhibitor for my experiments?
A3: The choice of inhibitor depends on the specific experimental goals. Key considerations include potency and selectivity. Alisertib (MLN8237) and MK-5108 are two commonly used and well-characterized selective Aurora-A inhibitors. It is crucial to use an inhibitor at a concentration that is selective for Aurora-A over other kinases, particularly Aurora-B, as their inhibition leads to distinct phenotypes.[5]
Q4: Why am I not observing the expected G2/M arrest after treating my cells with an Aurora-A inhibitor?
A4: Several factors could contribute to a lack of G2/M arrest:
-
Sub-optimal Inhibitor Concentration: The IC50 of an inhibitor can vary significantly between cell lines.[10][11] A dose-response experiment is essential to determine the optimal concentration for your specific cell line.
-
Cell Line-Specific Resistance: Some cell lines may be inherently resistant to Aurora-A inhibition.
-
Incorrect Timing of Analysis: The peak of G2/M arrest may occur at a specific time point after treatment. A time-course experiment is recommended.
-
Problems with Cell Cycle Analysis: Ensure proper cell fixation, staining, and gating during flow cytometry analysis.
Troubleshooting Guides
Western Blot for Phospho-Aurora-A and Downstream Targets
Issue: Weak or No Signal for Phosphorylated Proteins
-
Possible Cause: Loss of phosphorylation during sample preparation.
-
Solution: Always use lysis buffers supplemented with fresh phosphatase inhibitors. Keep samples on ice or at 4°C throughout the procedure.[12]
-
-
Possible Cause: Low abundance of the phosphorylated target.
-
Solution: Increase the amount of protein loaded onto the gel (up to 100 µg for whole tissue extracts may be necessary for modified targets).[13] Consider enriching your sample for the protein of interest through immunoprecipitation.
-
-
Possible Cause: Inefficient antibody binding.
-
Solution: Optimize the primary antibody concentration and consider incubating overnight at 4°C. Ensure the blocking buffer is appropriate; for phospho-proteins, 5% BSA in TBST is often recommended over milk, as casein in milk is a phosphoprotein and can increase background.[14]
-
Issue: High Background
-
Possible Cause: Non-specific antibody binding.
-
Possible Cause: Secondary antibody concentration is too high.
-
Solution: Titrate the secondary antibody to determine the optimal dilution. High-sensitivity detection reagents may require lower secondary antibody concentrations.[13]
-
Immunofluorescence for Mitotic Spindle Defects
Issue: Weak or No Staining
-
Possible Cause: Poor antibody performance.
-
Solution: Ensure the primary antibody is validated for immunofluorescence. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[17]
-
-
Possible Cause: Inadequate cell permeabilization.
-
Solution: If using a fixative like paraformaldehyde that does not permeabilize, include a separate permeabilization step with a detergent like Triton X-100.[18]
-
-
Possible Cause: Antigen masking by fixation.
-
Solution: Try a different fixation method (e.g., methanol (B129727) fixation) or perform antigen retrieval.[1]
-
Issue: High Background or Non-Specific Staining
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time and/or change the blocking agent. A blocking serum from the same species as the secondary antibody is often recommended.[17]
-
-
Possible Cause: Secondary antibody cross-reactivity.
-
Solution: Run a control with only the secondary antibody to check for non-specific binding.[17] Consider using a pre-adsorbed secondary antibody.
-
Data Presentation
Table 1: In Vitro IC50 Values of Common Aurora-A Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Alisertib (MLN8237) | HCT116 | Colorectal Cancer | 40 | [10] |
| Alisertib (MLN8237) | LS174T | Colorectal Cancer | 50 | [10] |
| Alisertib (MLN8237) | T84 | Colorectal Cancer | 90 | [10] |
| Alisertib (MLN8237) | CRL-2396 | T-cell Lymphoma | 80-100 | [5][19] |
| Alisertib (MLN8237) | TIB-48 | T-cell Lymphoma | 80-100 | [5][19] |
| MK-5108 | H358 | Non-Small-Cell Lung Cancer | ~250 | [20] |
| MK-5108 | Various | Breast, Cervix, Colon, Pancreas | 160 - 6400 | [20] |
Note: IC50 values can vary based on the assay conditions and cell line used.
Table 2: Expected Percentage of Cells in G2/M Arrest After Aurora-A Inhibition
| Cell Line | Inhibitor | Concentration | Duration (h) | % of Cells in G2/M | Reference |
| Multiple Myeloma (Primary Cells & Cell Lines) | Alisertib (MLN8237) | 0.5 µM | 24-72 | 2- to 6-fold increase | [10] |
| H446 (SCLC) | AURKA siRNA | - | 72 | Significant increase | [8] |
| H1688 (SCLC) | AURKA siRNA | - | 72 | Significant increase | [8] |
| HeLa | MK-5108 | Varies | - | G2/M accumulation | [9] |
| Neuroblastoma Cell Lines | Alisertib (MLN8237) | Varies | 24 | Significant increase | [7] |
Experimental Protocols
Western Blot for Phospho-Aurora-A (Thr288)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein amounts for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-Aurora-A (Thr288) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 8.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Aurora-A or a loading control like β-actin or GAPDH.
-
Immunofluorescence for Mitotic Spindle Visualization
-
Cell Seeding:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with the desired concentration of Aurora-A inhibitor for the appropriate duration.
-
-
Fixation:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization (if using paraformaldehyde):
-
Wash cells with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash cells with PBS.
-
Block with 1% BSA in PBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash cells three times with PBST.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash cells three times with PBST.
-
Incubate with DAPI (to stain DNA) for 5 minutes.
-
-
Mounting:
-
Wash cells with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Look for the presence of monopolar or multipolar spindles in treated cells compared to the bipolar spindles in control cells.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with the Aurora-A inhibitor for the desired time.
-
Harvest both adherent and floating cells.
-
-
Fixation:
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content. An increase in the 4N peak is indicative of G2/M arrest.[7]
-
Visualizations
Caption: Aurora-A signaling pathway and the effects of its inhibition.
Caption: Experimental workflow for confirming Aurora-A inhibition.
Caption: Troubleshooting logic for Aurora-A inhibition experiments.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora-A kinase-inactive mutants disrupt the interaction with Ajuba and cause defects in mitotic spindle formation and G2/M phase arrest in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knocking down the expression of Aurora-A gene inhibits cell proliferation and induces G2/M phase arrest in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Phospho-Aurora-A Antibody Specificity
Welcome to the technical support center for phospho-Aurora-A antibodies. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and ensure the specificity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My phospho-Aurora-A (Thr288) antibody is detecting multiple bands in my Western blot. What is the cause and how can I fix it?
Multiple bands can arise from several factors, including non-specific binding, cross-reactivity with other proteins, or the presence of protein isoforms or degradation products.
Troubleshooting Steps:
-
Optimize Antibody Concentration: An overly concentrated primary antibody is a common cause of non-specific bands.[1][2][3] Perform a dot blot or a dilution series to determine the optimal antibody concentration.
-
Optimize Blocking Conditions:
-
For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk. Milk contains phosphoproteins, such as casein, which can be recognized by the phospho-specific antibody, leading to high background.[3][4]
-
Increase the blocking time to at least 1 hour at room temperature.[2]
-
-
Increase Washing Steps: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[5][6]
-
Run Proper Controls:
-
Phosphatase Treatment: Treat your protein lysate with a phosphatase, such as calf intestinal phosphatase (CIP) or lambda protein phosphatase (λ-PPase), before running the Western blot. A specific phospho-Aurora-A antibody should not detect a band in the phosphatase-treated lane.
-
Cell Cycle Synchronization: Aurora-A is maximally phosphorylated at Threonine 288 during the G2/M phase of the cell cycle.[7] You can enrich for the phosphorylated form by treating cells with a mitotic-arresting agent like nocodazole (B1683961) or paclitaxel.[7][8] Conversely, treating cells with hydroxyurea (B1673989) can synchronize them in G1/S phase, where p-Aurora-A levels are low.[7]
-
-
Check for Cross-Reactivity: Some phospho-Aurora-A antibodies may cross-react with other Aurora kinase family members (Aurora-B, Aurora-C) due to sequence homology in the activation loop.[7] Check the antibody datasheet for any known cross-reactivities.
Q2: I am seeing a weak signal or no signal at all for phospho-Aurora-A. What should I do?
A weak or absent signal can be due to low protein expression, inefficient antibody binding, or technical issues with the Western blot procedure.[2][3]
Troubleshooting Steps:
-
Ensure Sufficient Protein Expression:
-
Phospho-Aurora-A is most abundant during mitosis.[7] As mentioned above, treating cells with nocodazole can increase the amount of p-Aurora-A in your sample.[8]
-
Load a sufficient amount of total protein on the gel. For detecting low-abundance phosphoproteins, you may need to load up to 100 µg of lysate per lane.[5]
-
-
Check Antibody and Reagents:
-
Optimize Experimental Conditions:
-
Antibody Incubation: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[6]
-
Transfer Efficiency: Ensure efficient protein transfer from the gel to the membrane. You can check this by staining the gel with a total protein stain after transfer. For high molecular weight proteins, a longer transfer time or the addition of a small amount of SDS to the transfer buffer might be necessary.[6]
-
-
Use a Positive Control: Include a lysate from a cell line known to express high levels of phospho-Aurora-A (e.g., nocodazole-treated HeLa or HT29 cells) to confirm that your protocol and reagents are working correctly.[8]
Q3: How can I be sure that the signal I am seeing is specific to Aurora-A phosphorylated at Thr288 and not due to other activation mechanisms?
While phosphorylation at Thr288 is a key activation event, Aurora-A activity can also be regulated by other mechanisms, such as allosteric regulation by binding partners (e.g., TPX2) and phosphorylation at other sites.[11][12] Therefore, relying solely on a p-Thr288 antibody to measure Aurora-A activity can be an oversimplification.[11]
Recommendations for Comprehensive Analysis:
-
Total Aurora-A Levels: Always probe a parallel blot with an antibody against total Aurora-A to normalize the phospho-signal and ensure that changes in phosphorylation are not due to changes in the total amount of protein.[11]
-
Immunoprecipitation followed by Kinase Assay: To directly measure Aurora-A kinase activity, you can immunoprecipitate Aurora-A from your cell lysates and then perform an in vitro kinase assay using a known substrate.
-
Consider Non-Mitotic Roles: Be aware that Aurora-A can be activated in non-mitotic contexts, such as during neurite extension or in response to calcium signaling.[11] The interpretation of your results should take the specific cellular context into account.
Antibody Comparison
The choice of antibody is critical for obtaining reliable data. Below is a summary of commonly used phospho-Aurora-A (Thr288) antibodies. Note that lot-to-lot variability can occur, especially with polyclonal antibodies, so it is crucial to validate each new lot.[13]
| Antibody Name | Clone | Host | Type | Validated Applications | Cross-Reactivity Notes |
| Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) | D13A11 | Rabbit | Monoclonal | WB, IF, Flow Cytometry | Detects p-Thr288 of Aurora A, p-Thr232 of Aurora B, and p-Thr198 of Aurora C.[7] |
| Phospho-Aurora A (Thr288) | C39D8 | Rabbit | Monoclonal | WB, IF | Specific for p-Thr288 of Aurora A.[8] |
| Anti-Aurora A (phospho T288) | ab83968 | Rabbit | Polyclonal | ICC/IF | No cross-reactivity data provided. |
| Phospho-Aurora A (Thr288) | F.131.2 | N/A | Monoclonal | WB, ICC/IF | Reacts with Human.[14] |
| Phospho-Aurora A (Thr288) | 44-1210G | Rabbit | Polyclonal | WB, IHC (P), ICC/IF | Reacts with Human, Mouse.[9] |
Key Experimental Protocols
Western Blot Protocol for Phospho-Aurora-A
-
Sample Preparation:
-
Culture cells to the desired confluency. For enrichment of p-Aurora-A, treat with 100 nM nocodazole for 16-20 hours.[7]
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Electrophoresis and Transfer:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-Aurora-A antibody (at the manufacturer's recommended dilution) in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).
-
Capture the signal using an imaging system.
-
Immunofluorescence Protocol for Phospho-Aurora-A
-
Cell Preparation:
-
Grow cells on coverslips.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 10% normal goat serum in PBS for 1 hour.
-
Incubate with the primary phospho-Aurora-A antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips onto slides using a mounting medium containing DAPI to stain the nuclei.
-
Image using a fluorescence microscope.
-
Visual Guides
Signaling Pathway of Aurora-A Activation
Caption: Aurora-A activation pathway during the G2/M phase of the cell cycle.
Experimental Workflow for Antibody Validation
Caption: Workflow for validating the specificity of a new phospho-Aurora-A antibody lot.
Troubleshooting Logic for Non-Specific Bands
Caption: A decision tree for troubleshooting non-specific bands with p-Aurora-A antibodies.
References
- 1. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. wildtypeone.substack.com [wildtypeone.substack.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-Aurora A (Thr288) Polyclonal Antibody (44-1210G) [thermofisher.com]
- 10. Anti-Aurora A (phospho T288) antibody (ab83968) | Abcam [abcam.com]
- 11. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Issues in interpreting the in vivo activity of Aurora-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Invitrogen Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) 100 | Fisher Scientific [fishersci.com]
Technical Support Center: Overcoming Resistance to Aurora-A Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurora-A inhibitors. The information is designed to help you overcome common challenges and interpret your experimental results effectively.
Troubleshooting Guide
My cells are showing reduced sensitivity or have developed resistance to the Aurora-A inhibitor. What are the possible causes and what can I do?
Reduced sensitivity or acquired resistance to Aurora-A inhibitors can arise from various molecular mechanisms. Below is a breakdown of common issues, how to investigate them, and potential strategies to overcome them.
Q1: I am not observing the expected level of cell cycle arrest or apoptosis after treating my cells with an Aurora-A inhibitor. Why might this be?
Possible Cause 1: Sub-optimal Inhibitor Concentration or Activity
-
Troubleshooting:
-
Verify Inhibitor Potency: Confirm the IC50 of your inhibitor in your specific cell line using a dose-response curve and a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Check Reagent Quality: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Treatment Time: Perform a time-course experiment to determine the optimal duration of inhibitor exposure for inducing the desired phenotype.
-
-
Experimental Protocol:
-
Dose-Response Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the Aurora-A inhibitor for 24, 48, and 72 hours.
-
At each time point, add a viability reagent (e.g., MTS) and measure absorbance according to the manufacturer's protocol.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways
Activation of alternative survival pathways can compensate for the inhibition of Aurora-A. A common mechanism is the upregulation of the PI3K/AKT/mTOR pathway.[1][2][3]
-
Troubleshooting:
-
Western Blot Analysis: Probe cell lysates for key proteins in bypass pathways. Look for increased phosphorylation of S6 ribosomal protein (pS6RP) and 4EBP1, which are downstream effectors of mTOR.[2]
-
Combination Therapy: Consider co-treating your cells with the Aurora-A inhibitor and an inhibitor of the identified bypass pathway (e.g., an mTOR inhibitor like sapanisertib).[1][3]
-
-
Experimental Protocol:
-
Western Blot for mTOR Pathway Activation:
-
Treat cells with the Aurora-A inhibitor at its IC50 concentration for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pS6RP, total S6RP, p4EBP1, total 4EBP1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL reagent.[4][5]
-
-
Q2: My cells initially respond to the inhibitor, but then they resume proliferation. What is happening?
Possible Cause 1: Induction of Cellular Senescence
In some cell lines, particularly those with wild-type p53, Aurora-A inhibition can lead to cellular senescence, a state of irreversible growth arrest, rather than apoptosis.[2] Senescent cells can secrete factors that promote the growth of neighboring cells.[2]
-
Troubleshooting:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a hallmark of senescent cells.
-
Combination Therapy: Co-treatment with inhibitors of pathways that support senescent cell survival may be effective.
-
Possible Cause 2: Formation of Polyploid Giant Cancer Cells (PGCCs)
Inhibition of Aurora-A can lead to mitotic slippage and the formation of polyploid cells, which can be more resistant to therapy.[6][7] These PGCCs can contribute to tumor relapse.[7]
-
Troubleshooting:
-
Experimental Protocol:
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with the Aurora-A inhibitor for 24-48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase (4N DNA content) is the expected initial response to Aurora-A inhibition.[5] An increase in the >4N population suggests endoreduplication and polyploidy.[5][6]
-
-
Q3: I have generated a resistant cell line. How do I identify the mechanism of resistance?
Possible Cause 1: Upregulation of Drug Efflux Pumps
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell.
-
Troubleshooting:
-
qRT-PCR or Western Blot: Analyze the expression levels of genes encoding common drug transporters (e.g., ABCB1 for P-gp).
-
Efflux Pump Inhibition: Test if co-treatment with a known efflux pump inhibitor (e.g., verapamil) re-sensitizes the cells to the Aurora-A inhibitor.
-
Possible Cause 2: Mutations in the AURKA Gene
Mutations in the kinase domain of Aurora-A can prevent the inhibitor from binding effectively.
-
Troubleshooting:
-
Sanger Sequencing: Sequence the coding region of the AURKA gene in your resistant cell line to identify potential mutations.
-
Possible Cause 3: Altered Expression of Apoptosis Regulators
Upregulation of anti-apoptotic proteins, such as Bcl-xL, can confer resistance to Aurora-A inhibitor-induced cell death.[8]
-
Troubleshooting:
-
Western Blot: Compare the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) between sensitive and resistant cells.
-
BH3 Mimetic Combination: Test for synergistic effects by combining the Aurora-A inhibitor with a BH3 mimetic like navitoclax (B1683852) (ABT-263).[8]
-
Frequently Asked Questions (FAQs)
Q: What are the most common mechanisms of resistance to Aurora-A inhibitors? A: The most frequently observed mechanisms include the activation of bypass signaling pathways (most notably PI3K/AKT/mTOR), upregulation of drug efflux pumps, induction of cellular senescence, formation of polyploid giant cancer cells (PGCCs), and alterations in the expression of apoptosis-regulating proteins.[2][7][8][9]
Q: Are there biomarkers that can predict sensitivity to Aurora-A inhibitors? A: While research is ongoing, some potential biomarkers have been identified. High expression of Aurora-A itself is associated with sensitivity in some cancers.[9][10] The status of p53 can also influence the cellular response, with p53-deficient cells sometimes showing increased sensitivity.[9][11] Additionally, MYC amplification may be a biomarker for sensitivity to combination therapy with KRAS G12C and Aurora-A inhibitors.[12]
Q: What combination therapies are most effective at overcoming resistance? A: Combining Aurora-A inhibitors with drugs that target identified resistance mechanisms has shown promise.[13] This includes co-treatment with:
-
mTOR inhibitors (e.g., sapanisertib) to block bypass signaling.[1][3]
-
PAK1 inhibitors (e.g., FRAX1036) in breast cancer models.[14]
-
Chemotherapeutic agents like cisplatin (B142131) or cyclophosphamide.[9][15]
-
Immune checkpoint inhibitors targeting PD-L1, as Aurora-A inhibition can sometimes upregulate PD-L1 expression.[16]
Q: How do I generate an Aurora-A inhibitor-resistant cell line? A: A common method is to culture the parental cell line in the continuous presence of the Aurora-A inhibitor, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration over several months as the cells adapt.
Data Summary
Table 1: IC50 Values of Common Aurora-A Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Alisertib (B1683940) (MLN8237) | Various | Varies by cell line | [6] |
| ENMD-2076 | MDA-MB-468 | <100 | [11] |
| ENMD-2076 | MDA-MB-231 | >1000 | [11] |
| AMG-900 | 26 diverse cancer cell lines | 0.7 - 5.3 | [6] |
| VX-680 | Various tumor cell lines | 15 - 130 | [6] |
| SNS-314 | Various human cell lines | 1.8 - 24.4 | [6] |
Visualizations
Caption: Key mechanisms of resistance to Aurora-A inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase A as a possible marker for endocrine resistance in early estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 14. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pre-incubation Time for Aurora-A Inhibitors
Welcome to the technical support center for researchers utilizing Aurora-A inhibitors. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the pre-incubation time for my Aurora-A inhibitor important?
A1: Optimizing the pre-incubation time is crucial for accurately determining the potency (e.g., IC50 value) of your Aurora-A inhibitor. Pre-incubation refers to the period where the enzyme (Aurora-A) and the inhibitor are incubated together before the addition of the substrate (like ATP) to start the reaction.[1] This step is particularly important for inhibitors that are slow to bind or are irreversible, as it allows the binding reaction to reach equilibrium.[2] An insufficient pre-incubation time can lead to an underestimation of the inhibitor's potency (an artificially high IC50 value), while an excessively long time might lead to off-target effects or compound instability.[3]
Q2: How does pre-incubation time affect the IC50 value of an Aurora-A inhibitor?
A2: For many inhibitors, especially those that are ATP-competitive, a longer pre-incubation time allows more of the inhibitor to bind to the Aurora-A kinase.[1] This results in a lower apparent IC50 value, indicating higher potency. The IC50 value may decrease as the pre-incubation time is extended until the binding reaches equilibrium, at which point the IC50 will stabilize. For irreversible inhibitors, the IC50 will continue to decrease with time as more of the enzyme is permanently inactivated.[1]
Q3: What is a typical range of pre-incubation times to test for an Aurora-A inhibitor?
A3: A good starting point for a time-course experiment is to test a range of pre-incubation times, for example, 0, 15, 30, 60, and 120 minutes.[3] The optimal time will depend on the specific inhibitor's binding kinetics (on- and off-rates).
Q4: In a cellular assay, what is the equivalent of a pre-incubation time?
A4: In cellular assays, the "pre-incubation time" is the duration for which the cells are treated with the inhibitor before a specific stimulus is added or before the cells are harvested for analysis.[4] For Aurora-A inhibitors, which often target cells in the G2/M phase of the cell cycle, treatment times of 24 to 72 hours are common to observe effects on cell proliferation and viability.[5][6][7]
Q5: My Aurora-A inhibitor is not showing any activity. What are the possible reasons?
A5: There are several potential reasons for a lack of inhibitor activity. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Aurora-A inhibitors.
| Issue | Possible Cause | Recommendation |
| No or low inhibition in an in vitro kinase assay | Inappropriate ATP Concentration: Most Aurora-A inhibitors are ATP-competitive. If the ATP concentration in your assay is too high, it can out-compete the inhibitor.[5] | Determine the Michaelis-Menten constant (Km) of your Aurora-A enzyme for ATP and use an ATP concentration at or below the Km value. |
| Suboptimal Enzyme Concentration: Excessively high enzyme concentrations can lead to rapid substrate turnover, masking the inhibitory effect. | Optimize the Aurora-A concentration to ensure the reaction proceeds linearly over the time course of your experiment. | |
| Insufficient Pre-incubation Time: The inhibitor may not have had enough time to bind to the kinase before the reaction was initiated. | Perform a time-course experiment with varying pre-incubation times (e.g., 0 to 120 minutes) to determine the optimal duration. | |
| Compound Instability or Precipitation: The inhibitor may be unstable in the assay buffer or may have precipitated out of solution. | Visually inspect for precipitation. Test the inhibitor's stability in the assay buffer over the experiment's duration. | |
| High variability between replicate experiments | Inconsistent Pipetting or Reagent Preparation: Small variations in the volumes of enzyme, inhibitor, or ATP can lead to significant differences in results. | Ensure all reagents are thoroughly mixed and use calibrated pipettes. Prepare a master mix for common reagents where possible. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. | Avoid using the outer wells of the plate for critical samples, or fill them with buffer to minimize evaporation. | |
| Inhibitor shows lower potency in cellular assays compared to biochemical assays | Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. | Consider the physicochemical properties of your inhibitor (e.g., lipophilicity, size). If permeability is low, chemical modification may be necessary. |
| Efflux by Transporters: The inhibitor may be actively transported out of the cells by efflux pumps. | Test for efflux pump activity and consider using efflux pump inhibitors in your experiments to see if potency is restored. | |
| Metabolism of the Inhibitor: The cells may be metabolizing the inhibitor into an inactive form. | Analyze the stability of the compound in the presence of cells over time using techniques like LC-MS. |
Data Presentation
Effect of Pre-incubation Time on IC50 Values of Aurora-A Inhibitors (Illustrative Data)
The following table provides an illustrative example of how pre-incubation time can affect the IC50 values of different types of Aurora-A inhibitors in a biochemical assay.
| Pre-incubation Time (minutes) | Inhibitor A (Rapid, Reversible) IC50 (nM) | Inhibitor B (Slow-binding, Reversible) IC50 (nM) | Inhibitor C (Irreversible) IC50 (nM) |
| 0 | 105.2 | 550.8 | 850.3 |
| 15 | 102.5 | 320.1 | 450.7 |
| 30 | 101.9 | 155.6 | 210.4 |
| 60 | 103.1 | 85.3 | 98.2 |
| 120 | 102.8 | 82.5 | 45.1 |
Note: This data is for illustrative purposes to demonstrate the concept and is not derived from a specific publication.
Reported IC50 Values for Selected Aurora-A Inhibitors
The potency of Aurora-A inhibitors can vary significantly depending on the specific compound and the assay conditions.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| Alisertib (MLN8237) | Aurora-A | 49 (median) | Cellular (Growth Inhibition) | [8] |
| MK-5108 | Aurora-A | 0.064 | Biochemical | |
| PHA-739358 | Aurora-A, -B, -C | 13 (Aurora-A) | Biochemical | |
| SNS-314 | Aurora-A, -B, -C | 9 (Aurora-A) | Biochemical | |
| CYC116 | Aurora-A, -B | 44 (Aurora-A) | Biochemical |
Experimental Protocols
Protocol 1: In Vitro Aurora-A Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for determining the IC50 of an Aurora-A inhibitor using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Myelin basic protein (MBP) as a substrate
-
ATP solution
-
Aurora-A inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the Aurora-A inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Pre-incubation:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of diluted Aurora-A kinase to each well.
-
Incubate the plate at room temperature for the desired pre-incubation time (e.g., 30, 60, or 120 minutes).
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near its Km for Aurora-A.
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cellular Assay for Aurora-A Inhibition (Western Blot)
This protocol measures the inhibition of Aurora-A activity in cells by detecting the phosphorylation of a downstream target.
Materials:
-
Cancer cell line known to express Aurora-A (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
Aurora-A inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Aurora-A (Thr288), anti-total-Aurora-A, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the Aurora-A inhibitor for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Aurora-A (Thr288) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Aurora-A signal to the total Aurora-A or loading control signal.
Mandatory Visualizations
Caption: Simplified Aurora-A signaling pathway and the point of intervention by inhibitors.
Caption: General experimental workflow for characterizing Aurora-A inhibitors.
Caption: A logical workflow for troubleshooting low inhibitor activity.
References
- 1. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of Aurora A and B kinases effectively induces cell cycle arrest in t(8;21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the right buffer for Aurora-A kinase experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful Aurora-A kinase experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer composition for an in vitro Aurora-A kinase assay?
A1: The optimal buffer for an Aurora-A kinase assay typically maintains a physiological pH and contains essential ions and additives to ensure enzyme stability and activity. While the exact concentrations may require empirical optimization, a standard starting point is a buffer with Tris-HCl or HEPES at a pH of 7.5, MgCl₂, BSA, and DTT.[1][2][3]
Q2: Why is Magnesium Chloride (MgCl₂) essential in the kinase buffer?
A2: Magnesium chloride is a critical component as it provides Mg²⁺ ions, which are essential cofactors for the kinase activity of Aurora-A. ATP, the phosphate (B84403) donor in the kinase reaction, binds to the kinase as a complex with Mg²⁺.
Q3: What is the purpose of Dithiothreitol (DTT) in the reaction buffer?
A3: Dithiothreitol (DTT) is a reducing agent.[3][4] It is included in the buffer to prevent the oxidation of cysteine residues within the Aurora-A kinase, which could otherwise lead to inactivation of the enzyme.
Q4: Should I include phosphatase inhibitors in my kinase assay?
A4: While not always standard in purified in vitro kinase assays, if you are working with cell lysates or less purified systems, including a phosphatase inhibitor cocktail, such as one containing β-glycerophosphate, is advisable to prevent dephosphorylation of the substrate or the kinase itself.[5][6]
Troubleshooting Guide
Q1: I am not observing any kinase activity in my assay. What are the possible reasons?
A1: Several factors could lead to a lack of Aurora-A kinase activity. Here are some common causes and troubleshooting steps:
-
Inactive Enzyme: Ensure the recombinant Aurora-A kinase has been stored correctly at -70°C or -80°C and has not undergone multiple freeze-thaw cycles.[4] It is advisable to aliquot the enzyme upon receipt.
-
Improper Buffer Conditions: Verify the pH and composition of your kinase buffer. The optimal pH is typically around 7.5.[1][3] Ensure the presence of essential components like MgCl₂.
-
Substrate Issues: Confirm that you are using the correct substrate for Aurora-A, such as Kemptide or Myelin Basic Protein (MBP).[2][7] Also, check the concentration and purity of the substrate.
-
ATP Concentration: While ATP is necessary for the reaction, excessively high concentrations can sometimes be inhibitory, though this is less common. More critically, ensure ATP is present at a concentration suitable for your assay format.
Q2: The kinase activity in my positive control is very low.
A2: Low activity in a positive control experiment can be due to several factors:
-
Suboptimal Enzyme Concentration: The concentration of Aurora-A kinase may be too low. It is recommended to perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.[1][3]
-
Incorrect Incubation Time or Temperature: The kinase reaction may not have proceeded long enough, or the temperature may be suboptimal. A typical incubation is for 30-60 minutes at 30°C or room temperature.[1][2][3]
-
Reagent Degradation: Key reagents like ATP and DTT can degrade over time. Use fresh or properly stored stocks.
Q3: I am screening for inhibitors, but I don't see any inhibition even with known inhibitors.
A3: A lack of inhibition in the presence of a known inhibitor often points to issues with the assay conditions rather than the inhibitor itself:
-
High ATP Concentration: Many kinase inhibitors are ATP-competitive. If the concentration of ATP in your assay is too high, it can outcompete the inhibitor, leading to a loss of apparent inhibitory activity.[8] It is recommended to use an ATP concentration at or near the Km for Aurora-A.[1][8]
-
High Enzyme Concentration: An excessively high concentration of Aurora-A can also mask the effect of an inhibitor. Titrating the enzyme to the lowest concentration that gives a reliable signal is crucial for inhibitor screening.[8]
-
Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration. The final DMSO concentration should typically not exceed 1%.[2]
Data Presentation
Table 1: Recommended Buffer Compositions for Aurora-A Kinase Assays
| Component | Concentration Range | Purpose | References |
| Tris-HCl | 40-50 mM | Buffering agent | [1][3][9] |
| HEPES | 50 mM | Buffering agent | [1][10] |
| pH | 7.2 - 8.0 | Maintain optimal enzyme activity | [3][4][6][9][11] |
| MgCl₂ | 10-25 mM | Provides essential Mg²⁺ cofactor | [1][2][3][6][9] |
| DTT | 50 µM - 1 mM | Reducing agent to prevent oxidation | [1][2][3][4][9] |
| BSA | 0.1 mg/mL | Protein stabilizer | [1][2][3] |
| EGTA | 1-5 mM | Chelates divalent cations, can be used to stop the reaction | [4][6][10] |
| β-glycerophosphate | 12.5 mM | Phosphatase inhibitor | [6] |
| Tween-20 / Brij-35 | 0.01% | Non-ionic detergent to prevent aggregation | [1][10] |
Experimental Protocols
Biochemical Kinase Activity Assay (Luminescence-Based using ADP-Glo™)
This protocol is adapted from methodologies suitable for high-throughput screening to measure the direct inhibition of purified Aurora-A kinase.[2] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[2]
Materials:
-
Purified recombinant Aurora-A kinase
-
Kinase substrate (e.g., Kemptide)[2]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2][3]
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates[1]
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of the substrate and ATP in the Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Kₘ value for Aurora-A.[2]
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[2]
-
Dilute the Aurora-A kinase in Kinase Assay Buffer to the desired working concentration, which should be determined by an initial enzyme titration.[1]
-
-
Assay Reaction:
-
Kinase Reaction Incubation:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental Workflow for an Aurora-A Kinase ADP-Glo™ Assay.
Caption: Simplified Aurora-A Activation and Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 7. Aurora A Kinase Enzyme System [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison Table of Materials Required for Activity and Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Influence of different pH milieu on the structure and function of human Aurora kinase B protein (AURK-B): Amalgamation of both spectroscopic and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Results from an Aurora-A Inhibitor Screen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating results from an Aurora-A inhibitor screen.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary screen yielded a high number of initial "hits." How can I differentiate true positives from false positives?
A1: A high hit rate is common in primary screens. A multi-step validation cascade is crucial to eliminate false positives.[1] This process involves a series of increasingly stringent assays to confirm the activity and specificity of the potential inhibitors.
Key steps in a hit validation cascade:
-
Hit Confirmation: Re-test the initial hits, ideally from a freshly prepared compound stock, in the primary assay to confirm their activity.
-
Orthogonal Assays: Employ a different assay format to confirm inhibition. For example, if the primary screen was a luminescence-based kinase assay, an orthogonal assay could be a fluorescence polarization-based assay. This helps to rule out compounds that interfere with the primary assay's detection method.[1][2]
-
Dose-Response Curves: Generate dose-response curves for confirmed hits to determine their potency (e.g., IC50 value). Steep dose-response curves can sometimes indicate non-specific inhibition.[3][4]
-
Counter-Screens: Test the compounds against other kinases to assess their selectivity. This is particularly important for identifying compounds with off-target effects.[5]
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding of the inhibitor to Aurora-A, confirming target engagement.[2][6]
Q2: I am observing a high background signal in my in vitro kinase assay. What are the potential causes and solutions?
A2: High background can obscure the true inhibitory effects of your compounds. Several factors can contribute to this issue.[7][8]
Troubleshooting High Background in Kinase Assays:
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Run a "no enzyme" control with your compound and all other assay components. An increase in signal with compound concentration points to interference with the detection system.[7] |
| Reagent-Related Issues | Test for interference with detection reagents by replacing the kinase with buffer and adding your compound. |
| Contaminated Buffers or Substrates | Use fresh, high-purity reagents. |
| High ATP Concentration | If using an assay that measures ATP depletion, high ATP concentrations can lead to a high background. Use an ATP concentration at or below the Km of the kinase.[7][9] |
| High Kinase Concentration | An excessively high kinase concentration can lead to rapid substrate depletion and non-linear kinetics. Titrate the enzyme to find the optimal concentration that provides a strong signal with a low background.[8] |
| Non-specific Binding | Ensure adequate washing steps and consider using blocking agents in your buffer. |
| Compound Aggregation | Include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to disrupt aggregates.[7] |
Logical Workflow for Troubleshooting High Background:
Q3: How can I confirm that my inhibitor is engaging Aurora-A within cells?
A3: Confirming target engagement in a cellular context is a critical validation step.[6]
Methods to Confirm Cellular Target Engagement:
-
Western Blotting for Phospho-Aurora-A: Aurora-A autophosphorylates at Threonine 288 (Thr288) for its activation.[10] A potent inhibitor should decrease the levels of phospho-Thr288-Aurora-A in treated cells. It is crucial to also probe for total Aurora-A to ensure the decrease in phosphorylation is not due to a reduction in the total protein level.[10][11]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence of a ligand. The binding of an inhibitor to Aurora-A will increase its thermal stability, which can be detected by quantifying the amount of soluble protein at different temperatures.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to a NanoLuc® luciferase-tagged protein.[6]
Q4: My inhibitor shows good potency in biochemical assays but has weak activity in cell-based assays. What could be the reason?
A4: Discrepancies between biochemical and cellular potency are common and can be attributed to several factors.
Potential Reasons for Poor Cellular Activity:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters.
-
High Intracellular ATP Concentration: The concentration of ATP in cells is in the millimolar range, which is much higher than what is typically used in biochemical assays.[2] For ATP-competitive inhibitors, this high intracellular ATP concentration can outcompete the inhibitor, leading to a significant decrease in apparent potency.[9]
-
Compound Instability or Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Off-Target Effects: The compound may have off-target effects that counteract its intended activity or cause toxicity.[12]
Q5: What are the expected phenotypic effects of Aurora-A inhibition in cancer cells?
A5: Inhibition of Aurora-A disrupts its crucial roles in mitosis, leading to distinct cellular phenotypes.[13][14]
Expected Phenotypes of Aurora-A Inhibition:
-
G2/M Arrest: Cells accumulate in the G2 or M phase of the cell cycle. This can be quantified by flow cytometry analysis of DNA content.[15]
-
Defective Spindle Formation: Inhibition of Aurora-A leads to defects in centrosome maturation and separation, resulting in abnormal mitotic spindles (e.g., monopolar or multipolar spindles).[16]
-
Apoptosis: Prolonged mitotic arrest due to Aurora-A inhibition often leads to programmed cell death (apoptosis).
-
Polyploidy: Inhibition of Aurora-B, a closely related kinase, can lead to polyploidy. Some less selective Aurora-A inhibitors may also cause this phenotype.[13]
Experimental Protocols
1. In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a generic fluorescence-based assay to determine the IC50 value of an inhibitor against Aurora-A.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified Aurora-A by 50%.
-
Materials:
-
Methodology:
-
Prepare serial dilutions of the inhibitor in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding the stop solution.
-
Read the fluorescence signal on a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Controls for Kinase Assay:
| Control | Description | Purpose |
| Positive Control | No inhibitor (DMSO vehicle only) | Represents 100% kinase activity.[7] |
| Negative Control | A known potent Aurora-A inhibitor | Validates assay performance.[7] |
| No Enzyme Control | All components except the kinase | Identifies compound interference with the detection system.[7] |
| No Substrate Control | All components except the substrate | Measures kinase autophosphorylation.[7] |
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of an inhibitor on the viability or proliferation of cancer cells.
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
-
Materials:
-
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.[18]
-
Prepare serial dilutions of the inhibitor in the culture medium.[18]
-
Replace the medium in the wells with the medium containing the inhibitor dilutions.
-
Incubate the plate for a defined period (e.g., 72 hours).[6]
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.[6][18]
-
Calculate the percentage of inhibition and determine the GI50 value.[6]
-
3. Western Blot for Phospho-Aurora-A
This protocol is used to assess the inhibition of Aurora-A activity in cells.
-
Objective: To measure the levels of phosphorylated Aurora-A (Thr288) in cells treated with an inhibitor.
-
Materials:
-
Cancer cell line
-
Test inhibitor compound
-
Lysis buffer with protease and phosphatase inhibitors[19]
-
Primary antibodies: anti-phospho-Aurora-A (Thr288) and anti-total Aurora-A
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Methodology:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Analyze the band intensities to determine the ratio of phospho-Aurora-A to total Aurora-A.
-
Signaling Pathways and Workflows
Aurora-A Signaling Pathway in Mitosis
Experimental Workflow for Validating an Aurora-A Inhibitor
Data Presentation
Table 1: Representative IC50 Data for Known Aurora Kinase Inhibitors
| Inhibitor | Aurora-A IC50 (nM) | Aurora-B IC50 (nM) | Selectivity |
| Alisertib (MLN8237) | 1.2 | 34.7 | Aurora-A selective |
| MK-5108 | 0.6 | 180 | Highly Aurora-A selective[20] |
| Danusertib (PHA-739358) | 13 | 79 | Pan-Aurora inhibitor[21] |
| Tozasertib (VX-680/MK-0457) | 0.6 | 25 | Pan-Aurora inhibitor[21] |
| AZD1152-HQPA | >10,000 | 1.4 | Aurora-B selective[20] |
Note: IC50 values are highly dependent on assay conditions and may vary between different studies.
Table 2: Expected Outcomes of Aurora Kinase Inhibitor Treatment in Cellular Assays
| Assay | Endpoint | Expected Outcome with Aurora-A Inhibition | Expected Outcome with Aurora-B Inhibition |
| Flow Cytometry | DNA Content | Accumulation of cells with 4N DNA content (G2/M arrest)[15] | Increase in cells with >4N DNA content (polyploidy)[13] |
| Western Blot | Protein Phosphorylation | Decreased phospho-Histone H3 (Ser10) at centrosomes | Decreased phospho-Histone H3 (Ser10) on condensed chromosomes |
| Immunofluorescence Microscopy | Mitotic Spindles | Monopolar or multipolar spindles | Chromosome misalignment at the metaphase plate |
| Cell Viability | GI50 | Dose-dependent decrease in cell viability | Dose-dependent decrease in cell viability |
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 13. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 20. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aurora-A Kinase as a Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Potency: Aurora-A Ligand 1 vs. Alisertib (MLN8237)
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is paramount for interrogating the function of Aurora-A kinase in cancer biology and for the development of novel therapeutics. This guide provides an objective comparison of two prominent Aurora-A inhibitors, Aurora-A Ligand 1 and Alisertib (MLN8237), focusing on their reported potency and providing supporting experimental data.
At a Glance: Potency Comparison
| Compound | Parameter | Value (nM) | Assay Type |
| This compound | Kd | 0.85 | Biochemical |
| Alisertib (MLN8237) | IC50 | 1.2 | Enzymatic (Cell-free) |
| IC50 | 6.7 | Cellular (HCT-116) |
In-Depth Potency Analysis
This compound is a high-affinity, specific inhibitor of Aurora-A kinase.[1] Its potency is characterized by a dissociation constant (Kd) of 0.85 nM.[1] The Kd value represents the equilibrium dissociation constant between the ligand and the target protein, with a lower value indicating a higher binding affinity.
Alisertib (MLN8237) is a well-characterized, selective inhibitor of Aurora-A kinase. In a cell-free enzymatic assay, Alisertib demonstrates potent inhibition of Aurora-A with an IC50 value of 1.2 nM.[2] The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. In a cellular context, using the HCT-116 human colorectal carcinoma cell line, Alisertib exhibits an IC50 of 6.7 nM for the inhibition of Aurora-A autophosphorylation.
Experimental Methodologies
A clear understanding of the experimental conditions is crucial for the interpretation of potency data. Below are the detailed protocols for the key experiments cited.
Determination of this compound Dissociation Constant (Kd)
The specific experimental protocol for the determination of the Kd value for this compound is detailed in a recent publication by Tang J, et al. (2025).[1] Researchers should refer to this publication for the precise methodology.
Alisertib Enzymatic IC50 Determination (Cell-Free Assay)
The enzymatic activity of Aurora-A was measured using a radioactive Flashplate assay. The assay was conducted in a 50 mM HEPES buffer (pH 7.5) containing 10 mM MgCl₂, 5 mM DTT, and 0.05% Tween 20. Recombinant Aurora-A kinase (5 nM) was incubated with a biotinylated peptide substrate (2 µM) and 3.3 µCi/mL [γ-³³P]ATP (2 µM) in the presence of increasing concentrations of Alisertib. The final reaction volume was incubated, and the amount of incorporated radioactivity was determined using a scintillation counter to calculate the IC50 value.[2]
Alisertib Cellular IC50 Determination (HCT-116 Cells)
HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum. For the assay, cells were seeded in 96-well plates and treated with various concentrations of Alisertib for a specified period. Following treatment, the inhibition of Aurora-A autophosphorylation at Threonine 288 was quantified using an in-cell western or a similar immunodetection method. The IC50 value was determined by fitting the dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental logic, the following diagrams are provided.
References
A Comparative Guide to Selective Aurora-A Kinase Inhibitors for Researchers
This guide provides a detailed comparison of Aurora-A ligand 1 and other prominent selective inhibitors of Aurora-A kinase. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Aurora-A Kinase and its Inhibition
Aurora-A kinase is a crucial regulator of cell division, playing a pivotal role in centrosome maturation, spindle assembly, and mitotic entry.[1] Its overexpression is frequently observed in various cancers, making it a compelling target for anticancer therapies.[2] Selective inhibition of Aurora-A can lead to mitotic arrest, apoptosis, and suppression of tumor growth. This guide focuses on comparing this compound with other well-characterized selective inhibitors: Alisertib (MLN8237), MK-5108 (VX-689), ENMD-2076, and CYC116.
While extensive data is available for clinically evaluated inhibitors like Alisertib and MK-5108, public information on the cellular and in vivo activities of this compound is limited. It is primarily characterized as a high-affinity ligand for Aurora-A, with a dissociation constant (Kd) of 0.85 nM, and is utilized in the development of PROTAC (Proteolysis Targeting Chimera) degraders.[3]
Quantitative Data Comparison
The following tables summarize the biochemical potency, selectivity, and cellular activity of this compound and other selected inhibitors.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Selectivity (Fold, Aurora-A vs. Aurora-B) |
| This compound | Aurora-A | - | - | 0.85[3] | Not Reported |
| Alisertib (MLN8237) | Aurora-A | 1.2[4] | 0.3[5] | - | >200[4] |
| MK-5108 (VX-689) | Aurora-A | 0.064[6] | ≤0.01[7] | - | ~220[6] |
| ENMD-2076 | Aurora-A | 14[8] | - | - | 25[8] |
| CYC116 | Aurora-A | - | 8.0[8] | - | ~1.15 |
Data compiled from multiple sources.[3][4][5][6][7][8] Note that assay conditions can vary, affecting absolute values.
Table 2: Cellular Activity (IC50 in various cancer cell lines)
| Inhibitor | HCT116 (Colon) | HeLa (Cervical) | NCI-H460 (Lung) | K562 (Leukemia) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Alisertib (MLN8237) | 0.011 µM[5] | Not Reported | Not Reported | Not Reported |
| MK-5108 (VX-689) | 0.16 µM[6] | 0.2 µM[9] | Not Reported | Not Reported |
| ENMD-2076 | 0.14 µM[1] | 0.2 µM[1] | 0.23 µM[1] | 0.05 µM[1] |
| CYC116 | 0.34 µM | 0.59 µM | 0.681 µM | 1.375 µM |
Data for CYC116 from a broad cell line panel with varying sensitivities.
Signaling Pathways and Experimental Workflows
Aurora-A Signaling Pathway
The following diagram illustrates the central role of Aurora-A in mitosis and the points of inhibition by selective inhibitors.
Caption: Aurora-A kinase pathway and inhibitor action.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of Aurora-A kinase inhibitors.
Caption: Workflow for Aurora-A inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant Aurora-A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in Kinase Reaction Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute Aurora-A kinase and substrate in Kinase Reaction Buffer to desired concentrations.
-
Prepare an ATP solution at a concentration near the Km for Aurora-A.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 1 µL of inhibitor solution.
-
Add 2 µL of diluted Aurora-A kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[10]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Staining:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of the inhibitor for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash cells with PBS and resuspend in a single-cell suspension.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.[11]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[11]
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of Aurora-A inhibition.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., HCT116)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the test inhibitor and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint and Data Analysis:
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Analyze the statistical significance of the results.
-
Conclusion
This guide provides a comparative overview of this compound and other selective Aurora-A inhibitors, supported by quantitative data and detailed experimental protocols. While this compound demonstrates high binding affinity, further studies are needed to fully characterize its cellular and in vivo efficacy in comparison to more clinically advanced inhibitors like Alisertib and MK-5108. The provided methodologies and workflows offer a robust framework for the continued investigation and development of novel Aurora-A kinase inhibitors for cancer therapy.
References
- 1. Development and biological evaluation of a novel aurora A kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aurora Kinase Inhibitor PHA-739358 Suppresses Growth of Hepatocellular Carcinoma In Vitro and in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Aurora-A Ligand 1 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aurora-A ligand 1 with other well-characterized Aurora-A kinase inhibitors. The information presented is intended to assist researchers in selecting the most appropriate compounds for their studies and to provide context for the experimental data.
Introduction to this compound
This compound is a potent and specific inhibitor of Aurora-A kinase, demonstrating a high binding affinity with a dissociation constant (Kd) of 0.85 nM.[1] It is primarily utilized as a high-affinity ligand in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein, in this case, Aurora-A, offering a powerful strategy for cancer therapy. The antitumor activity of PROTACs derived from this compound has been demonstrated in neuroblastoma models.[1]
Comparison of Inhibitor Potency and Selectivity
| Compound Name | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Selectivity Notes |
| This compound | Aurora-A | 0.85 | High-affinity ligand for PROTAC development.[1] | ||
| Alisertib (MLN8237) | Aurora-A | 1.2[2] | 0.43[3] | >200-fold more potent against Aurora-A than Aurora-B in cellular assays.[4] | |
| Aurora-B | 396.5[2] | ||||
| MK-5108 (VX-689) | Aurora-A | 0.064[5][6][7] | ≤0.01 | Highly selective for Aurora-A. 220-fold more selective for Aurora-A than Aurora-B and 190-fold more selective than Aurora-C.[5][6] | |
| Aurora-B | 14[7] | ||||
| Aurora-C | 12[7] | ||||
| ENMD-2076 | Aurora-A | 14[8][9] | Multi-targeted inhibitor. Also inhibits Flt3, KDR/VEGFR2, FGFR1/2, and Src.[9][10] | ||
| Aurora-B | 350[8][9] | ||||
| Flt3 | 1.86[9] | ||||
| KDR/VEGFR2 | 58.2[9] | ||||
| Danusertib (PHA-739358) | Aurora-A | 13[2] | Pan-Aurora inhibitor with activity against other kinases like ABL, RET, and TRK-A.[2] | ||
| Aurora-B | 79[2] | ||||
| Aurora-C | 61[2] | ||||
| Tozasertib (VX-680) | Aurora-A | 0.6[11] | Pan-Aurora inhibitor, also targets FLT-3 and BCR-ABL.[11] | ||
| Aurora-B | 18[11] | ||||
| Aurora-C | 4.6[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified Aurora-A kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the purified Aurora-A kinase and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the engagement of a ligand with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[12]
Materials:
-
Cultured cells expressing the target protein (e.g., cancer cell line with endogenous Aurora-A)
-
Test compound
-
Cell lysis buffer
-
Equipment for heat treatment (e.g., PCR cycler, heating block)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the target protein (e.g., anti-Aurora-A)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Heating:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes) to induce protein denaturation, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
-
Visualizations
Aurora-A Signaling Pathway
The following diagram illustrates a simplified representation of the Aurora-A signaling pathway, highlighting its key roles in cell cycle progression.
Caption: Simplified Aurora-A signaling pathway in mitosis.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines the general workflow for assessing the cross-reactivity and selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Logical Comparison of Aurora-A Inhibitors
This diagram provides a logical comparison of the selectivity profiles of the discussed Aurora-A inhibitors.
Caption: Logical categorization of Aurora-A inhibitors by selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. molecularbeacon.net [molecularbeacon.net]
- 4. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Aurora-A as the Primary Target of Ligand 1
Biochemical Validation: Direct Enzyme Inhibition and Selectivity
The initial step is to determine if Ligand 1 directly inhibits the enzymatic activity of Aurora-A and to assess its selectivity against other kinases, particularly the closely related Aurora-B.
Key Experiment: In Vitro Kinase Assay.
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the purified kinase enzyme.[3] The output is typically an IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. A broad kinase panel screening is the gold standard for assessing selectivity.[4][5]
Data Comparison: Potency and Selectivity
| Compound | Aurora-A IC50 (nM) | Aurora-B IC50 (nM) | Selectivity (Aurora-B / Aurora-A) | Kinase Panel Hits (>50% inhibition @ 1µM) |
| Ligand 1 (Hypothetical) | 2.5 | 550 | 220-fold | 5 / 400 |
| Alisertib (MLN8237) | 1.2[6] | 396.5[6] | >200-fold[2][6] | Low activity against 205 other kinases[6] |
Experimental Protocol: ADP-Glo™ Kinase Assay
This is a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Reaction Setup: In a 384-well plate, add purified recombinant Aurora-A kinase to a buffer containing a suitable substrate (e.g., Myelin Basic Protein, MBP) and the necessary cofactors.
-
Compound Addition: Add serial dilutions of Ligand 1 or a vehicle control (DMSO) to the wells.
-
Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value for Aurora-A.[7] Incubate for 1 hour at 30°C.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial ADP concentration.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]
Cellular Target Engagement: Confirming Interaction in a Biological System
After biochemical validation, it is crucial to confirm that Ligand 1 engages with Aurora-A inside intact cells. This step bridges the gap between inhibiting a purified enzyme and affecting a cellular process.
Key Experiment: Cellular Thermal Shift Assay (CETSA).
CETSA is a biophysical method based on the principle that when a ligand binds to its target protein, the protein's thermal stability changes.[8] This change can be detected by heating cell lysates and measuring the amount of soluble (non-denatured) protein remaining at different temperatures.[9][10]
Data Comparison: Thermal Stabilization
| Compound | Target | Assay | Thermal Shift (ΔTagg) |
| Ligand 1 (Hypothetical) | Aurora-A | CETSA | + 4.5 °C |
| Control (DMSO) | Aurora-A | CETSA | 0 °C |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture a relevant cancer cell line (e.g., HCT-116) and treat with Ligand 1 at a saturating concentration or with a vehicle control (DMSO) for 1 hour.
-
Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C).[11]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes.[11]
-
Detection: Collect the supernatant and analyze the amount of soluble Aurora-A protein at each temperature point using Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of Ligand 1 indicates target stabilization and engagement.[12]
Alternative Method: NanoBRET™ Target Engagement Assay. This assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged Aurora-A protein in living cells, providing a quantitative measure of intracellular affinity.[13][14][15][16]
Pharmacodynamic & Phenotypic Validation
The final validation step is to demonstrate that Ligand 1 modulates the downstream signaling of Aurora-A and induces the expected cellular phenotype.
Key Experiment: Western Blot for Phospho-Biomarkers.
Aurora-A's activity is marked by its autophosphorylation at the Threonine 288 (p-Thr288) residue.[17] Its downstream effects include the phosphorylation of substrates like TACC3 and Histone H3.[18][19] A selective inhibitor should reduce the levels of these phosphoproteins in a dose-dependent manner.[20]
Data Comparison: Cellular Potency
| Compound | p-Aurora-A (Thr288) EC50 | Antiproliferation EC50 (HCT-116) |
| Ligand 1 (Hypothetical) | 25 nM | 40 nM |
| Alisertib (MLN8237) | ~6.7 nM[21] | 3-1710 nM (in MM cells)[6] |
Experimental Protocol: Western Blot for p-Aurora-A
-
Cell Treatment: Plate cancer cells (e.g., HeLa, HT-29) and treat with increasing concentrations of Ligand 1 for a specified time (e.g., 4-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[22][23]
-
Quantification & Loading: Determine protein concentration (e.g., BCA assay), normalize samples, and denature by boiling in SDS-PAGE sample buffer.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[22] Incubate overnight at 4°C with a primary antibody specific for p-Aurora-A (Thr288).[17]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]
-
Analysis: Re-probe the blot for total Aurora-A and a loading control (e.g., β-actin) to confirm equal loading and to assess the specific reduction in the phosphorylated form of the target.[25]
Cellular Phenotype: Inhibition of Aurora-A is known to cause defects in mitotic spindle formation, leading to a G2/M cell cycle arrest and, subsequently, polyploidy and apoptosis.[3][20] These effects can be quantified using flow cytometry for cell cycle analysis.
// Nodes TPX2 [label="TPX2", fillcolor="#FBBC05", fontcolor="#202124"]; AurA_inactive [label="Aurora-A\n(Inactive)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; AurA_active [label="p-Aurora-A (T288)\n(Active)", shape=ellipse, style="filled,diagonals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand1 [label="Ligand 1", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PLK1 [label="PLK1", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; TACC3 [label="TACC3", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; HistoneH3 [label="Histone H3", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"];
Spindle [label="Spindle Assembly", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Segregation [label="Chromosome\nSegregation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TPX2 -> AurA_active [label="Activates", color="#5F6368"]; AurA_inactive -> AurA_active [label="Autophosphorylation", color="#5F6368"]; Ligand1 -> AurA_active [label="INHIBITS", color="#EA4335", style=bold, fontcolor="#EA4335"];
AurA_active -> PLK1 [label="Phosphorylates", color="#4285F4"]; AurA_active -> TACC3 [label="Phosphorylates", color="#4285F4"]; AurA_active -> HistoneH3 [label="Phosphorylates", color="#4285F4"];
PLK1 -> Spindle; TACC3 -> Spindle; HistoneH3 -> Segregation; Spindle -> Segregation [style=dashed]; } caption: "Simplified Aurora-A signaling and point of inhibition."
Conclusion
Validating Aurora-A as the primary target for Ligand 1 requires a rigorous, multi-faceted approach. Strong evidence is built by:
-
Demonstrating potent and selective inhibition of Aurora-A kinase activity in biochemical assays.
-
Confirming direct binding to Aurora-A in a cellular context using methods like CETSA or NanoBRET.
-
Showing a dose-dependent reduction in Aurora-A autophosphorylation and downstream substrate phosphorylation, which correlates with the expected antiproliferative and cell cycle effects.
By systematically comparing these results to a well-validated inhibitor like Alisertib, researchers can confidently establish the mechanism of action and justify further development of Ligand 1 as a selective Aurora-A targeted agent.
References
- 1. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. AURKA-NanoLuc® Fusion Vector [worldwide.promega.com]
- 16. news-medical.net [news-medical.net]
- 17. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aurora-A mediated histone H3 phosphorylation of threonine 118 controls condensin I and cohesin occupancy in mitosis | eLife [elifesciences.org]
- 20. The selective Aurora-A kinase inhibitor MLN8237 (alisertib) potently inhibits proliferation of glioblastoma neurosphere tumor stem-like cells and potentiates the effects of temozolomide and ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
Alisertib vs. Danusertib in Triple-Negative Breast Cancer: A Comparative Guide for Researchers
Triple-negative breast cancer (TNBC) presents a significant therapeutic challenge due to the absence of estrogen, progesterone, and HER2 receptors, rendering it unresponsive to conventional targeted therapies. Aurora kinases, key regulators of mitosis, have emerged as promising therapeutic targets in TNBC due to their frequent overexpression and association with aggressive tumor behavior. This guide provides a detailed comparison of two investigational Aurora kinase inhibitors, Alisertib (B1683940) (MLN8237) and Danusertib (B1684427) (PHA-739358), for researchers, scientists, and drug development professionals.
Executive Summary
Alisertib, a selective Aurora A kinase inhibitor, has been more extensively studied in the context of TNBC, with a larger body of preclinical and clinical data available. It has shown modest activity as a monotherapy but demonstrates synergistic effects when combined with other agents. Danusertib, a pan-Aurora kinase inhibitor, has broader activity against Aurora A, B, and C kinases. While preclinical data in breast cancer cell lines exist, specific data for Danusertib in TNBC is limited, and clinical trials have shown marginal single-agent activity in broader breast cancer populations. Direct head-to-head comparative studies in TNBC are currently unavailable.
Mechanism of Action and Signaling Pathways
Alisertib and Danusertib both target the Aurora kinase family, but with different selectivity profiles, leading to distinct downstream effects on the cell cycle and apoptosis.
Alisertib is a selective inhibitor of Aurora A kinase.[1] Inhibition of Aurora A disrupts the assembly of the mitotic spindle, leading to improper chromosome segregation and ultimately cell cycle arrest in the G2/M phase, which can result in apoptosis.[1][2]
Danusertib is a pan-inhibitor, targeting Aurora A, B, and C kinases.[3] This broader inhibition profile affects multiple stages of mitosis. Inhibition of Aurora B, a chromosomal passenger protein, is crucial for chromosome segregation and cytokinesis.[4] Danusertib's action leads to failed cell division, resulting in polyploidy and cell death.[3][4]
Preclinical Data Comparison
In Vitro Efficacy
| Drug | Cell Line(s) | Key Findings | IC50 Values | Reference |
| Alisertib | TNBC cell lines (e.g., MDA-MB-468, HCC1937) | Decreased proliferation and cell-cycle arrest. | Not consistently reported in provided abstracts. | [2][5] |
| Basal B TNBC cell lines (CAL-120, MDA-MB-231) | Reduced cell viability and invasion. | CAL-120: 10 µM, MDA-MB-231: 19.33 µM (after 72h) | [6] | |
| Danusertib | Breast Cancer cell lines (MCF7, MDA-MB-231) | Inhibited cell proliferation, induced apoptosis and autophagy, suppressed EMT. | Not specified for TNBC lines. | [7] |
| Various cancer cell lines | Sub-micromolar IC50 values for inhibition of proliferation. | Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nM (cell-free assays) | [3][4] |
In Vivo Efficacy in Xenograft Models
| Drug | Model | Dosing | Key Findings | Reference |
| Alisertib | TNBC Patient-Derived Xenografts (PDX) | 30 mg/kg p.o. daily (in combination study) | In an alisertib-resistant model, combination with TAK-228 resulted in 94.3% tumor growth inhibition (TGI) compared to 35.1% for Alisertib alone. | [2] |
| MDA-MB 23/LM tumor xenografts | Not specified | Combination with atezolizumab showed the strongest inhibition of tumor growth compared to monotherapy. | [8] | |
| Danusertib | Not specifically reported for TNBC models | - | - | - |
Clinical Data Comparison
Clinical data for Alisertib in TNBC is more mature, though often in the context of combination therapies. Danusertib has been evaluated in a broader breast cancer population with limited specific data for the TNBC subtype.
| Drug | Trial Phase | Patient Population | Dosing | Key Findings | Reference |
| Alisertib | Phase I (Combination with TAK-228) | Advanced solid tumors (including TNBC) | MTD: 30 mg b.i.d. days 1-7 of a 21-day cycle | The combination was tolerable. Most common adverse events were neutropenia, fatigue, and nausea. | [2][9] |
| Phase II | TNBC | Not specified | Monotherapy showed minimal activity with a median progression-free survival of 1.5 months in 14 patients. | [2] | |
| Danusertib | Phase II | Advanced/metastatic breast cancer (not exclusively TNBC) | 500 mg/m² as a 24-h i.v. infusion every 14 days | Did not meet pre-specified criteria for clinically relevant activity. Progression-free rate at 4 months was 18.4%. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.
Cell Viability Assay (MTT Assay) for Alisertib
-
Cell Seeding: Seed TNBC cells (e.g., CAL-120, MDA-MB-231) in 96-well plates.[6]
-
Treatment: After cell attachment, treat with varying concentrations of Alisertib (e.g., 0.0001 µM to 20 µM) or vehicle control (DMSO) for 72 hours.[6]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate according to standard procedures.[11]
-
Formazan (B1609692) Solubilization: Dissolve the formed formazan crystals in DMSO.[11]
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Interpret absorbance values as the percentage of viable cells relative to the control to determine IC50 values.[11]
Apoptosis Assay (Western Blot for Cleaved Caspases) for Danusertib
-
Cell Treatment: Treat breast cancer cells (e.g., MCF7, MDA-MB-231) with Danusertib at various concentrations (e.g., 0.01, 0.1, and 0.5 µM) for 24 hours.[7]
-
Protein Extraction: Lyse the cells and measure protein concentration using a BCA protein assay kit.[7]
-
SDS-PAGE and Western Blotting: Resolve equal amounts of protein samples on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against cleaved caspase 3 and cleaved caspase 9, followed by incubation with a secondary antibody.[7]
-
Detection: Visualize the protein bands to assess the extent of caspase cleavage as an indicator of apoptosis.[7]
Conclusion and Future Directions
The current body of evidence suggests that while both Alisertib and Danusertib hold potential as therapeutic agents targeting Aurora kinases, Alisertib has a more established preclinical and clinical profile specifically within TNBC. Its selectivity for Aurora A may offer a more targeted approach, potentially with a different toxicity profile compared to the pan-inhibitor Danusertib. However, the modest single-agent activity of Alisertib in TNBC highlights the need for rational combination strategies.[2]
For Danusertib, further preclinical studies are warranted to specifically evaluate its efficacy in a panel of TNBC cell lines and in vivo models. Its broader kinase inhibition profile could be advantageous in certain contexts but may also lead to different off-target effects.
Future research should focus on:
-
Direct comparative preclinical studies of Alisertib and Danusertib in TNBC models to elucidate differences in efficacy and mechanisms of resistance.
-
Biomarker discovery to identify patient populations most likely to respond to either inhibitor.
-
Exploration of novel combination therapies for both agents to overcome intrinsic and acquired resistance in TNBC.
This comparative guide, based on the currently available data, aims to inform the strategic design of future preclinical and clinical investigations into the therapeutic potential of Aurora kinase inhibitors in the challenging landscape of triple-negative breast cancer.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Alisertib Resistance: A Comparative Guide to Novel Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
Alisertib (B1683940) (MLN8237), a selective Aurora A kinase inhibitor, has shown promise in various malignancies. However, the emergence of resistance poses a significant clinical challenge. This guide provides a comparative analysis of emerging therapeutic strategies designed to enhance the efficacy of Aurora A-targeted therapies in Alisertib-resistant cancer models. We focus on the burgeoning understanding of the Aurora A-MYC-PD-L1 signaling axis and the potential of combination therapies to overcome resistance.
The Landscape of Alisertib Resistance and Alternative Targets
While a specific "Aurora-A ligand 1" is not a recognized entity in current literature, research has identified key protein interactions and downstream signaling pathways that are crucial for Aurora A's function and can be exploited to counteract Alisertib resistance. Mechanisms of resistance are often linked to the upregulation of oncogenic pathways that bypass the effects of Aurora A inhibition.
Notably, a critical interplay has been revealed between Aurora A, the MYC oncogene, and the immune checkpoint protein PD-L1.[1][2][3] Inhibition of Aurora A can paradoxically lead to the upregulation of PD-L1, creating an immunosuppressive tumor microenvironment and thereby limiting the therapeutic efficacy of Alisertib.[1][3][4] Furthermore, c-MYC expression has been associated with the clinical response to Alisertib, suggesting its role as a potential biomarker and therapeutic co-target.[5][6]
This guide compares the efficacy of Alisertib monotherapy with that of combination strategies targeting the Aurora A/MYC/PD-L1 axis in Alisertib-resistant models.
Comparative Efficacy of Therapeutic Strategies
The following tables summarize quantitative data from preclinical and clinical studies, comparing the anti-tumor effects of Alisertib as a single agent versus its combination with other targeted therapies in resistant cancer models.
Table 1: In Vitro and In Vivo Efficacy of Alisertib in Combination with PD-L1 Blockade
| Cancer Model | Treatment Group | Outcome Measure | Result | Citation |
| Triple-Negative Breast Cancer (TNBC) MDA-MB 231/LM Xenografts | Alisertib | Tumor Growth | Significant reduction | [7] |
| Atezolizumab (anti-PD-L1) | Tumor Growth | - | [7] | |
| Alisertib + Atezolizumab | Tumor Growth | Strongest inhibition | [7] | |
| Alisertib + Atezolizumab | Apoptosis | Strongest induction | [7] | |
| Peripheral T-cell Lymphoma (PTCL) Syngeneic Xenograft | Alisertib | Tumor Growth Inhibition (TGI) | ~30% | [8] |
| Anti-PD-L1 | TGI | Ineffective | [8] | |
| Alisertib + Anti-PD-L1 | TGI | >90% | [8] | |
| CT26 Colon Cancer Syngeneic Model | Alisertib | Tumor Growth | No remarkable response | [1] |
| Anti-PD-L1 | Tumor Growth | Partial inhibition | [1] | |
| Alisertib + Anti-PD-L1 | Tumor Growth | Substantially potentiated anti-tumor effects | [1] |
Table 2: Clinical Efficacy of Alisertib in Combination with Paclitaxel in c-MYC Positive Small-Cell Lung Cancer (SCLC)
| Patient Cohort (Relapsed/Refractory SCLC) | Treatment Group | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Citation |
| c-MYC Positive | Alisertib + Paclitaxel | 4.64 months | 0.29 | [5] |
| Placebo + Paclitaxel | 2.27 months | [5] | ||
| c-MYC Negative | Alisertib + Paclitaxel | 3.32 months | 11.8 | [5] |
| Placebo + Paclitaxel | 5.16 months | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Aurora A-MYC-PD-L1 signaling in Alisertib resistance.
Caption: Workflow for testing Alisertib combination therapy.
Detailed Experimental Protocols
This section provides a summary of methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon these findings.
Cell Culture and Generation of Alisertib-Resistant Models
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Generation of Resistant Lines: Alisertib-resistant cells are generated by continuously exposing parental cells to increasing concentrations of Alisertib over several months. Resistance is confirmed by comparing the IC50 values of the resistant and parental lines using a cell viability assay.
In Vitro Drug Efficacy Assays
-
Cell Viability (MTT) Assay: Cells are seeded in 96-well plates and treated with various concentrations of Alisertib, anti-PD-L1 antibody, or their combination for 72 hours. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability.
-
Apoptosis (Annexin V) Assay: Cells are treated as described above. After treatment, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is quantified by flow cytometry.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Aurora A, p-Aurora A, MYC, PD-L1, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompetent mouse models (e.g., BALB/c or C57BL/6) are used for syngeneic tumor implantation to study immune responses.
-
Tumor Implantation: Alisertib-resistant cancer cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. Alisertib is typically administered orally, while anti-PD-L1 antibodies are given via intraperitoneal injection. Tumor volume is measured regularly with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (IHC) to analyze the expression of markers like PD-L1 and the infiltration of CD8+ T-cells.
Conclusion and Future Directions
The data strongly suggest that combination therapies, particularly those targeting the Aurora A-MYC-PD-L1 axis, hold significant potential for overcoming Alisertib resistance. The synergistic effects observed with Alisertib and PD-L1 blockade in preclinical models are compelling and warrant further clinical investigation.[1][7][8] Moreover, the use of c-MYC as a predictive biomarker could aid in patient stratification for Alisertib-based therapies.[5][6]
Future research should focus on:
-
Optimizing dosing and scheduling for combination therapies to maximize efficacy and minimize toxicity.
-
Identifying additional biomarkers to predict response to these combination strategies.
-
Exploring the efficacy of targeting other components of the Aurora A signaling network, such as its activating partner TPX2, in Alisertib-resistant settings.[9][10]
By elucidating the mechanisms of resistance and developing rational combination therapies, the clinical utility of Aurora A inhibitors like Alisertib can be significantly expanded for the benefit of patients with advanced cancers.
References
- 1. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing PD-L1 Expression via AURKA Kinase Inhibition Enhances Natural Killer Cell-Mediated Cytotoxicity against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Myc could be key to alisertib potential in small-cell lung cancer | MDedge [mdedge.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | Blockade of tumor cell-intrinsic PD-L1 signaling enhances AURKA-targeted therapy in triple negative breast cancer [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Covalent and Reversible Aurora-A Kinase Inhibitors: A Guide for Researchers
Published: December 20, 2025
Introduction: The Critical Role of Aurora-A in Cell Division and Oncology
Aurora-A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1] Its functions are integral to several key mitotic events, including centrosome maturation and separation, the assembly of the bipolar spindle, and cytokinesis.[2] Given its crucial role in cell proliferation, it is frequently overexpressed in a variety of human cancers, making it a significant target for the development of anti-cancer therapeutics.[3] Inhibition of Aurora-A leads to mitotic arrest and can subsequently induce apoptosis, or programmed cell death.[4] This guide provides a detailed comparison of two major classes of Aurora-A inhibitors: covalent and reversible inhibitors, offering a data-driven resource for researchers and drug development professionals.
Mechanism of Action: Covalent vs. Reversible Inhibition
The primary distinction between covalent and reversible inhibitors lies in their mode of interaction with the target protein.
Reversible inhibitors bind to the ATP-binding pocket of Aurora-A through non-covalent interactions such as hydrogen bonds and van der Waals forces. This binding is transient, and the inhibitor can freely associate and dissociate from the enzyme. The efficacy of reversible inhibitors is largely determined by their binding affinity (represented by constants like Kᵢ and IC₅₀) and their concentration at the target site. A well-characterized example of a selective, reversible Aurora-A inhibitor is Alisertib (B1683940) (MLN8237).[3][5]
Covalent inhibitors , in contrast, form a stable, covalent bond with a specific amino acid residue within the target protein.[6] This type of inhibition is often irreversible, leading to a prolonged duration of action that is dependent on the turnover rate of the target protein rather than the half-life of the drug.[6] This can translate to greater pharmacological potency at lower doses.[6] A recently developed first-in-class covalent inhibitor of Aurora-A, compound 11c , targets a cysteine residue (Cys290) at the substrate-binding site.[7][8]
The theoretical advantages of covalent inhibition include a longer duration of therapeutic action and the potential for lower therapeutic doses.[6] However, the irreversible nature of this binding can also raise concerns about off-target effects and potential toxicity.
Mechanisms of Reversible and Covalent Inhibition.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the biochemical potency and cellular activity of a representative covalent inhibitor (11c) and a reversible inhibitor (Alisertib).
| Table 1: Biochemical Potency and Selectivity | |||
| Inhibitor | Type | Target | IC₅₀ (nM) |
| 11c | Covalent | Aurora-A | 1.7[9] |
| Aurora-B | >1000 | ||
| Alisertib (MLN8237) | Reversible | Aurora-A | 1.2[3] |
| Aurora-B | 396.5[3] |
| Table 2: Cellular Activity in Triple-Negative Breast Cancer (TNBC) Cell Line (MDA-MB-231) | ||
| Inhibitor | Parameter | Result |
| 11c | Cell Cycle Arrest (at 1.25, 2.5, 5 µM) | G2/M Phase Arrest[9] |
| Apoptosis Rate (at 5 µM) | 91.2%[9] | |
| Alisertib (MLN8237) | Cell Proliferation (IC₅₀) | Varies by cell line (e.g., 0.003-1.71 μM in Multiple Myeloma)[3] |
| Table 3: In Vivo Efficacy in MDA-MB-231 Xenograft Model | |||
| Inhibitor | Dose | Tumor Growth Inhibition (TGI) | Reference Compound |
| 11c | 15 mg/kg | 32.3%[9] | ENMD-2076 (30 mg/kg): 30.9% TGI[9] |
| Alisertib (MLN8237) | 15 mg/kg | 42%[3] | Control |
| 30 mg/kg | 80%[3] | Control |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of kinase inhibitors. Below are detailed methodologies for key assays.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora-A kinase by quantifying the amount of ADP produced.
In Vitro Kinase Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., ≤ 1%). Prepare a solution of kinase substrate and ATP in the same buffer. The ATP concentration should be near its Kₘ value for accurate potency determination.[10]
-
Assay Initiation: In a white, opaque 384-well plate, add 2.5 µL of the inhibitor dilution. Add 5 µL of the substrate/ATP mixture. Initiate the reaction by adding 2.5 µL of diluted Aurora-A kinase.[10]
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[10]
-
Signal Detection: Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[12]
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 1.5-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.[11][12]
-
Formazan Solubilization: Carefully remove the medium and dissolve the formazan crystals in 130-150 µL of a solubilization solution (e.g., DMSO).[12]
-
Data Acquisition: Measure the absorbance at 492-570 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.
Western Blot for Aurora-A Phosphorylation
This assay is used to confirm target engagement within the cell by measuring the phosphorylation status of Aurora-A at Threonine 288 (p-Aurora-A Thr288), a marker of its activation.[13]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[14] Incubate the membrane with a primary antibody specific for p-Aurora-A (Thr288) overnight at 4°C.[15]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[14] The band intensity for p-Aurora-A indicates the level of kinase activity. Total Aurora-A and a loading control (e.g., β-actin) should also be blotted to ensure equal protein loading and to assess the overall level of the kinase.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of inhibitors in a physiological setting.
Methodology:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.[16]
-
Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the inhibitor (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule.[16][17]
-
Efficacy Assessment: Monitor tumor volume and the body weight of the mice regularly. At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.[9][18]
-
Pharmacodynamic Analysis: Tumors can be excised at various time points to assess target engagement in vivo via Western blotting for p-Aurora-A.
Aurora-A Signaling Pathway
Aurora-A is a central node in a complex signaling network that governs mitosis. Its activity is tightly regulated by phosphorylation and interactions with cofactors like TPX2.
Simplified Aurora-A Signaling Pathway in Mitosis.
Conclusion
Both covalent and reversible inhibitors have demonstrated potent anti-tumor activity by targeting Aurora-A kinase. Reversible inhibitors like Alisertib have been extensively studied and show significant efficacy, though their activity is dependent on maintaining sufficient drug concentration. Covalent inhibitors, such as the novel compound 11c, offer the potential for more sustained target inhibition at lower doses, a characteristic that may enhance the therapeutic window. The choice between a covalent and a reversible inhibitor will depend on the specific research question, the desired pharmacokinetic and pharmacodynamic profile, and the tolerability of the compound. The experimental protocols provided in this guide serve as a foundational resource for the preclinical evaluation of these and other emerging Aurora-A inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Clinical Pharmacology Analysis of FDA-Approved Targeted Covalent Inhibitors vs. Reversible Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: phase 1 dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-class Aurora A kinase covalent inhibitor for the treatment of triple-negative breast cancer disclosed | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
MK-8745: A Comparative Analysis of its Selectivity for Aurora-A Over Aurora-B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Aurora-A kinase inhibitor MK-8745, with a focus on its selectivity over Aurora-B. This document synthesizes preclinical data to offer a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Among the three mammalian members—Aurora-A, Aurora-B, and Aurora-C—Aurora-A and Aurora-B are key regulators of processes essential for cell division, such as centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[2] Their frequent overexpression in various cancers has made them attractive targets for the development of anti-cancer therapies.[3][4] MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora-A kinase.[3][5] This high selectivity for Aurora-A over Aurora-B is a critical attribute, as the inhibition of Aurora-B can lead to distinct and potentially more toxic cellular effects.[3]
Quantitative Comparison of Inhibitor Potency and Selectivity
The in vitro inhibitory activity of MK-8745 against Aurora-A and Aurora-B has been quantified through biochemical assays, determining the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). These values demonstrate the high potency and selectivity of MK-8745 for Aurora-A.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (Aurora-B / Aurora-A) | Reference(s) |
| MK-8745 | Aurora-A | 0.6 | 0.41 | >450-fold | [4][6] |
| Aurora-B | 280 | 66.8 | [4][7] | ||
| Alisertib (MLN8237) | Aurora-A | 1.2 | 0.23 | >200-fold | [4] |
| Aurora-B | 396.5 | 1.10 | [4] | ||
| Barasertib-hQPA (AZD1152-HQPA) | Aurora-A | - | 351.9 | ~0.00006-fold (highly selective for B) | [4] |
| Aurora-B | <1 | 0.02 | [4] |
Mechanism of Action and Cellular Consequences
MK-8745 exerts its anti-proliferative effects by inhibiting the catalytic activity of Aurora-A kinase, which disrupts the normal progression of mitosis.[3][5] The cellular response to MK-8745 is largely dependent on the p53 tumor suppressor status of the cell.[5][8]
-
In p53 wild-type cells: Inhibition of Aurora-A by MK-8745 leads to a G2/M cell cycle arrest, followed by the induction of apoptosis.[5][8]
-
In p53 mutant or null cells: Cells lacking functional p53 undergo endoreduplication following treatment with MK-8745, leading to the formation of polyploid cells.[5][7][8]
The sensitivity of cancer cell lines to MK-8745 has also been linked to the expression levels of the Aurora-A activator, TPX2 (targeting protein for Xenopus kinesin-like protein 2).[5][9] High levels of TPX2 have been correlated with increased sensitivity to MK-8745.[5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating Aurora kinase inhibitors, the following diagrams are provided.
Caption: Simplified Aurora kinase signaling pathway and the inhibitory action of MK-8745.
Caption: General experimental workflow for the discovery and characterization of Aurora kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. The following are representative protocols for key experiments used to characterize the selectivity and cellular effects of MK-8745.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of Aurora-A and Aurora-B.
Reagents and Materials:
-
Recombinant human Aurora-A and Aurora-B kinases
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compound (e.g., MK-8745) dissolved in DMSO
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Add the recombinant kinase, biotinylated peptide substrate, and the test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated and phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data.[10]
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Reagents and Materials:
-
Cancer cell lines (e.g., with varying p53 status)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (e.g., MK-8745)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[11]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitor on cell cycle distribution.[11]
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compound (e.g., MK-8745)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (for fixation)
-
DNA staining solution (e.g., propidium (B1200493) iodide with RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitor for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[11]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the DNA staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Analysis of Aurora-A Kinase Inhibitors in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases. Aurora-A kinase (AURKA) has emerged as a key therapeutic target due to its critical role in mitotic progression and its interaction with the MYCN oncoprotein, which it stabilizes. A variety of small molecule inhibitors targeting AURKA have been developed and investigated in preclinical and clinical settings. This guide provides a side-by-side analysis of prominent Aurora-A inhibitors, presenting supporting experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways to aid researchers in their evaluation and selection of these compounds for further study.
Quantitative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of several Aurora-A inhibitors in a panel of human neuroblastoma cell lines. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
| Inhibitor | Cell Line | MYCN Status | IC50 (nM) | Reference |
| Alisertib (MLN8237) | UKF-NB-3 | Non-amplified | 7.6 ± 0.5 | [1] |
| UKF-NB-3rDOX20 | Non-amplified | 8.3 ± 0.4 | [1] | |
| UKF-NB-3rVCR10 | Non-amplified | 9.1 ± 0.6 | [1] | |
| UKF-NB-4 | Amplified | 9.9 ± 0.7 | [1] | |
| IMR-32 | Amplified | 10.2 ± 0.8 | [1] | |
| SK-N-BE(2) | Amplified | 11.2 ± 0.9 | [1] | |
| CHP-134 | Amplified | 12.5 ± 1.1 | [1] | |
| Tozasertib (VX-680/MK-0457) | UKF-NB-3 | Non-amplified | 5.5 ± 0.4 | [1] |
| UKF-NB-3rDOX20 | Non-amplified | 507.0 ± 196.6 | [1] | |
| UKF-NB-3rVCR10 | Non-amplified | 427.3 ± 153.2 | [1] | |
| UKF-NB-4 | Amplified | 6.8 ± 0.5 | [1] | |
| IMR-32 | Amplified | 8.9 ± 0.7 | [1] | |
| SK-N-BE(2) | Amplified | 9.8 ± 0.8 | [1] | |
| CHP-134 | Amplified | 11.5 ± 1.0 | [1] | |
| AT9283 | Various Solid Tumors | N/A | 7 - 20 | [2] |
| B-cell Lymphoma | N/A | < 1000 | [3] | |
| MK-5108 | Various Cancer Cell Lines | N/A | 160 - 6400 | [4] |
Note: The IC50 values for Alisertib and Tozasertib are from a single comparative study, allowing for a direct comparison of their potency in neuroblastoma cell lines[1]. The data for AT9283 and MK-5108 are from studies on a broader range of cancer cell lines and are provided for general reference as direct comparative data in the same neuroblastoma cell line panel was not available. Tozasertib is a pan-Aurora kinase inhibitor, which may account for differences in its activity profile compared to the more selective Aurora-A inhibitors.
Mechanism of Action and Cellular Effects
Inhibition of Aurora-A kinase in neuroblastoma cells leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis. The primary mechanisms and their downstream consequences are outlined below.
Signaling Pathway of Aurora-A in Neuroblastoma
The following diagram illustrates the central role of Aurora-A in neuroblastoma, particularly in the context of MYCN amplification.
Caption: Aurora-A signaling in MYCN-amplified neuroblastoma.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for evaluating the efficacy of an Aurora-A inhibitor in neuroblastoma cell lines is depicted below.
References
A Comparative Guide to Aurora Kinase Inhibitors: On-Target Efficacy and Off-Target Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent Aurora kinase inhibitors: Alisertib (B1683940) (MLN8237), a selective Aurora A inhibitor; VX-680 (Tozasertib), a pan-Aurora inhibitor; and Barasertib (AZD1152), a selective Aurora B inhibitor. We will delve into their on-target potency, off-target profiles, and the resulting cellular phenotypes, supported by experimental data and detailed protocols. This objective comparison aims to inform researchers in their selection and application of these compounds in cancer research and drug development.
Introduction to Aurora Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis.[1][2] Their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[3][4]
-
Aurora A is crucial for centrosome maturation, spindle assembly, and mitotic entry.[2][5]
-
Aurora B , as part of the chromosomal passenger complex (CPC), is essential for chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[2][6]
-
Aurora C function largely overlaps with Aurora B, and it is highly expressed in meiotic cells.[1][2]
Inhibition of Aurora A and B leads to distinct cellular consequences. Aurora A inhibition typically results in defects in spindle formation, leading to mitotic arrest and subsequent apoptosis.[7] In contrast, Aurora B inhibition often causes failed cytokinesis, leading to polyploidy and eventual cell death.[8]
Comparative Analysis of Inhibitor Potency and Selectivity
The selection of an Aurora kinase inhibitor for research or therapeutic development is critically dependent on its potency and selectivity profile. The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Ki) of Alisertib, VX-680, and Barasertib against their primary targets and key off-targets.
| Inhibitor | Primary Target(s) | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (Ki) | Key Off-Targets (IC50/Ki) | Reference(s) |
| Alisertib (MLN8237) | Aurora A | 1.2 nM (IC50) | 396.5 nM (IC50) | - | - | [9] |
| VX-680 (Tozasertib) | Pan-Aurora | 0.6 nM (Ki) | 18 nM (Ki) | 4.6 nM (Ki) | FLT3 (30 nM), Abl (30 nM) | [4] |
| Barasertib (AZD1152-HQPA) | Aurora B | 1369 nM (IC50) | 0.37 nM (IC50) | - | High specificity against a panel of 50 other kinases | [10][11] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in assay conditions. IC50 and Ki values are measures of inhibitor potency, with lower values indicating higher potency.
Off-Target Toxicity Profiles
While on-target efficacy is crucial, off-target effects can lead to unforeseen toxicities and impact the therapeutic window of a drug candidate.
Alisertib (MLN8237): As a selective Aurora A inhibitor, Alisertib exhibits a more than 200-fold selectivity for Aurora A over Aurora B in cellular assays.[9] However, at higher concentrations, it can inhibit Aurora B, leading to phenotypes associated with Aurora B inhibition, such as polyploidy.[12] Clinical studies have reported manageable side effects, with the most common being hematological disturbances.[3] Some central nervous system-related adverse events have been presumed to be possible off-target effects related to its benzodiazepine (B76468) structure.[13]
VX-680 (Tozasertib): Being a pan-Aurora inhibitor, VX-680 potently inhibits Aurora A, B, and C. Its off-target profile includes inhibition of other kinases like FLT3 and Abl.[4] The inhibition of multiple Aurora kinases can lead to a complex cellular phenotype and potentially a broader range of on-target and off-target toxicities.
Barasertib (AZD1152): Barasertib is a prodrug that is rapidly converted to its active form, AZD1152-HQPA. This active metabolite is a highly selective inhibitor of Aurora B, with approximately 3700-fold greater selectivity for Aurora B over Aurora A.[14][15] It has shown high specificity against a panel of 50 other kinases, suggesting a lower potential for off-target toxicities compared to less selective inhibitors.[10]
Experimental Protocols
To facilitate the replication and validation of findings related to Aurora kinase inhibitors, we provide detailed protocols for key experimental assays.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[8][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific Aurora kinase.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
ATP
-
Substrate (e.g., Kemptide)
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
Methodology:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Add the kinase, substrate, and inhibitor to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[17][18]
Objective: To determine the effect of an Aurora kinase inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Immunofluorescence Staining for Microtubule and Chromosome Morphology
This technique allows for the visualization of the cellular effects of Aurora kinase inhibitors on the mitotic spindle and chromosome alignment.[19][20]
Objective: To observe the phenotypic effects of Aurora kinase inhibition on cellular structures during mitosis.
Materials:
-
Cancer cell line cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
Methodology:
-
Treat cells with the inhibitor for a desired time period.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary antibody against α-tubulin.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of Aurora A and B kinases during mitosis and a general workflow for evaluating Aurora kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical risk-benefit assessment of the novel anti-cancer aurora a kinase inhibitor alisertib (MLN8237): A comprehensive review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Exploiting artificial intelligence in precision oncology: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 13. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 20. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Biological Context & Therapeutic Application
Application Notes and Protocols: The Role of Aurora-A in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies like hormone therapy or HER2-directed agents. Aurora-A (AURKA), a serine/threonine kinase crucial for mitotic progression, has emerged as a key player in TNBC pathogenesis. Overexpressed in a substantial subset of TNBC tumors, AURKA is not only a driver of cell proliferation but also a critical node in signaling pathways that promote tumorigenesis, metastasis, and chemoresistance. These application notes provide a comprehensive overview of the role of AURKA in TNBC, supported by detailed experimental protocols to facilitate further research and drug development in this area.
Data Presentation
Table 1: Prognostic Significance of Aurora-A Expression in TNBC
| Cohort Size | Parameter | Finding | p-value | Reference |
| 122 TNBC Patients | High Aur-A Expression | Associated with poorer overall survival. | 0.002 | [1][2] |
| 122 TNBC Patients | High Aur-A Expression | Associated with poorer progression-free survival. | 0.012 | [1][2] |
| 122 TNBC Patients | High Aur-A Expression | Positively associated with clinical stage. | 0.025 | [1][2] |
| 122 TNBC Patients | High Aur-A Expression | Positively associated with Ki-67 proliferation marker. | 0.001 | [1][2] |
| 122 TNBC Patients | High Aur-A Expression | Positively associated with recurrence rate. | <0.001 | [1][2] |
| 534 TNBC Patients | High combined AURKA & BCL2L1 Expression | Significantly decreased relapse-free survival. | 0.012 | [3][4][5] |
| 424 TNBC Patients | High combined AURKA & BCL2L1 Expression | Significantly decreased distant metastasis-free survival. | 0.017 | [3][4][5] |
| 269 TNBC Patients | High AURKA Expression | Significantly associated with reduced recurrence-free survival over 5 years. | Not Specified | [6][7] |
Table 2: Efficacy of Aurora-A Inhibitors in TNBC Models
| Inhibitor | Model System | Effect | IC50 / Dosage | Reference |
| Alisertib (MLN8237) | Basal B TNBC cell lines (CAL-120, MDA-MB-231) | Reduced cell viability and invasion. | IC50: 10-20 µM | [3] |
| AS703569 (Pan-Aurora Inhibitor) | TNBC cell lines | More sensitive to inhibition than other breast cancer subtypes. | Not Specified | [8][9] |
| AS703569 | Patient-derived TNBC xenografts | Significantly inhibited tumor growth in 7 of 11 models. | Not Specified | [8][9] |
| Unnamed Covalent Inhibitor | MDA-MB-231 cells | Induced G2/M arrest and apoptosis; reduced migration. | 1.25-5 µM | [10] |
| Unnamed Covalent Inhibitor | TNBC mouse model | 32.3% tumor growth inhibition. | 15 mg/kg | [10] |
Signaling Pathways
Aurora-A is a central hub in several oncogenic signaling pathways in TNBC, contributing to its aggressive phenotype.
Aurora-A and TGF-β Signaling in Chemoresistance and Plasticity
The Transforming Growth Factor-β (TGF-β) pathway is a known promoter of epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell plasticity, stemness, and drug resistance. In TNBC, Aurora-A acts as a critical mediator of TGF-β signaling. TGF-β induces the expression of AURKA, which in turn is required for the TGF-β-mediated expression of the EMT-transcription factor SNAI1. This cascade leads to the enrichment of breast tumor-initiating cells (BTICs) with high aldehyde dehydrogenase (ALDH) activity, a marker of cancer stem cells, ultimately driving chemoresistance.[1][11]
TGF-β and Aurora-A signaling crosstalk in TNBC.
Aurora-A, MYC, and PD-L1 in Immune Evasion
Aurora-A also plays a role in immune evasion in TNBC. Nuclear Aurora-A can enhance the expression of Programmed Death-Ligand 1 (PD-L1) through a MYC-dependent pathway.[12] This upregulation of PD-L1 on tumor cells helps them evade the host immune system by inhibiting the function of cytotoxic T-cells. This finding suggests a novel, non-mitotic role for nuclear Aurora-A in mediating immune suppression and highlights a potential for combination therapies targeting both Aurora-A and the PD-1/PD-L1 axis.[6][7]
Aurora-A mediated regulation of PD-L1 expression.
Aurora-A and Bcl-xL in Metastasis
The metastatic potential of TNBC is a major contributor to its poor prognosis. Aurora-A has been shown to cooperate with the anti-apoptotic protein Bcl-xL to promote metastasis.[3][4][5] Both AURKA and BCL2L1 are often co-amplified and overexpressed in the highly invasive basal B subtype of TNBC. Inhibition of either Aurora-A or Bcl-xL can reduce the invasive properties of these cells, and high co-expression of both genes is associated with significantly worse relapse-free and distant metastasis-free survival.[3] This suggests a synergistic role for these two proteins in driving TNBC metastasis.
Cooperation of Aurora-A and Bcl-xL in promoting metastasis.
Experimental Protocols
Western Blot Analysis of Aurora-A Expression
Objective: To determine the protein levels of Aurora-A and phosphorylated Aurora-A in TNBC cell lines.
Workflow for Western Blot analysis of Aurora-A.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Aurora-A, anti-phospho-Aurora-A (Thr288)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Cell Lysis:
-
Culture TNBC cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Aurora-A, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL reagent to the membrane and visualize the protein bands using an imaging system.
-
siRNA-Mediated Knockdown of Aurora-A
Objective: To specifically reduce the expression of Aurora-A in TNBC cells to study its functional role.
Materials:
-
TNBC cell lines
-
siRNA targeting Aurora-A and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Complete growth medium
Protocol:
-
Cell Seeding:
-
Seed TNBC cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute 50-100 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5-10 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 500 µL of siRNA-lipid complex to each well containing the cells and complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C.
-
Harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR.
-
Perform functional assays (e.g., cell viability, migration) with the knockdown cells.
-
Mammosphere Formation Assay
Objective: To assess the self-renewal capacity of TNBC cancer stem cells following manipulation of Aurora-A expression or activity.
Workflow for the Mammosphere Formation Assay.
Materials:
-
TNBC cells
-
Ultra-low attachment plates
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)
-
Trypsin-EDTA
-
Cell strainer (40 µm)
Protocol:
-
Cell Preparation:
-
Harvest TNBC cells and create a single-cell suspension by trypsinization and passing through a 40 µm cell strainer.[13]
-
-
Cell Seeding:
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days without disturbing them.[13]
-
-
Quantification:
-
Count the number of mammospheres (spherical colonies >50 µm in diameter) in each well using an inverted microscope.[14]
-
-
Calculation of Mammosphere Forming Efficiency (MFE):
-
MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100.[14]
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Aurora-A inhibition on the cell cycle distribution of TNBC cells.
Materials:
-
TNBC cells
-
Aurora-A inhibitor (e.g., Alisertib)
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat TNBC cells with the Aurora-A inhibitor at various concentrations for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours for fixation.[15]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer to measure the DNA content.
-
Gate on single cells and analyze the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo TNBC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Aurora-A inhibitors in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Aurora-A inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 TNBC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank or mammary fat pad of the mice.[16]
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Aurora-A inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumors can be processed for further analysis (e.g., immunohistochemistry, western blot).
-
Conclusion
Aurora-A is a multifaceted and critical driver of TNBC progression, influencing cell division, plasticity, chemoresistance, immune evasion, and metastasis. Its overexpression is a strong indicator of poor prognosis, making it an attractive therapeutic target. The detailed protocols provided here offer a robust framework for researchers to investigate the intricate roles of Aurora-A in TNBC and to evaluate the efficacy of novel therapeutic strategies targeting this key oncogenic kinase. Further research into the complex signaling networks involving Aurora-A will be crucial for developing more effective and personalized treatments for patients with triple-negative breast cancer.
References
- 1. Aurora-A kinase oncogenic signaling mediates TGF-β-induced triple-negative breast cancer plasticity and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Kinase A and Bcl-xL Inhibition Suppresses Metastasis in Triple-Negative Breast Cancer [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Aurora Kinase A and Bcl-xL Inhibition Suppresses Metastasis in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Blockade of tumor cell-intrinsic PD-L1 signaling enhances AURKA-targeted therapy in triple negative breast cancer [frontiersin.org]
- 7. Blockade of tumor cell-intrinsic PD-L1 signaling enhances AURKA-targeted therapy in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibiting aurora kinases reduces tumor growth and suppresses tumor recurrence after chemotherapy in patient-derived triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-class Aurora A kinase covalent inhibitor for the treatment of triple-negative breast cancer disclosed | BioWorld [bioworld.com]
- 11. Aurora-A kinase oncogenic signaling mediates TGF-β-induced triple-negative breast cancer plasticity and chemoresistance [ouci.dntb.gov.ua]
- 12. Nuclear Aurora kinase A triggers programmed death-ligand 1-mediated immune suppression by activating MYC transcription in triple-negative breast cancer [pubmed.ncbi.nlm.nih.gov]
- 13. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: Targeting the Aurora-A Axis in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, presents a significant clinical challenge, particularly in its high-risk, aggressive forms. A key driver in a subset of these tumors is the amplification of the MYCN oncogene. The protein product, N-Myc, is a transcription factor that promotes rampant cell proliferation and is notoriously difficult to target directly.[1][2] A critical breakthrough in understanding neuroblastoma pathogenesis has been the discovery of the intricate relationship between N-Myc and Aurora-A kinase (AURKA). Aurora-A, a serine/threonine kinase essential for mitotic progression, forms a complex with N-Myc, shielding it from proteasomal degradation.[3][4] This stabilization of N-Myc is a pivotal oncogenic function of Aurora-A in neuroblastoma, making the Aurora-A/N-Myc axis a prime therapeutic target.[3][4]
Furthermore, the activation and localization of Aurora-A are tightly regulated by interacting proteins, such as TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2). TPX2 acts as a ligand, binding to and allosterically activating Aurora-A, and is often co-overexpressed with Aurora-A in tumors, including neuroblastoma.[5][6] This highlights the therapeutic potential of not only inhibiting the kinase activity of Aurora-A but also disrupting its crucial protein-protein interactions.
These application notes provide an overview of the Aurora-A signaling pathway in neuroblastoma and detail protocols for evaluating novel therapeutic agents, such as small molecule inhibitors and targeted protein degraders (e.g., PROTACs), designed to disrupt this oncogenic axis.
Signaling Pathway and Therapeutic Intervention
The interaction between Aurora-A, its ligands (such as TPX2), and N-Myc is a cornerstone of high-risk, MYCN-amplified neuroblastoma. N-Myc, a potent oncogene, is inherently unstable and targeted for degradation. However, in neuroblastoma cells with high levels of Aurora-A, a direct binding interaction occurs, which prevents the Fbxw7 ubiquitin ligase from targeting N-Myc for degradation.[4] This leads to elevated N-Myc levels, driving tumor progression. The kinase activity of Aurora-A is also crucial for mitotic functions, and its deregulation contributes to chromosomal instability.[5] TPX2 plays a vital role by binding to Aurora-A, promoting its activation and localization to the mitotic spindle.[5][6]
Therapeutic strategies aim to disrupt this pathway at several points:
-
Kinase Inhibition: Small molecule inhibitors, such as Alisertib (MLN8237), competitively bind to the ATP-binding pocket of Aurora-A, inhibiting its catalytic activity.[3][7] This disrupts mitotic processes and can also allosterically alter the conformation of Aurora-A, leading to the destabilization of N-Myc.[3][4]
-
Targeted Protein Degradation: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that link a ligand for Aurora-A to an E3 ubiquitin ligase, inducing the degradation of the Aurora-A protein itself.[1][2][8][9] This approach has the dual benefit of eliminating both the catalytic and scaffolding functions of Aurora-A, leading to a more profound and sustained downstream effect, including the degradation of N-Myc.[1][2][8][9]
-
Inhibition of Protein-Protein Interactions: Developing molecules that directly block the interaction between Aurora-A and TPX2 represents another promising therapeutic avenue.[10][11][12]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeting N-Myc in neuroblastoma with selective Aurora kinase A degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 4. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPX2 is a prognostic marker and promotes cell proliferation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPX2 is a prognostic marker and promotes cell proliferation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. Development of Dual Aurora-A and Aurora-B Degrading PROTACs for MCYN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Aurora-A Kinase: A Promising Therapeutic Target in Oncology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Aurora-A kinase, a key regulator of mitotic progression, has emerged as a significant therapeutic target in oncology. Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis. This document provides detailed application notes on the role of Aurora-A in cancer, its signaling pathways, and its validation as a therapeutic target. Furthermore, it offers comprehensive protocols for key experiments to assess Aurora-A activity and the efficacy of its inhibitors.
The Role of Aurora-A in Oncology
Aurora-A is a serine/threonine kinase that plays a crucial role in orchestrating various mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1][2] Its gene is located on chromosome 20q13, a region frequently amplified in cancerous cells.[3] Dysregulation of Aurora-A activity can lead to chromosomal instability, aneuploidy, and ultimately, tumorigenesis.[4]
Beyond its well-established mitotic functions, Aurora-A is also implicated in non-mitotic cellular processes that contribute to cancer progression. These include the regulation of cell migration, invasion, and metastasis.[1] Moreover, emerging evidence suggests a role for Aurora-A in promoting chemoresistance and radioresistance in tumor cells, making it an even more attractive target for therapeutic intervention.[3]
Key Signaling Pathways
Aurora-A exerts its oncogenic effects through the modulation of several critical signaling pathways. Understanding these pathways is essential for the development of targeted therapies.
Caption: Simplified Aurora-A signaling pathway in cancer.
Key downstream targets and pathways affected by Aurora-A include:
-
p53 Tumor Suppressor Pathway: Aurora-A can phosphorylate and promote the degradation of p53, a critical tumor suppressor protein, thereby inhibiting apoptosis and facilitating tumor cell survival.[5]
-
NF-κB Signaling Pathway: Aurora-A can activate the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation.[3]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth and survival, can be activated by Aurora-A.
-
MEK/ERK Pathway: Aurora-A can also activate the MEK/ERK pathway, which regulates cell proliferation and differentiation.[5]
-
Polo-like kinase 1 (PLK1): Aurora-A can phosphorylate and activate PLK1, another important mitotic kinase, creating a positive feedback loop that drives mitotic entry.[6]
Aurora-A Inhibitors in Oncology
The critical role of Aurora-A in cancer has spurred the development of numerous small molecule inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of Aurora-A, thereby blocking its catalytic activity. Inhibition of Aurora-A leads to mitotic arrest, characterized by the formation of monopolar spindles, and ultimately induces apoptosis in cancer cells.[1][2]
Several Aurora-A inhibitors have entered clinical trials, demonstrating promising anti-tumor activity in various malignancies.[7] The table below summarizes the in vitro potency and selectivity of some notable Aurora-A inhibitors.
| Inhibitor | Target(s) | IC50 (nM) - Aurora-A | IC50 (nM) - Aurora-B | Selectivity (Aurora-B/Aurora-A) | Reference(s) |
| Alisertib (MLN8237) | Aurora-A > Aurora-B | 1.2 | 396.5 | >200-fold | [8][9] |
| MK-5108 | Aurora-A | 0.04 (Ki) | 1.49 (Ki) | ~37-fold | [1][10] |
| MK-8745 | Aurora-A | 0.41 (Ki) | 66.8 (Ki) | >160-fold | [1][10] |
| LY3295668 | Aurora-A | 1.0 | 95 | 95-fold | [11] |
| TAS-119 | Aurora-A > Aurora-B | 1.0 | 95 | 95-fold | [11] |
In Vitro Anti-proliferative Activity of Alisertib (MLN8237)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HSC-3 | Tongue Squamous Cell Carcinoma | Not specified, but effective | [12] |
| HCT116 | Colorectal Carcinoma | 40 | [8] |
| LS174T | Colorectal Adenocarcinoma | 50 | [8] |
| T84 | Colorectal Carcinoma | 90 | [8] |
| MM1.S | Multiple Myeloma | 3-1710 | [8] |
| OPM1 | Multiple Myeloma | 3-1710 | [8] |
Experimental Protocols
The following section provides detailed protocols for key experiments used to characterize Aurora-A as a therapeutic target and to evaluate the efficacy of its inhibitors.
Caption: Experimental workflow for Aurora-A inhibitor evaluation.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora-A kinase by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant Aurora-A kinase (e.g., Promega, V1931)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a stock solution of the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for Aurora-A to ensure accurate determination of inhibitor potency.
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the Aurora-A enzyme to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically.
-
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).
-
Add 5 µL of the substrate/ATP mixture.
-
To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.[5]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-Aurora-A (Thr288)
This protocol describes the detection of the activated form of Aurora-A by measuring its phosphorylation at Threonine 288.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of the inhibitor for a specified time (e.g., 1-24 hours). Include a DMSO-treated vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for phospho-Aurora-A, total Aurora-A, and the loading control.
-
Normalize the phospho-Aurora-A signal to the total Aurora-A and/or the loading control to determine the effect of the inhibitor on Aurora-A activation.
-
Immunofluorescence for Aurora-A Localization and Spindle Morphology
This method allows for the visualization of Aurora-A's subcellular localization and the assessment of mitotic spindle defects upon inhibitor treatment.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Glass coverslips
-
Test inhibitor
-
Paraformaldehyde (PFA) or Methanol (B129727) for fixation
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 10% normal donkey serum in PBS)
-
Primary antibodies:
-
Rabbit anti-Aurora-A (e.g., Cell Signaling Technology #14475, 1:100-1:200 dilution)[14]
-
Mouse anti-α-tubulin (for spindle visualization)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of the inhibitor for an appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibodies diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibodies and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
Conclusion
Aurora-A kinase stands as a validated and compelling target for cancer therapy. Its multifaceted role in both mitotic and non-mitotic processes, coupled with its frequent dysregulation in tumors, underscores its importance in oncogenesis. The development of potent and selective Aurora-A inhibitors has shown significant promise in preclinical and clinical settings. The detailed protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of targeting Aurora-A in various cancer contexts. Continued research in this area is crucial for the development of novel and effective anti-cancer strategies.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pnas.org [pnas.org]
- 5. promega.com [promega.com]
- 6. Cdk1 Activity Is Required for Mitotic Activation of Aurora A during G2/M Transition of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. imrpress.com [imrpress.com]
Application Notes and Protocols: The Role of Aurora-A Overexpression in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A, a member of the Aurora family of serine/threonine kinases, is a critical regulator of cell division, playing a pivotal role in centrosome maturation, spindle assembly, and mitotic entry.[1][2] Under normal physiological conditions, the expression and activity of Aurora-A are tightly controlled, peaking during the G2 and M phases of the cell cycle.[1][3] However, aberrant overexpression of Aurora-A is a frequent event in a wide range of human cancers, including breast, ovarian, colorectal, and gastric cancers.[4][5][6] This dysregulation is strongly linked to tumorigenesis through multiple mechanisms, including the promotion of genomic instability, increased cell proliferation, inhibition of apoptosis, and enhancement of metastasis.[7][8][9] Consequently, Aurora-A has emerged as a promising therapeutic target for cancer treatment, with several small molecule inhibitors currently under clinical investigation.[10][11][12]
These application notes provide a comprehensive overview of the signaling pathways affected by Aurora-A overexpression and detailed protocols for key experiments to investigate its role in cancer.
Key Signaling Pathways Involving Aurora-A in Tumorigenesis
Aurora-A overexpression impacts several critical signaling pathways that contribute to cancer development and progression.
Aurora-A and p53 Signaling Pathway
Aurora-A negatively regulates the tumor suppressor p53. It can phosphorylate p53 at Serine 215 and Serine 315, which inhibits p53's DNA binding and transactivation activity and promotes its degradation via the MDM2-mediated ubiquitination pathway.[7][13][14] This abrogation of p53 function allows cancer cells to bypass cell cycle checkpoints and evade apoptosis.[15]
Aurora-A and PI3K/Akt Signaling Pathway
There is significant crosstalk between Aurora-A and the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[16][17] Aurora-A can activate Akt, and in turn, the PI3K/Akt/mTOR pathway can regulate Aurora-A expression.[1][18] This mutual regulation promotes tumorigenesis and can contribute to resistance to chemotherapy.[1][17]
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Tumorigenicity Assay in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora-A overexpression enhances cell-aggregation of Ha-ras transformants through the MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated expression of Aurora-A/AURKA in breast cancer associates with younger age and aggressive features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Immunofluorescence Assay for S Phase Entry Using BrdU Incorporation [bio-protocol.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Aurora Kinase A Promotes Ovarian Tumorigenesis through Dysregulation of the Cell Cycle and Suppression of BRCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. MicroRNA-based regulation of Aurora A kinase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Overexpression of Aurora-A kinase promotes tumor cell proliferation and inhibits apoptosis in esophageal squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. mds-usa.com [mds-usa.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Targeting the Aurora-A/MYC Pathway in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora-A kinase and the MYC family of oncoproteins are critical regulators of cell cycle progression and are frequently dysregulated in a wide range of human cancers.[1][2][3] The interaction between Aurora-A and MYC proteins, particularly N-Myc and c-Myc, represents a key node in cancer cell proliferation and survival. Aurora-A stabilizes MYC by protecting it from proteasomal degradation, thereby amplifying its oncogenic activity.[2][3][4][5] This synergistic relationship makes the Aurora-A/MYC pathway a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for studying and targeting this pathway.
The Aurora-A/MYC Signaling Axis
Aurora-A kinase, a serine/threonine kinase, plays a pivotal role in mitotic events, including centrosome maturation and spindle assembly.[6][7][8] MYC oncoproteins are transcription factors that drive the expression of genes essential for cell growth and proliferation.[1] The physical interaction between Aurora-A and the N-terminal transactivation domain of MYC shields MYC from degradation mediated by the Fbxw7 ubiquitin ligase.[4][5] This stabilization of MYC leads to enhanced transcriptional activity and drives tumorigenesis.[2] Conversely, MYC can also upregulate the expression of Aurora-A, creating a positive feedback loop that sustains the malignant state.[1][2] Inhibiting Aurora-A kinase activity can disrupt this complex, leading to MYC destabilization and subsequent cancer cell death, highlighting a promising therapeutic strategy.[4]
Data Presentation: Efficacy of Aurora-A Inhibitors
The development of small molecule inhibitors targeting Aurora kinases has shown promise in preclinical and clinical settings.[6][9][10] These inhibitors can be categorized as selective for Aurora-A or as pan-Aurora inhibitors. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays, and their ability to induce tumor regression in vivo.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cell Line Examples | Cellular Potency (IC50, nM) | Reference |
| MLN8237 (Alisertib) | Aurora-A | <10 | Neuroblastoma, ALL | 61 (median) | [9] |
| MLN8054 | Aurora-A | 25 | Neuroblastoma | Not Specified | [4] |
| SNS-314 | Pan-Aurora | Aur-A: 9, Aur-B: 31, Aur-C: 3 | Diverse Cancer Cell Lines | 1.8 - 24 | [11] |
| CYC116 | Pan-Aurora, VEGFR2 | Aur-A: 44, Aur-B: 19, Aur-C: 65 | Various Solid Tumors, Leukemia | Not Specified | [11] |
| ZM447439 | Aurora-A, Aurora-B | Aur-A: 110, Aur-B: 130 | Not Specified | Not Specified | [11] |
| 6K465 | Aurora-A | Not Specified | SCLC, Breast Cancer | Potent (specific values vary) | [10] |
| Inhibitor | Animal Model | Dosing Regimen | Outcome | Reference |
| MLN8237 (Alisertib) | Neuroblastoma Xenografts | 20 mg/kg, orally, twice daily for 5 days | Maintained complete responses in 3 of 7 xenografts | [9] |
| MLN8054 | Neuroblastoma Mouse Model | 40 mg/kg, orally, daily | Tumor regression and prolonged survival | [4] |
| SNS-314 | Xenograft Models | 50-170 mg/kg, i.p., twice a week for 3 weeks | Tumor growth inhibition | [11] |
| AZD1152 | Human Tumor Xenografts | Parenteral routes | Potent inhibition of tumor growth (55% to >100%) | [12] |
Experimental Protocols
Biochemical Aurora-A Kinase Assay (ADP-Glo™ Format)
This protocol measures the enzymatic activity of purified Aurora-A and the potency of inhibitors. The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7][13]
Materials:
-
Purified recombinant Aurora-A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[7]
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[14]
-
Assay Setup: To the wells of a white 384-well plate, add 2.5 µL of diluted inhibitor or DMSO for controls.
-
Reaction Initiation: Prepare a master mix containing Aurora-A kinase, substrate, and ATP in Kinase Assay Buffer. Add 2.5 µL of this mix to each well to start the reaction.[15]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls to determine the IC50 value.[14]
Cell Viability Assay (MTT/MTS or Luminescent-Based)
These assays measure the cytotoxic or cytostatic effects of Aurora-A inhibitors on cancer cells.[16][17]
Materials:
-
Cancer cell line of interest (e.g., MYCN-amplified neuroblastoma cells)
-
Complete cell culture medium
-
Test inhibitor
-
MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear or white-walled plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Aurora-A inhibitor for a specified period (e.g., 72 hours). Include a DMSO-treated vehicle control.
-
Assay:
-
For MTT/MTS: Add the reagent to each well and incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[16] Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the reagent directly to the wells, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.[14][18] Incubate for 10 minutes to stabilize the signal and measure luminescence.[14]
-
-
Data Analysis: Normalize the data to the DMSO-treated control wells (representing 100% viability) and plot a dose-response curve to calculate the IC50 value.[14]
Western Blotting for Aurora-A and MYC Protein Levels
This protocol is used to assess the effect of inhibitors on the expression and stability of Aurora-A and MYC proteins.[19][20]
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-Aurora-A, anti-c-Myc, anti-N-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Mix lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.[19]
Co-Immunoprecipitation (Co-IP) to Detect Aurora-A/MYC Interaction
This protocol determines if a test compound disrupts the physical interaction between Aurora-A and MYC.[3][4]
Procedure:
-
Cell Lysis: Lyse cells treated with the inhibitor or vehicle control in a non-denaturing lysis buffer. To prevent protein degradation, a proteasome inhibitor like MG132 can be added.[4]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-N-Myc) or a control IgG overnight at 4°C.[4]
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in sample buffer.
-
Analysis: Analyze the immunoprecipitated samples by Western blotting, probing for the "prey" protein (e.g., Aurora-A) and the "bait" protein (N-Myc) to confirm successful pulldown. A decrease in the co-immunoprecipitated Aurora-A in the inhibitor-treated sample indicates disruption of the complex.[4]
Quantitative Real-Time PCR (qRT-PCR) for MYC Gene Expression
This protocol is used to determine if an Aurora-A inhibitor affects the transcription of the MYC gene.[21][22][23][24]
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and untreated cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, primers specific for the MYC gene, and primers for a housekeeping gene (e.g., ABL1 or β-actin) for normalization.[23][24]
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with an appropriate thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[23]
-
Data Analysis: Calculate the relative expression of MYC mRNA using the comparative Ct (2^-ΔΔCt) method. This will reveal if the observed decrease in MYC protein is due to transcriptional downregulation or post-translational destabilization.[23]
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of an Aurora-A inhibitor in a living organism.[11][12][25]
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MYCN-amplified neuroblastoma cells) into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Aurora-A inhibitor (e.g., MLN8237 at 20 mg/kg) and vehicle control according to a predetermined schedule (e.g., orally, twice daily for a set number of weeks).[9]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the treated and control groups to assess the in vivo efficacy of the inhibitor.
Conclusion
The Aurora-A/MYC pathway is a validated and promising target in oncology. The protocols and data presented here provide a framework for researchers to investigate this pathway, identify novel inhibitors, and evaluate their therapeutic potential. By employing a combination of biochemical, cell-based, and in vivo assays, a comprehensive understanding of an inhibitor's mechanism of action and efficacy can be achieved, paving the way for the development of new cancer therapies.
References
- 1. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora A binds to the transactivation domain of c-Myc and recognizes the phosphorylated N-terminal degron motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Aurora-A Induce Proteasomal Degradation of N-Myc in Childhood Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. promega.com [promega.com]
- 8. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. neoplasiaresearch.com [neoplasiaresearch.com]
- 22. researchgate.net [researchgate.net]
- 23. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Investigating the Interplay Between Aurora-A Inhibition and PD-L1 Expression in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A kinase, a critical regulator of mitotic progression, has emerged as a promising target in oncology. However, the clinical efficacy of Aurora-A inhibitors has been met with varied success, suggesting complex underlying resistance mechanisms.[1][2] Recent studies have unveiled a fascinating and pivotal connection between Aurora-A activity and the expression of the immune checkpoint ligand PD-L1, a key mediator of tumor immune evasion.[1][2][3]
Intriguingly, the literature presents a dichotomous view on this interaction. Several studies demonstrate that inhibition of Aurora-A can lead to an upregulation of PD-L1 expression, potentially dampening the antitumor immune response and compromising the inhibitor's own therapeutic efficacy.[1][3][4][5][6] Conversely, other research indicates that Aurora-A inhibition can downregulate PD-L1, thereby enhancing antitumor immunity.[7][8][9]
These application notes provide a comprehensive overview of the current understanding of the Aurora-A-PD-L1 axis, presenting the divergent findings and the proposed molecular mechanisms. Detailed protocols for key experiments are included to enable researchers to investigate this relationship in their own tumor models.
Divergent Effects of Aurora-A Inhibition on PD-L1 Expression
The impact of Aurora-A inhibition on PD-L1 expression appears to be context-dependent, potentially varying by tumor type and the specific genetic and immunological landscape of the cancer.
Mechanism 1: Upregulation of PD-L1 via the cGAS/STING/NF-κB Pathway
A significant body of research indicates that Aurora-A kinase directly binds to and phosphorylates cyclic GMP-AMP synthase (cGAS), leading to the suppression of PD-L1 expression.[1][3][4][5][10] Inhibition of Aurora-A, for instance with alisertib (B1683940), prevents this phosphorylation.[1] The resulting dephosphorylated and activated cGAS engages the STING (stimulator of IFN genes) pathway. This in turn activates NF-κB, a transcription factor that drives the expression of PD-L1, leading to its upregulation on the tumor cell surface.[1][3][4][5][6] This upregulation can paradoxically reduce antitumor immunity, offering a potential explanation for the limited success of Aurora-A inhibitors in some clinical trials.[1][2] The combination of an Aurora-A inhibitor with an anti-PD-L1 antibody has been shown to enhance antitumor effects in preclinical models.[1][3][4][5]
Mechanism 2: Downregulation of PD-L1
In contrast, studies in triple-negative breast cancer (TNBC) and glioblastoma (GBM) have reported that pharmacological or genetic inhibition of Aurora-A leads to a reduction in PD-L1 expression.[7][8][9] In TNBC, alisertib treatment was associated with decreased PD-L1 and CD44 expression, and an increase in CD8+ T-cell infiltration in xenograft models.[7] In GBM, interfering with Aurora-A function resulted in reduced PD-L1 levels and increased MHC-I expression, a process partially implicating GSK3β.[9] This downregulation of PD-L1 by Aurora-A inhibition enhanced natural killer (NK) cell-mediated cytotoxicity against GBM cells.[9]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effect of the Aurora-A inhibitor alisertib on PD-L1 expression.
Table 1: Upregulation of PD-L1 by Alisertib in Pancreatic Cancer Cells (BxPC3) [1][10]
| Treatment | Duration | PD-L1 mRNA Fold Change (qRT-PCR) | Cell Surface PD-L1 (Normalized MFI) |
| Alisertib (0.25 µM) | 72h | ~2.5 | ~2.0 |
| Alisertib (0.5 µM) | 72h | ~4.0 | ~3.5 |
| Alisertib (1 µM) | 72h | ~6.0 | ~4.5 |
| Alisertib (0.5 µM) | 24h | ~1.5 | Not Reported |
| Alisertib (0.5 µM) | 48h | ~2.5 | Not Reported |
| Alisertib (0.5 µM) | 72h | ~4.0 | ~3.5 |
MFI: Mean Fluorescence Intensity
Table 2: In Vivo Upregulation of PD-L1 by Alisertib in a CT26 Syngeneic Mouse Model [1][6]
| Treatment Group | Percentage of PD-L1+ Cells in Tumor (Flow Cytometry) |
| Vehicle | ~10% |
| Alisertib | ~25% |
Table 3: Downregulation of PD-L1 by Alisertib in TNBC and GBM Models [7][8]
| Cell Line / Model | Treatment | Outcome |
| MDA-MB-231/LM (TNBC) | Alisertib | Reduced PD-L1 protein expression (Western Blot) |
| SUM-PT 149 (TNBC) | Alisertib | PD-L1 downregulation (Western Blot) |
| GL-261 (GBM) | Alisertib | Decrease in PD-L1 levels |
| Patient-Derived Xenograft (GBM) | Alisertib | Reduction in PD-L1 protein levels |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following are generalized protocols based on the cited literature.
Protocol 1: Western Blot for PD-L1 Expression
This protocol is for detecting changes in total PD-L1 protein levels in cell lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST))
-
Primary antibody against PD-L1 (Note: PD-L1 is heavily glycosylated, so the observed band size may be 40-60 kDa[11])
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Sample Preparation: After treating cells with the Aurora-A inhibitor for the desired time, wash cells with ice-cold PBS and lyse them using RIPA buffer.[12] Keep samples on ice.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Electrophoresis: Load 20-50 µg of total protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[11]
-
Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[12][13] Confirm transfer efficiency with Ponceau S staining.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PD-L1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL reagents to the membrane and capture the signal using an imaging system or X-ray film.[12] Analyze band intensities relative to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Flow Cytometry for Cell Surface PD-L1
This protocol allows for the quantification of PD-L1 expression on the surface of intact cells.
Materials:
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-PD-L1 antibody
-
Fluorochrome-conjugated isotype control antibody
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
FACS tubes
Procedure:
-
Cell Preparation: After inhibitor treatment, harvest cells using a non-enzymatic cell dissociation buffer to preserve surface proteins.[14]
-
Washing: Wash the cells twice with cold FACS buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.[14]
-
Staining: Resuspend approximately 1x10^6 cells in FACS buffer. Add the fluorochrome-conjugated anti-PD-L1 antibody or its corresponding isotype control at the manufacturer's recommended concentration.[15]
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[14]
-
Final Washes: Wash the cells twice with cold FACS buffer.[14]
-
Resuspension and Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer.[14] Just before analysis, add a viability dye to exclude dead cells.[14]
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 live, single cells).[15]
-
Data Analysis: Analyze the data using appropriate software. Gate on live, single cells and then determine the percentage of PD-L1 positive cells and the median fluorescence intensity (MFI).[15]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for PD-L1 mRNA
This protocol measures the levels of CD274 (PD-L1) gene transcripts.
Materials:
-
RNA extraction kit (e.g., Trizol-based)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CD274 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Following inhibitor treatment, extract total RNA from cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample.
-
qPCR Reaction: Set up qPCR reactions using the cDNA, specific primers for CD274 and the housekeeping gene, and the qPCR master mix.
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of CD274 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene.[16]
Protocol 4: Immunohistochemistry (IHC) for PD-L1 in Tumor Tissue
This protocol is for visualizing PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Peroxidase blocking solution
-
Primary antibody against PD-L1 (e.g., clones 22C3, 28-8, SP142, SP263[17])
-
HRP-conjugated secondary antibody/detection system
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Bake slides, then deparaffinize in xylene and rehydrate through a graded ethanol series to water.[18]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Peroxidase Block: Incubate sections with a peroxidase blocking solution to quench endogenous peroxidase activity.[19]
-
Primary Antibody Incubation: Apply the primary anti-PD-L1 antibody and incubate for a specified time (e.g., 60 minutes at room temperature or overnight at 4°C).
-
Detection: Apply the secondary antibody and detection reagents according to the kit's instructions.
-
Chromogen: Apply DAB solution and monitor for color development.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip.
-
Analysis: A pathologist should evaluate the slides. Scoring often involves assessing the percentage of tumor cells with positive membrane staining (Tumor Proportion Score, TPS) or a combined score including immune cells (Combined Positive Score, CPS).[17][20]
Conclusion and Future Directions
The relationship between Aurora-A inhibition and PD-L1 expression is a critical area of investigation with direct implications for cancer therapy. The conflicting findings highlight the complexity of tumor biology and the immune microenvironment. For researchers, it is imperative to:
-
Characterize the specific tumor model: The effect may be cell-type specific.
-
Investigate multiple time points and concentrations: The relationship may be dynamic.
-
Assess the broader immune context: Analyze changes in tumor-infiltrating lymphocytes and other immune cell populations.
Understanding the precise context in which Aurora-A inhibition either upregulates or downregulates PD-L1 will be key to designing rational combination therapies that can overcome resistance and improve patient outcomes. The protocols provided herein offer a robust framework for conducting these crucial investigations.
References
- 1. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. JCI - Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression [jci.org]
- 7. Frontiers | Blockade of tumor cell-intrinsic PD-L1 signaling enhances AURKA-targeted therapy in triple negative breast cancer [frontiersin.org]
- 8. Suppressing PD-L1 Expression via AURKA Kinase Inhibition Enhances Natural Killer Cell-Mediated Cytotoxicity against Glioblastoma [mdpi.com]
- 9. Suppressing PD-L1 Expression via AURKA Kinase Inhibition Enhances Natural Killer Cell-Mediated Cytotoxicity against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression [jci.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. youtube.com [youtube.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | AURKA inhibitor-induced PD-L1 upregulation impairs antitumor immune responses [frontiersin.org]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. aplm [aplm.kglmeridian.com]
- 19. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Combining Aurora-A and KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), has marked a significant advancement in the treatment of solid tumors, particularly in non-small cell lung cancer (NSCLC).[1][2][3] However, the efficacy of these monotherapies can be limited by both intrinsic and acquired resistance.[4][5] Preclinical research has identified the activation of Aurora A kinase (AURKA) as a key mechanism of adaptive resistance to KRAS G12C inhibitors.[4][5][6][7][8] AURKA, a serine/threonine kinase crucial for mitotic progression, can sustain pro-survival signaling pathways, allowing cancer cells to evade the effects of KRAS G12C inhibition.[6][7][8]
This has led to the exploration of combination therapies involving both Aurora-A and KRAS G12C inhibitors.[4][5] Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor effects, overcome resistance, and induce apoptosis and mitotic catastrophe in cancer cells.[4][5][6] A phase 1a/1b clinical trial (NCT05374538) is currently underway to evaluate the safety and efficacy of the Aurora-A inhibitor VIC-1911 in combination with sotorasib in patients with advanced KRAS G12C-mutant NSCLC.[9][10]
These application notes provide an overview of the rationale, supporting data, and detailed protocols for studying the combination of Aurora-A and KRAS G12C inhibitors in a preclinical setting.
Data Presentation
In Vitro Synergy of Aurora-A and KRAS G12C Inhibitors
The combination of an Aurora-A inhibitor with a KRAS G12C inhibitor has shown synergistic effects in suppressing the survival of KRAS G12C-mutant cancer cell lines, particularly those with intrinsic resistance to KRAS G12C inhibitors alone.
| Cell Line | Cancer Type | KRAS G12C Inhibitor | Aurora-A Inhibitor | Synergy Score (Loewe) | Reference |
| NCI-H1792 | NSCLC | Sotorasib | VIC-1911 | 16.03 | [5] |
| HCC44 | NSCLC | Sotorasib | VIC-1911 | 14.37 | [5] |
| NCI-H358 | NSCLC | Sotorasib | VIC-1911 | 1.48 | [5] |
In Vivo Efficacy of Combination Therapy
Preclinical xenograft models have demonstrated the enhanced anti-tumor activity of combining Aurora-A and KRAS G12C inhibitors. While specific tumor growth inhibition percentages from combination studies are not detailed in the provided search results, the synergistic tumor control has been noted.[5]
Further research is needed to quantify the in vivo tumor growth inhibition percentages for specific combination therapies.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Synergistic Action
The combination of Aurora-A and KRAS G12C inhibitors is believed to exert its anti-tumor effects through a multi-pronged attack on cancer cell proliferation and survival.
Caption: Combined inhibition of KRAS G12C and Aurora-A pathways.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow to assess the synergistic effects of combining Aurora-A and KRAS G12C inhibitors in vitro.
Caption: Workflow for in vitro cell viability and synergy analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of combining an Aurora-A inhibitor with a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)[11]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[11]
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
Aurora-A inhibitor (e.g., alisertib, VIC-1911)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS for MTT)[11]
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare stock solutions of the KRAS G12C inhibitor and Aurora-A inhibitor in DMSO.
-
Perform serial dilutions of each inhibitor and combinations of both in complete culture medium to achieve the desired final concentrations.[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only wells as a control.[11]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the log of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[1]
-
For combination studies, use software such as CompuSyn to calculate synergy scores (e.g., Loewe additivity model).
-
Protocol 2: Western Blot Analysis
This protocol is for assessing the impact of the combination treatment on key signaling proteins.
Materials:
-
Treated cell lysates or homogenized tumor tissue
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Aurora-A, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in lysis buffer and determine the protein concentration using a BCA assay.[11]
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin). A reduction in the ratio of phosphorylated to total protein (e.g., p-ERK/ERK) indicates pathway inhibition.[3]
-
Protocol 3: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)[3]
-
Immunodeficient mice (e.g., athymic nude or NSG mice, 6-8 weeks old)[2]
-
Matrigel (optional)
-
KRAS G12C inhibitor and Aurora-A inhibitor formulations for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Drug Administration:
-
Administer the inhibitors (single agents and combination) and vehicle control via the appropriate route (e.g., oral gavage) and schedule.[2]
-
-
Efficacy Evaluation:
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effects of the combination treatment on cell cycle distribution.
Materials:
-
Treated cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI signal.[12]
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 8. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: The Role of Aurora-A in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted role of the serine/threonine kinase Aurora-A in the DNA damage response (DDR). The accompanying detailed protocols offer standardized methods to investigate these functions in a laboratory setting.
Introduction
Aurora-A is a key regulator of mitotic events, including centrosome maturation and spindle assembly.[1][2] Beyond its well-established role in cell division, a growing body of evidence implicates Aurora-A as a critical modulator of the DNA damage response.[1][3] Overexpression of Aurora-A, a common feature in many cancers, has been shown to impact the choice and efficiency of DNA repair pathways, thereby influencing genomic stability and the response to genotoxic therapies.[1][4][5] These findings have positioned Aurora-A as a promising target for novel cancer therapeutics, particularly in combination with DNA-damaging agents or PARP inhibitors.[1][4]
Signaling Pathways Involving Aurora-A in the DNA Damage Response
Aurora-A influences the two major DNA double-strand break (DSB) repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). Its impact appears to be context-dependent, but a predominant effect of Aurora-A overexpression is the suppression of HR, leading to a greater reliance on the more error-prone NHEJ pathway.[1][4]
Aurora-A-Mediated Suppression of Homologous Recombination
Overexpression of Aurora-A has been demonstrated to impair HR-mediated repair by inhibiting the recruitment of the RAD51 recombinase to sites of DNA damage.[1] This effect is, at least in part, mediated through the activation of Polo-like kinase 1 (PLK1), which in turn inhibits the checkpoint kinase CHK1.[1] Activated CHK1 is known to promote HR by phosphorylating RAD51.[6] Therefore, by suppressing CHK1 activity, Aurora-A effectively throws a wrench in the machinery of HR.
Another layer of regulation involves the tumor suppressor protein BRCA1. Aurora-A can directly bind to and phosphorylate BRCA1. This interaction is thought to play a role in the G2/M transition of the cell cycle. Furthermore, there is an inverse relationship between the expression of Aurora-A and BRCA1/2, suggesting a mutual suppression that can impact DNA repair capacity.[7][8]
Aurora-A and the Promotion of Non-Homologous End Joining
By suppressing the high-fidelity HR pathway, the overexpression of Aurora-A can lead to an increased reliance on the faster but more error-prone NHEJ pathway for the repair of DSBs.[4][6] Inhibition of Aurora-A has been shown to stimulate NHEJ by increasing the activity of DNA-PKcs, a key catalytic subunit of the NHEJ machinery.[4][8] This suggests that in cancer cells with high levels of Aurora-A, the balance is tipped away from accurate repair and towards a mechanism that is more likely to introduce genomic alterations.
Furthermore, Aurora-A has been shown to modulate the expression and activity of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair.[4][9] Inhibition of Aurora-A can lead to decreased PARP expression, which may contribute to the sensitization of cancer cells to PARP inhibitors, a phenomenon observed in cells with compromised HR.[1][4]
Quantitative Data on Aurora-A's Role in DNA Damage Response
The following tables summarize quantitative data from studies investigating the impact of Aurora-A on key aspects of the DNA damage response.
Table 1: Effect of Aurora-A Overexpression on RAD51 Foci Formation
| Cell Line | Treatment | % of Cells with >10 RAD51 Foci (Mean ± SEM) | Fold Change (vs. Control) | Reference |
| MCF10A | Control (Irradiated) | 45 ± 5 | - | |
| MCF10A | Aurora-A Overexpression (Irradiated) | 15 ± 3 | 0.33 | |
| HCT116 | Control (Irradiated) | 62 ± 7 | - | [8] |
| HCT116 | MSH3 Knockdown (Irradiated) | 28 ± 4 | 0.45 | [8] |
Table 2: Effect of Aurora-A Inhibition on Homologous Recombination Efficiency
| Cell Line | Treatment | Relative HR Efficiency (%) | Reference |
| 293/DR-GFP | Control | 100 | [4] |
| 293/DR-GFP | Aurora-A Overexpression | 40 | [4] |
| 293/DR-GFP | Aurora-A Overexpression + PLK1 Inhibitor | 85 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study the role of Aurora-A in the DNA damage response.
Protocol 1: Co-Immunoprecipitation of Aurora-A and Interacting Proteins
This protocol describes the co-immunoprecipitation (Co-IP) of Aurora-A to identify or confirm its interaction with proteins involved in the DNA damage response, such as BRCA1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-Aurora-A antibody (for immunoprecipitation)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blotting (e.g., anti-BRCA1, anti-Aurora-A)
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required (e.g., induce DNA damage).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Pre-clearing:
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads and a non-specific IgG for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Aurora-A antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against the protein of interest (e.g., BRCA1) and Aurora-A to confirm successful immunoprecipitation.
-
Protocol 2: In Vitro Kinase Assay for Aurora-A
This protocol is for measuring the kinase activity of Aurora-A on a substrate involved in the DNA damage response, using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human Aurora-A kinase
-
Kinase substrate (e.g., recombinant BRCA1 fragment, or a generic substrate like Kemptide)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (if applicable) in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the recombinant Aurora-A kinase and the substrate to the desired concentrations in kinase assay buffer.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of kinase assay buffer to "no enzyme" control wells.
-
Prepare a master mix containing the diluted Aurora-A enzyme. Add 5 µL to each well (except "no enzyme" wells).
-
Prepare a master mix containing the substrate and ATP.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP master mix to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the kinase activity based on the amount of ADP produced, which is proportional to the luminescent signal.
-
Protocol 3: Immunofluorescence Staining for RAD51 Foci
This protocol describes the visualization of RAD51 foci formation, a hallmark of homologous recombination, in cells with altered Aurora-A activity.
Materials:
-
Cells cultured on glass coverslips
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Aurora-A inhibitor or expression vector
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with a DNA damaging agent and/or an Aurora-A modulator for the desired time.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary anti-RAD51 antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains a defined number of foci (e.g., >10).
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. Aurora-A expressing tumour cells are deficient for homology-directed DNA double strand-break repair and sensitive to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AURORA A Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. BRCA1 phosphorylation by Aurora-A in the regulation of G2 to M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATR and a Chk1-Aurora B pathway coordinate postmitotic genome surveillance with cytokinetic abscission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Non-Mitotic Functions of Aurora-A Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora-A kinase (AURKA), a key regulator of mitosis, is increasingly recognized for its critical roles in a multitude of non-mitotic cellular processes. Dysregulation of these functions is implicated in various pathologies, including cancer, making Aurora-A a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the primary non-mitotic functions of Aurora-A, accompanied by detailed experimental protocols and quantitative data to facilitate research and drug development in this area.
I. Cilia Disassembly
Primary cilia are microtubule-based organelles that act as cellular antennae, sensing and transducing extracellular signals. Their disassembly is a crucial step for cell cycle re-entry. Aurora-A plays a pivotal role in promoting the resorption of primary cilia.
Signaling Pathway
Aurora-A is activated at the basal body of the primary cilium, where it phosphorylates and activates histone deacetylase 6 (HDAC6).[1] Activated HDAC6 then deacetylates acetylated tubulin in the ciliary axoneme, leading to its destabilization and subsequent disassembly.[1] This process is facilitated by interactions with proteins such as HEF1 and CEP55.[1][2]
Quantitative Data
Table 1: Effect of Aurora-A Inhibition on Cilia Disassembly
| Cell Line | Treatment | Concentration | Effect on Cilia Disassembly | Reference |
| hTERT-RPE1 | PHA-680632 (Aurora-A inhibitor) | 27 nM (IC50) | Resistant to serum-induced cilia disassembly | [1] |
| RPE-1 | CEP55 depletion (stabilizes Aurora-A) | N/A | Strongly resistant to serum-induced cilia disassembly | [2] |
Experimental Protocol: Immunofluorescence Staining of Primary Cilia
This protocol details the visualization of primary cilia to assess the effects of Aurora-A modulation.
Materials:
-
Cell culture medium and supplements
-
Serum-free medium
-
Coverslips (12 mm, No. 1.5)
-
12-well plates
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), ice-cold
-
Blocking solution (e.g., 5% goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies:
-
Mouse anti-acetylated alpha-tubulin (for axoneme)
-
Rabbit anti-gamma-tubulin (for basal body)
-
-
Fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488, anti-rabbit IgG-Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on coverslips in a 12-well plate and culture until confluent.
-
Induce Ciliogenesis: To induce the formation of primary cilia, replace the culture medium with serum-free medium and incubate for 24-48 hours.
-
Treatment: Treat cells with Aurora-A inhibitors or siRNAs as required for the experiment.
-
Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.
-
-
Permeabilization and Blocking:
-
Wash the coverslips three times with PBS.
-
Add blocking solution and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking solution (e.g., anti-acetylated alpha-tubulin 1:1000, anti-gamma-tubulin 1:500).
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute fluorescently labeled secondary antibodies in blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes for nuclear counterstaining.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. The axoneme of the primary cilium will be stained by the anti-acetylated alpha-tubulin antibody, and the basal body by the anti-gamma-tubulin antibody.
II. Cell Migration and Invasion
Aurora-A promotes cell motility and invasion, processes central to cancer metastasis.
Signaling Pathway
Aurora-A can be activated by Src kinase and, in turn, can activate Focal Adhesion Kinase (FAK), a key regulator of cell migration. Aurora-A also engages in a positive feedback loop with Phospholipase D (PLD), where they activate each other, further promoting cell movement. Additionally, Aurora-A can promote epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasion, through pathways such as the PI3K/AKT signaling pathway.
Quantitative Data
Table 2: Effect of Aurora-A Modulation on Cell Migration and Invasion
| Cell Line | Modulation | Effect on Migration/Invasion | Reference |
| OVCAR-5 | Alisertib (10-50 nmol/L) | 19-60% decrease in migration | [3] |
| SKOV3ip2 | Alisertib (10-50 nmol/L) | 28-59% decrease in migration | [3] |
| OVCAR-5 | AURKA siRNA | 35-42% decrease in migration | [3] |
| SKOV3ip2 | AURKA siRNA | 34% decrease in migration | [3] |
| A2780 | AURKA overexpression | 75% increase in migration | [3] |
| OVCA433 | AURKA overexpression | 64% increase in migration | [3] |
| Hep2 | VX-680 (1 nmol/L) | Nearly 80% inhibition of migration | [4] |
Experimental Protocol: Transwell Migration and Invasion Assay
This protocol measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% fetal bovine serum)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Culture cells to be tested. Prior to the assay, serum-starve the cells for 12-24 hours. Harvest the cells and resuspend them in serum-free medium.
-
Invasion Assay Specific Step: If performing an invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add the cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 12-48 hours).
-
Removal of Non-Migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
III. Neuronal Development
Aurora-A has emerged as a key regulator of neuronal migration and neurite outgrowth, processes fundamental to the proper development of the nervous system.
Signaling Pathway
In post-mitotic neurons, Aurora-A is activated by Protein Kinase C zeta (PKCζ).[5] Activated Aurora-A then phosphorylates N-de-ethyl-lisofylline 1 (NDEL1), a protein involved in regulating microtubule dynamics, to promote neurite extension.[5][6]
Experimental Protocol: Quantitative Analysis of Neurite Outgrowth
This protocol allows for the quantification of neurite length to assess the role of Aurora-A.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Appropriate culture medium and supplements (e.g., nerve growth factor for PC12 cells)
-
Culture plates or coverslips coated with a suitable substrate (e.g., poly-L-lysine)
-
Microscope with a camera and image analysis software (e.g., ImageJ)
Procedure:
-
Cell Plating: Plate neuronal cells at a low density on coated culture surfaces.
-
Differentiation and Treatment: Induce differentiation (e.g., by adding NGF) and treat the cells with Aurora-A inhibitors or siRNAs.
-
Image Acquisition: After a suitable incubation period (e.g., 24-72 hours), acquire images of the cells using a phase-contrast or fluorescence microscope.
-
Neurite Measurement:
-
Open the images in image analysis software.
-
Manually or using an automated plugin, trace the length of the neurites from the cell body to the tip.
-
Measure the length of the longest neurite for each neuron or the total neurite length per neuron.
-
-
Data Analysis: Calculate the average neurite length and standard deviation for each treatment group. Perform statistical analysis to determine significant differences.
IV. DNA Damage Response
Aurora-A is involved in the DNA damage response (DDR), a network of pathways that detect and repair DNA lesions. Its role in this context is complex, with reports suggesting both pro- and anti-checkpoint functions.
Signaling Pathway
In the context of the G2/M DNA damage checkpoint, Aurora-A can be inhibited by the checkpoint kinase Chk1. This inhibition contributes to the cell cycle arrest that allows for DNA repair. Conversely, overexpression of Aurora-A can lead to the override of the G2/M checkpoint. Aurora-A can also phosphorylate and regulate the function of key DNA repair proteins like BRCA1.
Experimental Protocol: G2/M DNA Damage Checkpoint Assay
This protocol assesses the integrity of the G2/M checkpoint by measuring the ability of cells to arrest in G2 phase following DNA damage.
Materials:
-
Cell line of interest
-
DNA damaging agent (e.g., etoposide, doxorubicin)
-
Aurora-A inhibitor
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach.
-
Treat cells with the DNA damaging agent for a specified time to induce a G2/M arrest.
-
In a parallel set of experiments, co-treat cells with the DNA damaging agent and an Aurora-A inhibitor.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
An intact G2/M checkpoint will result in an accumulation of cells with 4N DNA content after DNA damage. Abrogation of the checkpoint by an Aurora-A inhibitor will lead to a decrease in the G2/M population and an increase in cells with >4N DNA content (polyploidy) or in sub-G1 (apoptosis).
-
V. Other Non-Mitotic Functions
A. Mitochondrial Dynamics and Metabolism
Aurora-A has been shown to localize to mitochondria and regulate their dynamics and energy production. It can influence mitochondrial fission and fusion processes, thereby impacting cellular metabolism.
Experimental Protocol: Measurement of Mitochondrial Respiration
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture plates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to attach.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
-
Seahorse Assay:
-
Load the sensor cartridge with the mitochondrial inhibitors.
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will sequentially inject the inhibitors and measure the OCR at baseline and after each injection.
-
-
Data Analysis: The software calculates key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
B. Regulation of Gene Transcription
Aurora-A can also function as a transcriptional regulator. For instance, it has been reported to negatively correlate with the expression of the DNA damage-response genes BRCA1 and CHK2.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in the mRNA expression levels of target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the gene of interest (e.g., BRCA1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with or without an Aurora-A inhibitor or siRNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions containing cDNA, primers, and qPCR master mix.
-
Run the reactions in a real-time PCR system.
-
-
Data Analysis: Determine the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene.
VI. Tools for Studying Non-Mitotic Aurora-A Functions
A. Small Molecule Inhibitors
A variety of small molecule inhibitors targeting Aurora-A are available, exhibiting different degrees of selectivity and potency.
Table 3: Selected Aurora-A Kinase Inhibitors and their IC50 Values
| Inhibitor | Aurora-A IC50 (nM) | Aurora-B IC50 (nM) | Selectivity Profile | Reference |
| Alisertib (MLN8237) | 1 | 18 | Aurora-A selective | [7] |
| MK-5108 | 0.6 | 18 | Aurora-A selective | [7] |
| VX-680 (Tozasertib) | 0.7 (Ki) | 18 (Ki) | Pan-Aurora | [7] |
| Danusertib (PHA-739358) | 13 | 79 | Pan-Aurora | [7] |
B. Genetic Approaches
RNA interference (siRNA or shRNA) can be used to specifically knockdown the expression of Aurora-A to study its function. CRISPR/Cas9 technology allows for the generation of knockout cell lines.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is used to identify protein-protein interactions.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against Aurora-A or a potential interacting partner
-
Control IgG antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells to release proteins.
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the specific antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its potential binding partners.
By employing the protocols and data presented in these application notes, researchers can effectively investigate the diverse non-mitotic functions of Aurora-A kinase, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic strategies.
References
- 1. HEF1-dependent Aurora A activation induces disassembly of the primary cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Aurora Kinase A Mediates Epithelial Ovarian Cancer Cell Migration and Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora A moonlights in neurite extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora A moonlights in neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Aurora-A Pathway in Antiestrogen-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiestrogen (B12405530) therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, leading to disease progression. The serine/threonine kinase Aurora-A has emerged as a key player in the development of antiestrogen resistance.[1][2][3] Overexpression of Aurora-A is associated with a poor prognosis in ER+ breast cancer and has been shown to drive resistance to therapies such as tamoxifen (B1202) and aromatase inhibitors.[1][4] This document provides a detailed overview of the Aurora-A pathway in this context, along with protocols for key experiments to investigate its role and the efficacy of targeted inhibitors.
The Aurora-A kinase contributes to antiestrogen resistance through multiple mechanisms, most notably by phosphorylating and activating the estrogen receptor alpha (ERα) in a ligand-independent manner.[1][2][3] This leads to the transcription of estrogen-responsive genes even in the presence of antiestrogen drugs. Specifically, Aurora-A has been shown to phosphorylate ERα at serine 167 and serine 305, enhancing its transcriptional activity.[2][3][5] Furthermore, elevated Aurora-A levels are observed in tamoxifen-resistant breast cancer cell lines.[2][6] Inhibition of Aurora-A can resensitize resistant cells to tamoxifen, highlighting its potential as a therapeutic target.[1][2] The Aurora-A inhibitor Alisertib (MLN8237) has shown promise in preclinical and clinical settings for endocrine-resistant breast cancer.[7][8][9]
Signaling Pathway
The Aurora-A signaling pathway in antiestrogen-resistant breast cancer primarily involves the ligand-independent activation of ERα. Upstream signaling pathways, such as those activated by growth factors, can lead to the upregulation and activation of Aurora-A.[1][10] Activated Aurora-A then phosphorylates ERα, leading to its activation and the subsequent transcription of genes that promote cell proliferation and survival, thereby driving resistance to antiestrogen therapies.[1][2] In some contexts, Aurora-A activation is also linked to the epithelial-mesenchymal transition (EMT), which is associated with increased invasiveness and drug resistance.[7][8]
References
- 1. Aurora A and Mcl-1: new potential treatment targets in antiestrogen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora-A is a determinant of tamoxifen sensitivity through phosphorylation of ERα in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora-A is a determinant of tamoxifen sensitivity through phosphorylation of ERα in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase A as a possible marker for endocrine resistance in early estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Synergistic Effects of Aurora-A and WEE1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aurora-A and WEE1 are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers. Aurora-A kinase is a critical player in mitotic entry, centrosome maturation, and spindle assembly.[1] WEE1 kinase is a gatekeeper of the G2/M checkpoint, preventing cells from entering mitosis in the presence of DNA damage by inhibitory phosphorylation of CDK1.[1][2] In many cancers, particularly those with TP53 mutations, there is an increased reliance on the G2/M checkpoint for survival, making WEE1 an attractive therapeutic target.[1][3]
Inhibition of Aurora-A alone with agents like Alisertib (MLN8237) can lead to defects in spindle formation, but this often results in a G2/M arrest, leading to cytostasis rather than cell death.[4][5] The combination of an Aurora-A inhibitor with a WEE1 inhibitor, such as Adavosertib (AZD1775), has been shown to produce a potent synergistic anti-tumor effect.[1][4][5] This combination forces cells with Aurora-A inhibition-induced spindle defects to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][3][4] An additional mechanism of this synergy involves the amplification of DNA replication stress.[6][7] This application note provides a comprehensive overview of the rationale, experimental data, and detailed protocols for studying the synergistic interaction between Aurora-A and WEE1 inhibitors.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of Aurora-A and WEE1 inhibitors.
Table 1: In Vitro Synergistic Activity of Alisertib (Aurora-A Inhibitor) and Adavosertib (WEE1 Inhibitor) in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines.
| Cell Line | TP53 Status | Alisertib IC50 (nM) | Adavosertib IC50 (nM) | Combination Index (CI) |
| FaDu | Mutant | ~250 | ~500 | < 1 (Synergistic)[1][4] |
| Detroit 562 | Mutant | Not Reported | Not Reported | Synergistic[1][4] |
| SCC-9 | Mutant | Not Reported | Not Reported | Synergistic[1][4] |
| UNC7 | Mutant | Not Reported | Not Reported | Synergistic[1][4] |
Table 2: Effects of Alisertib and Adavosertib Combination on Cell Cycle and Apoptosis.
| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Induction (Cleaved PARP) |
| FaDu | Alisertib | G2/M Arrest[4][5] | Minimal |
| FaDu | Adavosertib | Abrogation of G2/M arrest | Minimal |
| FaDu | Combination | Mitotic entry and catastrophe[4][5] | Significant increase[8] |
| UNC7 | Alisertib | G2/M Arrest[4][5] | Minimal |
| UNC7 | Adavosertib | Abrogation of G2/M arrest | Minimal |
| UNC7 | Combination | Mitotic entry and catastrophe[4][5] | Significant increase[8] |
Table 3: In Vivo Efficacy of Alisertib and Adavosertib Combination in HNSCC Xenograft Models.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Survival |
| FaDu | Alisertib (30 mg/kg) | Moderate | Moderate increase |
| FaDu | Adavosertib (30 or 90 mg/kg) | Moderate | Moderate increase |
| FaDu | Combination | Significant synergistic inhibition[4][5][8] | Significantly extended[4][5] |
| Detroit 562 | Combination | Synergistic effects on tumor growth[5] | Extended overall survival[5] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the synergistic effects of Aurora-A and WEE1 inhibitors.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to quantify the synergistic interaction of the combination.
Materials:
-
Cancer cell lines (e.g., FaDu, Detroit 562)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Aurora-A inhibitor (e.g., Alisertib)
-
WEE1 inhibitor (e.g., Adavosertib)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn, Combenefit)[9][10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Alisertib and Adavosertib in DMSO. Create a dose-response matrix with serial dilutions of each drug, both individually and in combination, in complete culture medium. A common approach is a 7x7 matrix.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.[11][12] Briefly, add the reagent to each well, mix, and measure luminescence.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone using non-linear regression analysis.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method.[13] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effects of single agents and the combination on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Aurora-A and WEE1 inhibitors
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A[14]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the inhibitors (e.g., at their IC50 concentrations) alone and in combination for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and detach adherent cells with Trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in PI staining solution containing RNase A.[14][15] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[14]
-
Data Analysis: Use flow cytometry analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Protocol 3: Western Blot Analysis for Apoptosis and Cell Cycle Markers
Objective: To assess the molecular mechanisms of synergy, including the induction of apoptosis and changes in key cell cycle proteins.
Materials:
-
Cancer cell lines
-
Aurora-A and WEE1 inhibitors
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p-CDK1 (Tyr15), anti-total CDK1, anti-γH2AX, anti-β-actin)[16]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with inhibitors for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine relative protein expression levels.[16]
Protocol 4: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the drug combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line for implantation (e.g., FaDu)
-
Alisertib and Adavosertib formulations for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Alisertib alone, Adavosertib alone, Combination).
-
Drug Administration: Administer the drugs daily via oral gavage at predetermined doses (e.g., Alisertib 30 mg/kg, Adavosertib 30 or 90 mg/kg).[8]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Monitor animal weight and overall health.
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry). Analyze survival data using Kaplan-Meier curves.
Visualizations
Caption: Mechanism of synergy between Aurora-A and WEE1 inhibitors.
Caption: Experimental workflow for assessing drug synergy.
Caption: Key signaling pathways regulated by Aurora-A and WEE1.
References
- 1. Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PROJECT 2: Synthetic lethal therapy for HPV-negative head and neck cancer | Yale Head and Neck SPORE [medicine.yale.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined Aurora Kinase A (AURKA) and WEE1 Inhibition Demonstrates Synergistic Antitumor Effect in Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AURKA inhibition amplifies DNA replication stress to foster WEE1 kinase dependency and synergistic antitumor effects with WEE1 inhibition in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AURKA inhibition amplifies DNA replication stress to foster WEE1 kinase dependency and synergistic antitumor effects with WEE1 inhibition in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy analysis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Application Notes: The Clinical Landscape of Aurora-A Kinase Inhibitors
Introduction
Aurora-A kinase (AURKA) is a crucial serine/threonine kinase that plays a pivotal role in regulating mitotic events, including centrosome maturation and separation, mitotic spindle formation, and cytokinesis.[1][2][3][4] Its expression is tightly regulated during the cell cycle, peaking during the G2 and M phases.[3] In numerous human cancers, including hematological malignancies and solid tumors, the AURKA gene is frequently amplified and the protein overexpressed.[1][2][5] This aberrant expression is linked to tumorigenesis through the induction of genomic instability, facilitation of cell-cycle progression, and activation of cell survival pathways.[1][6] Consequently, Aurora-A kinase has emerged as an attractive and promising therapeutic target for cancer treatment.[6][7]
Small molecule inhibitors targeting Aurora-A have been developed, with several advancing into clinical trials.[1][3][8][9] These inhibitors are typically ATP-competitive, blocking the kinase's activity and disrupting mitotic progression, which ultimately leads to apoptosis in cancer cells.[3][10] Alisertib (B1683940) (MLN8237) is one of the most extensively studied selective Aurora-A inhibitors, having been evaluated in numerous trials for both solid and hematologic cancers.[1][11] Other inhibitors such as LY3295668 and MK-5108 have also entered clinical investigation.[9][11][12]
This document provides an overview of the clinical trial landscape for Aurora-A kinase inhibitors, summarizing key quantitative data and providing detailed protocols for relevant experimental procedures.
Aurora-A Kinase Signaling Pathway
Aurora-A's oncogenic activity is mediated through its interaction with and phosphorylation of a multitude of downstream substrates. It is a key regulator of molecules involved in proliferation, migration, and apoptosis.[2] The pathway is complex and intersects with other critical signaling cascades such as PI3K/Akt/mTOR, Ras/MEK/ERK, and NF-κB.[1][2][5] For instance, Aurora-A can activate the NF-κB pathway by phosphorylating IκBα, promoting tumorigenesis in gastric cancer.[2] It also positively regulates mTOR activation in triple-negative breast cancer cells.[1] Furthermore, Aurora-A is known to stabilize the N-myc oncoprotein, preventing its degradation and driving tumor progression in neuroendocrine prostate cancer and neuroblastoma.[13][14] The inhibition of Aurora-A is therefore a strategic approach to disrupt these multiple pro-tumorigenic signals.
Clinical Trial Data Summary
Numerous clinical trials have evaluated the safety and efficacy of Aurora-A kinase inhibitors across a range of cancers. Alisertib has been the most extensively studied, particularly in hematological malignancies like peripheral T-cell lymphoma (PTCL).[4][15]
Table 1: Overview of Key Aurora-A Kinase Inhibitors in Clinical Development
| Inhibitor | Other Names | Target(s) | Select Phase I/II/III Trials | Cancer Type(s) |
| Alisertib | MLN8237 | Aurora-A | NCT01482962 (Phase III) | Relapsed/Refractory PTCL[16][17][18] |
| NCT01466881 (Phase II) | Relapsed/Refractory PTCL[19][20] | |||
| NCT02560025 (Phase II) | Acute Myeloid Leukemia (AML)[21] | |||
| Phase II | Castration-resistant & Neuroendocrine Prostate Cancer[14] | |||
| NCT02969651 (Phase I/II) | Head and Neck Squamous Cell Carcinoma (HNSCC)[22] | |||
| LY3295668 | Aurora-A | NCT05017025 (Phase Ib/II) | EGFR-Mutant NSCLC[12][23] | |
| JZHD (Phase I) | Relapsed/Refractory Neuroblastoma[13][24][25] | |||
| MLN8054 | Aurora-A | Phase I | Advanced Solid Tumors[26] | |
| ENMD-2076 | Aurora-A, various tyrosine kinases | Phase I/II | AML, Multiple Myeloma, Ovarian & Breast Cancer[11][27] | |
| AT9283 | Aurora-A, Aurora-B, JAK2, BCR-ABL | Phase I | Pediatric Solid Tumors[28] |
Alisertib in Peripheral T-Cell Lymphoma (PTCL)
Alisertib has shown antitumor activity in patients with relapsed or refractory PTCL.[19] A Phase II study (SWOG 1108) demonstrated promising response rates, which led to a larger, randomized Phase III trial (LUMIERE, NCT01482962).[17][19] The Phase III trial compared alisertib monotherapy to an investigator's choice of single-agent therapy (pralatrexate, romidepsin, or gemcitabine).[16][17] While the trial was stopped early for futility as it did not meet its primary endpoint of superior progression-free survival (PFS), the data provide valuable insights into the activity and safety profile of alisertib.[17]
Table 2: Efficacy of Alisertib in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)
| Trial ID (Name) | Phase | No. of Patients | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median PFS | Median OS |
| SWOG 1108 [19] | II | 37 | Alisertib 50 mg BID, Days 1-7 of 21-day cycle | 24% | 5% (2 patients) | 19% (7 patients) | 3.7 months | 10.3 months |
| NCT01482962 (LUMIERE) [17][18] | III | 138 (Alisertib Arm) | Alisertib 50 mg BID, Days 1-7 of 21-day cycle | 33% | 12% | 21% | 115 days | 2 years: 35% |
| 133 (Comparator Arm) | Investigator's Choice | 45% | 18% | 27% | 104 days | 2 years: 35% |
Table 3: Common Grade ≥3 Adverse Events in the Phase III LUMIERE Trial (Alisertib vs. Comparator)[17]
| Adverse Event | Alisertib Arm (n=136) | Comparator Arm (n=128) |
| Neutropenia | 47% | 31% |
| Anemia | 34% | 34% |
| Thrombocytopenia | 34% | 23% |
| Stomatitis | 11% | 4% |
| Febrile Neutropenia | 10% | 8% |
| Fatigue | 7% | 9% |
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating the efficacy and mechanism of action of therapeutic agents in both preclinical and clinical settings. Below are detailed protocols for key assays relevant to the study of Aurora-A kinase inhibitors.
Visual Workflow: Clinical Trial for an Aurora-A Inhibitor
The following diagram illustrates a typical workflow for a Phase II/III clinical trial, from patient identification to long-term follow-up.
Protocol 1: Immunohistochemistry (IHC) for Aurora-A Expression in Tissue
This protocol describes the detection of Aurora-A protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections, a technique used to explore biomarkers.[20]
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide (3%) solution
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit anti-Aurora-A polyclonal/monoclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Harris' Hematoxylin
-
Mounting Medium and Coverslips
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes. Repeat with fresh xylene.[29]
-
Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh ethanol.
-
Immerse slides sequentially in 95% and 70% ethanol for 3 minutes each.[30]
-
Rinse slides gently with running tap water for 5 minutes.
3. Antigen Retrieval:
-
Pre-heat a water bath or steamer to 95-100°C containing a slide staining jar with Antigen Retrieval Buffer.
-
Immerse the slides in the pre-heated buffer and incubate for 20 minutes.[31]
-
Remove the staining jar and allow it to cool at room temperature for 20-30 minutes.
-
Rinse slides with dH₂O and then with PBST.
4. Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[32]
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Blocking: Apply Blocking Buffer to cover the tissue section and incubate for 1 hour at room temperature in a humidified chamber. This step blocks non-specific antibody binding.[33]
-
Primary Antibody: Gently tap off the blocking buffer (do not rinse) and apply the primary anti-Aurora-A antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Detection: Prepare the DAB substrate solution according to the manufacturer's instructions. Apply to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.
-
Rinse slides thoroughly with dH₂O to stop the reaction.
5. Counterstaining, Dehydration, and Mounting:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue.[31]
-
Rinse slides in running tap water until the water runs clear.
-
Dehydrate the sections by immersing them in a graded series of ethanol (70%, 95%, 100%, 100%) for 3 minutes each.[31]
-
Clear the slides by immersing in xylene for 5 minutes. Repeat with fresh xylene.
-
Apply a drop of mounting medium to the slide and place a coverslip, avoiding air bubbles.
-
Allow slides to dry before viewing with a light microscope. Aurora-A positive staining will appear as a brown signal.
Protocol 2: Cell Viability (MTT) Assay for In-Vitro Inhibitor Efficacy
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. It is a standard preclinical method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[34][35]
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., PTCL or NSCLC cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Aurora-A Kinase Inhibitor (e.g., Alisertib)
-
Vehicle Control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Experimental Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[34]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[34]
-
-
Drug Treatment:
-
Prepare a stock solution of the Aurora-A inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations or the vehicle control.[35]
-
Each concentration should be tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[34]
-
-
MTT Addition and Formazan (B1609692) Formation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[36]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
3. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
References
- 1. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Relevance of Aurora Kinase Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Randomized Phase III Study of Alisertib or Investigator's Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alisertib monotherapy for PTCL patients: Results from a phase III trial [lymphomahub.com]
- 19. ashpublications.org [ashpublications.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. youtube.com [youtube.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. A Phase Ib/II trial to evaluate Safety, Tolerability and Efficacy of aurora kinase inhibitor LY3295668 in combination with Osimertinib for patients with EGFR-mutant Non-small Cell Lung Cancer [mdanderson.org]
- 24. UCSF Neuroblastoma Trial → LY3295668 Erbumine in Participants With Relapsed/Refractory Neuroblastoma [clinicaltrials.ucsf.edu]
- 25. LY3295668 Erbumine for Neuroblastoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. bosterbio.com [bosterbio.com]
- 30. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 31. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 32. abcepta.com [abcepta.com]
- 33. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 34. benchchem.com [benchchem.com]
- 35. benchchem.com [benchchem.com]
- 36. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Aurora-A as a Biomarker for Tamoxifen Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen (B1202) has been a cornerstone of endocrine therapy for estrogen receptor-alpha (ERα)-positive breast cancer for decades. However, a significant number of patients develop resistance, leading to disease recurrence and progression.[1][2][3][4] Identifying biomarkers that predict tamoxifen resistance is a critical clinical need. The serine/threonine kinase Aurora-A has emerged as a key determinant of tamoxifen sensitivity.[1][2] Elevated expression of Aurora-A is associated with a shorter time to recurrence in ERα-positive patients treated with tamoxifen, positioning it as a significant prognostic biomarker and a potential therapeutic target to overcome resistance.[3][4]
These application notes provide an overview of the signaling pathway, quantitative data from key studies, and detailed protocols for assessing Aurora-A as a biomarker for tamoxifen resistance.
Signaling Pathway: Aurora-A Mediated Tamoxifen Resistance
Aurora-A contributes to tamoxifen resistance primarily through the ligand-independent activation of ERα. In resistant cells, Aurora-A can directly interact with and phosphorylate ERα at serine residues 167 and 305.[1][2][5][6] This phosphorylation event activates ERα, enabling it to bind to estrogen response elements (EREs) on target gene promoters and drive the transcription of genes involved in cell proliferation and survival, even in the presence of tamoxifen.[1][6] This effectively bypasses the antagonistic action of tamoxifen, rendering the therapy ineffective.[3][4]
Caption: Aurora-A phosphorylates ERα, leading to its activation and tamoxifen resistance.
Quantitative Data Summary
Elevated Aurora-A expression has been quantitatively linked to tamoxifen resistance and poorer clinical outcomes in ERα-positive breast cancer.
| Finding | Cell Lines / Patient Cohort | Key Result | Reference |
| Aurora-A Expression in Resistant Cells | Tamoxifen-resistant (MCF7-TamR, BT474) vs. sensitive (MCF7) | Elevated protein levels of Aurora-A and phosphorylated Aurora-A (p-Aurora-A-T288) were detected in tamoxifen-resistant cell lines. | [7] |
| Effect of Aurora-A Knockdown | BT474, MCF7-TamR | Knockdown of Aurora-A using siRNA enhanced tamoxifen's anti-tumor effects, reducing cell viability and colony formation. | [5][7] |
| Effect of Aurora-A Overexpression | Tamoxifen-responsive MCF7 | Ectopic expression of Aurora-A in sensitive cells was sufficient to decrease tamoxifen sensitivity and confer resistance. | [1][2][5] |
| Clinical Correlation with Recurrence | 244 ERα-positive primary breast tumor patients on tamoxifen | Higher Aurora-A expression was significantly associated with a shorter time to recurrence and death. | [3][4] |
| Prevalence in Clinical Samples | 980 ER-positive primary breast cancer patients | High expression of Aurora-A was found in 26.9% of patients and was significantly associated with high malignancy grade and HER2 amplification. | [8] |
| Synergy with Aurora-A Inhibitors | Tamoxifen-resistant cells and animal models | The Aurora-A inhibitor MLN8237 (Alisertib) synergized with tamoxifen to overcome resistance both in vitro and in vivo. | [1][6][9] |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Aurora-A Expression in Tumor Tissue
This protocol describes the detection and semi-quantitative scoring of Aurora-A in formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue.
Caption: Workflow for detecting Aurora-A protein in FFPE tissue sections via IHC.
Methodology:
-
Sectioning and Deparaffinization: Cut 4-5 µm sections from FFPE tumor blocks. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (10 mM, pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Blocking: Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Wash with PBS. Block non-specific binding sites with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Aurora-A (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS. Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or directly apply an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash slides with PBS. Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development (brown precipitate). Stop the reaction by rinsing with distilled water.
-
Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin. Dehydrate the sections through graded ethanol and clear in xylene. Mount with a permanent mounting medium.
-
Scoring: Analyze slides under a light microscope. Score Aurora-A expression based on staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells. A final score (e.g., H-score) can be calculated. High Aurora-A expression is often defined as a moderate to strong staining in a significant percentage of tumor cells.[8]
Protocol 2: Western Blot for Aurora-A and Phospho-ERα
This protocol is for quantifying the expression of total Aurora-A, total ERα, and phosphorylated ERα (Ser167/305) in protein lysates from breast cancer cell lines.
Methodology:
-
Protein Extraction: Lyse tamoxifen-sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-Aurora-A
-
Anti-ERα
-
Anti-phospho-ERα (Ser167)
-
Anti-phospho-ERα (Ser305)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the loading control.
Protocol 3: Cell Viability (MTT) Assay for Tamoxifen Sensitivity
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the dose-response effect of tamoxifen.
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF7, MCF7-TamR, or cells with Aurora-A knockdown/overexpression) in a 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of tamoxifen (e.g., 0.1 to 10 µM) and/or an Aurora-A inhibitor (e.g., MLN8237). Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for tamoxifen under each condition.
Clinical and Therapeutic Implications
The identification of Aurora-A as a driver of tamoxifen resistance provides a clear rationale for a stratified treatment approach.
Caption: A logical workflow for using Aurora-A status to guide treatment decisions.
-
Prognostic Biomarker: Testing for Aurora-A expression in ERα-positive tumors at diagnosis can help stratify patients by risk of recurrence on standard tamoxifen therapy.[3][10] Patients with high Aurora-A levels have a poorer prognosis and may require more aggressive treatment or monitoring.[3][4]
-
Predictive Biomarker for Combination Therapy: High Aurora-A expression could serve as a predictive biomarker to select patients who would most benefit from a combination therapy of tamoxifen and an Aurora-A inhibitor.[1][6] This combination has been shown to re-sensitize resistant cells to tamoxifen, offering a promising strategy to overcome endocrine resistance.[1][9]
References
- 1. Aurora-A is a determinant of tamoxifen sensitivity through phosphorylation of ERα in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora-A is a determinant of tamoxifen sensitivity through phosphorylation of ERα in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aurora A and Mcl-1: new potential treatment targets in antiestrogen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Aurora kinase A as a possible marker for endocrine resistance in early estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression of Aurora A (but not Aurora B) is predictive of survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Aurora-A Interactome and its Role in Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the burgeoning role of Aurora-A kinase, a key regulator of cell division, in the complex process of alternative RNA splicing. The provided protocols offer detailed, step-by-step methodologies for investigating the Aurora-A interactome and validating its impact on splicing events, crucial for both basic research and the development of targeted cancer therapies.
Introduction: Beyond Mitosis - Aurora-A as a Splicing Regulator
Aurora-A is a serine/threonine kinase long recognized for its critical functions in orchestrating mitotic events, including centrosome maturation and spindle assembly.[1][2] Its overexpression is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][4] However, clinical trials of Aurora-A inhibitors have faced challenges, including toxicity, suggesting that the kinase's functions are more diverse than previously understood.[1][4]
Recent proteomic studies have revealed an unexpected connection between Aurora-A and RNA processing.[1][3] A significant portion of the Aurora-A interactome consists of proteins involved in pre-mRNA splicing, particularly heterogeneous nuclear ribonucleoproteins (hnRNPs) and Serine/Arginine-rich (SR) proteins.[1][3] Evidence now indicates that Aurora-A localizes to nuclear speckles—storage sites for splicing machinery—and directly phosphorylates these factors to modulate alternative splicing events.[1][5][6] This discovery opens a new avenue for understanding cancer biology, where aberrant splicing is a known driver of tumorigenesis, and provides a novel framework for designing more precise anti-cancer strategies.[7]
Quantitative Data Summary
The Aurora-A Interactome: Key Splicing Factor Partners
Shotgun proteomics has been instrumental in identifying the protein partners of Aurora-A. In one comprehensive study using human U2OS cells, 407 specific protein partners were identified.[1][5][6] A significant number of these were splicing factors, suggesting a direct role for Aurora-A in RNA processing.
Table 1: Key Splicing Factors Identified in the Aurora-A Interactome
| Protein Class | Interacting Splicing Factor | Validation Method | Reference |
|---|---|---|---|
| SR Proteins | SRSF1 (ASF/SF2) | Co-IP, In vitro pull-down, In vitro kinase assay | [1][3] |
| SRSF2 | Correlation analysis of splicing events | [1] | |
| SRSF3 | Co-IP, In vitro kinase assay | [1][5] | |
| SRSF7 | Co-IP, In vitro pull-down, In vitro kinase assay | [1] | |
| hnRNP Proteins | hnRNPA1 | Phospho-proteomics | [3] |
| hnRNPK | Co-IP, Phospho-proteomics | [3][7] | |
| hnRNPC | In vitro pull-down | [3] | |
| PTBP1 | In vitro pull-down | [3] | |
| Other Splicing Factors | YBX1 | Co-IP | [7] |
| | RBMX | Phospho-proteomics |[3] |
Impact of Aurora-A Inhibition on Alternative Splicing
Pharmacological inhibition of Aurora-A's kinase activity leads to widespread changes in alternative splicing. Transcriptome analysis reveals that hundreds of genes are affected, many of which are involved in critical cellular processes that are often misregulated in cancer.
Table 2: Summary of Alternative Splicing Events Regulated by Aurora-A
| Parameter | Finding | Cell Lines Used | Reference |
|---|---|---|---|
| Number of Affected Genes | 505 genes with significant alternative splicing changes upon Aurora-A inhibition. | HeLa, HEK293T | [1][5][6] |
| Number of Splicing Events | Over 600 alternative splicing events regulated by Aurora-A. | U2OS | [1] |
| Enriched Biological Processes | G2/M transition, cilium assembly, regulation of GTPase activity, regulation of transcription. | HeLa | [1] |
| Correlation with SR Proteins | Splicing events regulated by Aurora-A show a significant positive correlation with those modulated by interacting SR proteins (SRSF1, SRSF2, SRSF3, SRSF7). | U2OS | [1] |
| Example of Regulation | Aurora-A regulates the inclusion of CLK1 exon 4, a known target of the splicing factor SRSF3. | U2OS |[5][6] |
Visualized Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental approaches for studying the role of Aurora-A in alternative splicing.
Caption: Aurora-A phosphorylates splicing factors, altering their activity and leading to changes in alternative splicing of target pre-mRNAs.
Caption: Experimental workflow for identifying the Aurora-A interactome using co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS).
Caption: Workflow for the validation of alternative splicing changes using RT-PCR following pharmacological inhibition of Aurora-A.
Experimental Protocols
Protocol 1: Identification of the Aurora-A Interactome via Co-IP-MS
This protocol describes the immunoprecipitation of endogenous or tagged Aurora-A from human cells to identify interacting proteins by mass spectrometry.[1][8][9]
Materials:
-
Human cell line (e.g., U2OS, HEK293T, MV4-11). For tagged proteins, use a stable cell line expressing tagged Aurora-A (e.g., GFP-Aurora-A).
-
Control cells (parental wild-type and/or cells expressing the tag alone, e.g., GFP).
-
Ice-cold PBS with protease and phosphatase inhibitors.
-
Lysis Buffer: 20 mM HEPES pH 7.9, 180 mM NaCl, 1.5 mM MgCl2, 10% glycerol, 0.2% NP-40, supplemented with protease and phosphatase inhibitors and a nuclease (e.g., Benzonase) to minimize RNA-mediated interactions.[3][8]
-
Antibody specific to Aurora-A or the tag (e.g., anti-GFP).
-
Protein A/G magnetic beads (e.g., Dynabeads).
-
Wash Buffers (e.g., a series of buffers with varying salt concentrations).
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-containing buffer).
-
Mass spectrometer and LC system.
Procedure:
-
Cell Culture and Harvest: Culture cells to ~80-90% confluency. For mitosis-specific interactions, synchronize cells using an agent like paclitaxel (B517696) (Taxol).[1] Harvest cells by scraping in ice-cold PBS.
-
Cell Lysis: Pellet cells and resuspend in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing.[10]
-
Clarification: Centrifuge lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with control beads (without antibody) for 1 hour at 4°C. Pellet the beads and use the supernatant for immunoprecipitation.[11]
-
Immunoprecipitation: Add the primary antibody to the clarified lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with ice-cold Lysis Buffer or a designated wash buffer to remove non-specifically bound proteins.[11]
-
Elution: Elute the bound protein complexes from the beads. The method depends on the downstream analysis. For MS, a common method is on-bead digestion.
-
Sample Preparation for MS:
-
Resuspend the final bead pellet in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteines (e.g., with iodoacetamide).
-
Perform in-solution or on-bead digestion with trypsin overnight at 37°C.[12]
-
Acidify the resulting peptide mixture (e.g., with trifluoroacetic acid) and desalt using C18 tips.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify proteins from the MS/MS spectra.[8] Compare results from the Aurora-A IP with control IPs to identify high-confidence, specific interactors.
Protocol 2: Validation of Aurora-A-Mediated Alternative Splicing by RT-PCR
This protocol provides a method to validate specific alternative splicing events identified from RNA-seq data or to test candidate genes.[1][7]
Materials:
-
Human cell line of interest.
-
Aurora-A inhibitor (e.g., MLN8237/Alisertib) and vehicle control (e.g., DMSO).
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
Taq DNA polymerase for PCR.
-
Gene-specific primers designed to flank the alternative exon of interest.
-
Agarose (B213101) gel and electrophoresis equipment.
-
Gel imaging system.
Procedure:
-
Cell Treatment: Seed cells to an appropriate density. The next day, treat cells with the Aurora-A inhibitor at a predetermined effective concentration or with DMSO as a vehicle control. Incubate for a specified time (e.g., 24 hours).[1]
-
RNA Extraction: Harvest cells and extract total RNA using a standard protocol. Ensure high-quality RNA by checking integrity (e.g., via gel electrophoresis) and purity/concentration (e.g., via spectrophotometry).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Reverse Transcription PCR (RT-PCR):
-
Set up a PCR reaction using the synthesized cDNA as a template.
-
Include primers that anneal to the exons flanking the alternatively spliced region. This allows for the amplification of both the inclusion and exclusion isoforms in the same reaction.
-
Run the PCR for a non-saturating number of cycles (typically 25-30 cycles) to allow for semi-quantitative analysis.
-
-
Analysis of Splicing Isoforms:
-
Resolve the PCR products on a 1.5-2% agarose gel. The two isoforms (exon inclusion and exclusion) will appear as distinct bands of different sizes.
-
Visualize the bands using a gel documentation system.
-
-
Quantification and Data Interpretation:
-
Measure the intensity of each band using software like ImageJ.
-
Calculate the "Percent Spliced In" (PSI or Ψ) value using the formula: PSI = [Intensity of Inclusion Isoform] / ([Intensity of Inclusion Isoform] + [Intensity of Exclusion Isoform])
-
Compare the PSI values between the inhibitor-treated and control samples to determine the effect of Aurora-A inhibition on the splicing of the target exon. A significant change in PSI indicates that Aurora-A activity regulates that specific splicing event.[7]
-
References
- 1. Proteomic study identifies Aurora-A–mediated regulation of alternative splicing through multiple splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The role of Aurora-A inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic study identifies Aurora-A-mediated regulation of alternative splicing through multiple splicing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aurora kinase A regulates cancer-associated RNA aberrant splicing in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 11. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Aurora-A Ligand 1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, targeted compounds like Aurora-A ligand 1. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust personal protective equipment (PPE) protocol is mandatory for all personnel handling this compound. The following table summarizes the required PPE based on best practices for handling potent kinase inhibitors.[3][4][5]
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be immediately removed if contaminated.[4][5] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use.[4] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or creating solutions.[4] | Protects against splashes and aerosolized particles from entering the eyes or face.[4] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[4] |
| Foot & Hair Protection | Disposable Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[4] |
Note: This table provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Preparation and Engineering Controls:
-
All work with solid this compound and concentrated stock solutions should be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[3][6]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Cover the work surface with an absorbent, disposable liner.
2. Weighing the Compound:
-
When weighing the solid compound, do so within the fume hood.
-
Use a dedicated set of spatulas and weigh boats.
-
Handle the powder gently to avoid creating airborne dust.
3. Solution Preparation:
-
When preparing stock solutions (e.g., in DMSO), add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
4. Handling Solutions:
-
Use positive displacement pipettes or dedicated disposable tips for transferring solutions.
-
Always handle solutions within the fume hood.
5. Spill Management:
-
In the event of a small spill, immediately alert others in the area.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Gently collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with an appropriate deactivating solution (if available and approved by your EHS) followed by a soap and water solution.
-
For large spills, evacuate the area and contact your institution's EHS for emergency response.
Disposal Plan: Ensuring Environmental and Personnel Safety
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[7] Under no circumstances should this waste be disposed of in the regular trash or poured down the drain. [3]
| Waste Type | Examples | Disposal Container | Final Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | A designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bin).[4] | High-temperature incineration by a certified hazardous waste management company.[8][9] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents, and experimental media. | A labeled, leak-proof hazardous liquid waste container.[7] | Incineration by a certified hazardous waste management company.[8] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | A puncture-proof, labeled sharps container designated for hazardous waste.[7] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[4] |
Waste Segregation and Labeling:
-
Properly segregate waste streams to ensure safe and compliant disposal.[3]
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[3]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety measures, your laboratory can continue to advance critical research while prioritizing the well-being of your personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
